molecular formula C40H68O11 B1684572 Nigericin CAS No. 28380-24-7

Nigericin

Cat. No.: B1684572
CAS No.: 28380-24-7
M. Wt: 725.0 g/mol
InChI Key: DANUORFCFTYTSZ-SJSJOXFOSA-N
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Description

Nigericin is a polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. It has a role as an antimicrobial agent, an antibacterial agent, a potassium ionophore and a bacterial metabolite.
A polyether antibiotic which affects ion transport and ATPase activity in mitochondria. It is produced by Streptomyces hygroscopicus. (From Merck Index, 11th ed)
This compound has been reported in Streptomyces, Streptomyces violaceusniger, and Streptomyces hygroscopicus with data available.

Properties

IUPAC Name

(2R)-2-[(2R,3S,6R)-6-[[(2S,4R,5R,6R,7R,9R)-2-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]-5-methyloxolan-2-yl]-7-methoxy-2,4,6-trimethyl-1,10-dioxaspiro[4.5]decan-9-yl]methyl]-3-methyloxan-2-yl]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H68O11/c1-21-11-12-28(46-33(21)26(6)36(42)43)17-29-18-30(45-10)27(7)40(48-29)25(5)19-38(9,51-40)32-13-14-37(8,49-32)35-23(3)16-31(47-35)34-22(2)15-24(4)39(44,20-41)50-34/h21-35,41,44H,11-20H2,1-10H3,(H,42,43)/t21-,22-,23-,24+,25+,26+,27+,28+,29+,30+,31+,32+,33+,34-,35+,37-,38-,39-,40+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANUORFCFTYTSZ-SJSJOXFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(OC1C(C)C(=O)O)CC2CC(C(C3(O2)C(CC(O3)(C)C4CCC(O4)(C)C5C(CC(O5)C6C(CC(C(O6)(CO)O)C)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@H](O[C@H]1[C@@H](C)C(=O)O)C[C@@H]2C[C@H]([C@H]([C@@]3(O2)[C@@H](C[C@@](O3)(C)[C@H]4CC[C@@](O4)(C)[C@H]5[C@H](C[C@@H](O5)[C@@H]6[C@H](C[C@H]([C@@](O6)(CO)O)C)C)C)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H68O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9041079
Record name Nigericin
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Molecular Weight

725.0 g/mol
Source PubChem
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CAS No.

28380-24-7
Record name Nigericin
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Foundational & Exploratory

The Origin of Nigericin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether antibiotic first isolated in the 1950s, has garnered significant interest for its potent biological activities, including its function as a highly selective ionophore. This technical guide provides an in-depth exploration of the origin of this compound, detailing its discovery, the producing microorganism, its biosynthesis, and its well-characterized mechanism of action. The information is presented with a focus on quantitative data, experimental methodologies, and the intricate signaling pathways it modulates, making it a valuable resource for professionals in the fields of microbiology, pharmacology, and drug development.

Discovery and Producing Organism

This compound was first described in 1951 by R.L. Harned and his colleagues.[1][2][3] It was isolated from a strain of Streptomyces recovered from soil samples collected in Nigeria, which led to its name.[2] The producing organism was later identified as Streptomyces hygroscopicus.[2][4] The structure of this compound was elucidated in 1968 through X-ray crystallography.[2][3]

Experimental Protocols

1.1.1. Isolation of this compound (Based on historical accounts)

  • Fermentation: Streptomyces hygroscopicus is cultured in a suitable liquid medium under aerobic conditions. The composition of the medium is critical for optimal antibiotic production and typically includes a carbon source (e.g., glucose, starch), a nitrogen source (e.g., soybean meal, peptone), and mineral salts. Fermentation is carried out for several days at a controlled temperature and pH.

  • Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant by filtration or centrifugation. This compound can be found in both the mycelium and the supernatant. The antibiotic is extracted from the broth and mycelial cake using organic solvents such as methanol or ethyl acetate.[5]

  • Purification: The crude extract is then subjected to a series of purification steps. These can include solvent-solvent extraction, precipitation, and chromatography (e.g., silica gel chromatography) to isolate the crystalline antibiotic.[5]

1.1.2. Structure Elucidation by X-ray Crystallography (General Principles)

The determination of this compound's structure in 1968 utilized the principles of X-ray crystallography. This technique involves the following general workflow:

  • Crystallization: A highly purified sample of this compound is dissolved in a suitable solvent, and crystals are grown through slow evaporation or other crystallization techniques.

  • X-ray Diffraction: The resulting crystals are mounted and exposed to a beam of X-rays. The electrons in the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern of spots.

  • Data Collection and Analysis: The intensities and positions of the diffracted spots are measured. This data is then used to calculate an electron density map of the molecule.

  • Structure Determination: By interpreting the electron density map, the three-dimensional arrangement of the atoms in the this compound molecule can be determined.

Biosynthesis of this compound

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. The complete biosynthetic gene cluster for this compound was first cloned and characterized from Streptomyces sp. DSM4137.[6]

The this compound Biosynthetic Gene Cluster

The this compound biosynthetic gene cluster contains genes encoding a Type I polyketide synthase (PKS), tailoring enzymes, and regulatory proteins. The PKS is responsible for assembling the polyketide backbone of this compound from simple carboxylic acid precursors.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is proposed to proceed through the following key enzymatic steps:

  • Polyketide Chain Assembly: The PKS enzymes catalyze the sequential condensation of extender units (malonyl-CoA and methylmalonyl-CoA) to a starter unit, forming a linear polyketide chain.

  • Cyclization and Tailoring: A series of tailoring enzymes, including oxidoreductases and cyclases, then act on the polyketide intermediate to form the characteristic cyclic ether rings of this compound.

  • Release and Final Modifications: The final polyketide is released from the PKS, and may undergo further modifications to yield the mature this compound molecule.

nigericin_biosynthesis_workflow starter Starter Unit (e.g., Acetyl-CoA) pks Polyketide Synthase (PKS) Assembly Line starter->pks extender Extender Units (Malonyl-CoA, Methylmalonyl-CoA) extender->pks polyketide Linear Polyketide Intermediate pks->polyketide Chain Elongation tailoring Tailoring Enzymes (Oxidoreductases, Cyclases) polyketide->tailoring Post-PKS Modification cyclized Cyclized Polyketide Intermediate tailoring->cyclized release Release & Final Modifications cyclized->release This compound This compound release->this compound

Figure 1. A simplified workflow of the proposed biosynthetic pathway of this compound.

Quantitative Data

Production of this compound

The yield of this compound can vary significantly depending on the Streptomyces strain and the fermentation conditions employed.

Streptomyces StrainFermentation ConditionsThis compound YieldReference
Streptomyces malaysiensis F913 (nigR overexpression)Liquid Gause's medium, 168h, 28°C0.56 g/L[7]
Streptomyces javensis Inha503R5 medium, 10 days1.75-fold increase over initial conditions[8]
Streptomyces sp. LHR 9Glucose soybean meal broth, pH 7, 35°C, 200 rpm, 7 daysOptimized production[9]
Antimicrobial Activity

This compound exhibits potent activity against a range of Gram-positive bacteria. Its activity against Gram-negative bacteria is generally poor.

Bacterial SpeciesStrainMIC (µg/mL)Reference
Staphylococcus aureusATCC 259230.125[10]
Staphylococcus aureus (MRSA)USA3000.125[10]
Enterococcus faecalisATCC 292120.0625[10]
Enterococcus faecium (VRE)ATCC 515590.125[10]
Streptococcus pneumoniaeATCC 496190.004[10]
Escherichia coliATCC 25922> 64[10]
Pseudomonas aeruginosaATCC 27853> 64[10]
Ionophoretic Activity

This compound's function as an ionophore has been quantitatively characterized.

ParameterValueConditionsReference
Intrinsic translocation rate constant (k1 for nig-H)~6.10(3) s-125°C, soybean phospholipid vesicles[11]
Intrinsic translocation rate constant (k2 for nig-K)~6.10(3) s-125°C, soybean phospholipid vesicles[11]
Apparent dissociation constant for K+~1.5 x 10-3 M50 mM ion concentration[11]
Apparent dissociation constant for Na+~6.4 x 10-2 M50 mM ion concentration[11]

Mechanism of Action: NLRP3 Inflammasome Activation

This compound's primary mechanism of action in mammalian cells is the disruption of ion gradients across cellular membranes. It functions as a potent K+/H+ antiporter, leading to a net efflux of intracellular potassium ions.[12][13][14] This rapid decrease in cytosolic potassium concentration is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that plays a crucial role in the innate immune response.[15][16][17]

The activation of the NLRP3 inflammasome by this compound follows a canonical pathway:

  • Potassium Efflux: this compound inserts into the cell membrane and facilitates the exchange of intracellular K+ for extracellular H+, leading to a rapid drop in cytosolic K+ levels.[12][13][14]

  • NLRP3 Activation: The decrease in intracellular K+ concentration is sensed by the NLRP3 protein, leading to its conformational change and oligomerization.

  • Inflammasome Assembly: Activated NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD) and pro-caspase-1.

  • Caspase-1 Activation: The proximity of pro-caspase-1 molecules within the inflammasome complex leads to their auto-cleavage and activation.

  • Cytokine Processing and Pyroptosis: Activated caspase-1 cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, active forms. Caspase-1 also cleaves gasdermin D (GSDMD), leading to the formation of pores in the cell membrane, secretion of mature cytokines, and a form of inflammatory cell death called pyroptosis.[17]

nlrp3_activation This compound This compound membrane Cell Membrane k_efflux K+ Efflux membrane->k_efflux K+/H+ Antiport nlrp3_inactive Inactive NLRP3 k_efflux->nlrp3_inactive Triggers nlrp3_active Active NLRP3 (Oligomerized) nlrp3_inactive->nlrp3_active Activation inflammasome NLRP3 Inflammasome Complex nlrp3_active->inflammasome asc ASC asc->inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 Auto-cleavage pro_il1b Pro-IL-1β caspase1->pro_il1b Cleavage pro_il18 Pro-IL-18 caspase1->pro_il18 Cleavage gsdmd Gasdermin D caspase1->gsdmd Cleavage il1b Mature IL-1β pro_il1b->il1b pyroptosis Pyroptosis & Cytokine Release il1b->pyroptosis il18 Mature IL-18 pro_il18->il18 il18->pyroptosis gsdmd_n GSDMD-N Pore gsdmd->gsdmd_n gsdmd_n->pyroptosis

Figure 2. Signaling pathway of NLRP3 inflammasome activation by this compound.

Conclusion

This compound, a natural product from Streptomyces hygroscopicus, has a rich history from its discovery in the mid-20th century to its current use as a valuable tool in cell biology and immunology research. Its well-defined mechanism as a K+/H+ ionophore and a potent activator of the NLRP3 inflammasome provides a clear example of how microbial secondary metabolites can be harnessed to probe fundamental cellular processes. The ongoing research into its biosynthesis and the optimization of its production hold promise for future applications, potentially in the development of novel therapeutics that target inflammatory pathways. This guide serves as a comprehensive resource for researchers seeking a deeper understanding of the origins and multifaceted biological activities of this compound.

References

The Discovery of Nigericin from Streptomyces hygroscopicus: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Nigericin, a polyether ionophore antibiotic, was first isolated from the soil bacterium Streptomyces hygroscopicus in the 1950s.[1] Its unique structure and potent biological activities have since made it a valuable tool in biological research and a subject of interest for therapeutic applications. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological mechanism of this compound, with a focus on its interaction with cellular signaling pathways. Detailed experimental protocols and quantitative data are presented to serve as a comprehensive resource for the scientific community.

Introduction

Streptomyces hygroscopicus, a Gram-positive bacterium found in soil, is a prolific producer of secondary metabolites with diverse biological activities.[2][3] One of the earliest and most significant discoveries from this organism was this compound, a compound that belongs to the class of polyether ionophores.[1] Initially identified for its antibiotic properties, subsequent research revealed its potent ability to transport monovalent cations, such as potassium (K+) and protons (H+), across biological membranes.[1][4][5] This ionophoretic activity is the foundation for its broad spectrum of biological effects, including antibacterial, antifungal, antiviral, antimalarial, and anticancer activities.[1][3] A particularly well-studied effect of this compound is its activation of the NLRP3 inflammasome, a key component of the innate immune system.[2][4]

Discovery and Initial Characterization

This compound was first reported in 1951 by Harned and his colleagues from a then-unidentified Streptomyces species isolated from Nigerian soil.[6] The producing organism was later identified as Streptomyces hygroscopicus. The initial studies focused on its crystalline nature and antibiotic activity. However, the complex structure of this compound remained unknown for nearly two decades until it was elucidated in 1968 by Steinrauf and his team using X-ray crystallography.

Physicochemical and Spectroscopic Data

The structural elucidation of this compound was a landmark achievement, revealing a complex polyether backbone with multiple chiral centers. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC₄₀H₆₈O₁₁[7]
Molecular Weight724.97 g/mol [7]
AppearanceCrystalline solid[6]
CAS Number28380-24-7

Table 2: Mass Spectrometry Data for this compound

Ionization ModeAdductObserved m/zReference
ESI[M+Na]⁺747.5[8]
ESI[M+NH₄]⁺770.541[9]

Table 3: ¹³C NMR Chemical Shifts of this compound

(Note: Specific assignments can vary slightly based on solvent and instrumentation. The following is a representative list of chemical shifts.)

Chemical Shift (ppm)
172.96
163.71
148.35
130.56
130.53
129.78
129.69
127.72
127.57
122.74
122.18
114.33
28.63
22.03

(Data compiled from publicly available spectral databases)[7][10]

Experimental Protocols

This section provides detailed methodologies for the fermentation, isolation, and purification of this compound from Streptomyces hygroscopicus.

Fermentation of Streptomyces hygroscopicus
  • Strain and Culture Conditions: Streptomyces hygroscopicus (e.g., ATCC 29253) is grown on oatmeal agar slants for 10 days at 28°C to induce sporulation.[11] Spore suspensions are prepared in 10% (v/v) glycerol and stored at -20°C.[11]

  • Inoculum Preparation: A thawed spore suspension (1 mL) is inoculated into 50 mL of a suitable seed medium (e.g., starch casein broth) in a 250-mL Erlenmeyer flask.[11] The culture is incubated at 28°C for 5 days with shaking at 150 rpm.[11]

  • Production Medium: The production medium can be varied to optimize yield, with a common composition being (g/L): soybean meal, 20; D(+) mannose, 20; KH₂PO₄, 5, with the pH adjusted to 6.0.[11] Another optimized medium contains (g/L): starch, 40.52; soybean meal, 5.10; and phosphates, 2.21.[12]

  • Fermentation: Each 250-mL Erlenmeyer flask containing 50 mL of production medium is inoculated with 3 mL of the seed culture.[11] The flasks are incubated at 25-28°C for 7-10 days with shaking at 150-200 rpm.[11][13]

Isolation and Purification of this compound
  • Extraction: After fermentation, the whole culture broth is extracted with an equal volume of ethyl acetate by vigorous shaking for several hours.[12][14] The organic phase is separated from the mycelial debris by centrifugation.[12] The remaining mycelium can be further extracted with methanol.[12]

  • Solvent Evaporation: The combined organic extracts are concentrated under reduced pressure to yield a crude extract.[13]

  • Chromatographic Purification: The crude extract is subjected to column chromatography on silica gel. A solvent gradient is used for elution, starting with a nonpolar solvent system and gradually increasing the polarity. A typical solvent system progression is as follows:

    • n-hexane:ethyl acetate (7:3)[12]

    • n-hexane:ethyl acetate (3:7)[12]

    • ethyl acetate:methanol (98:2)[12]

    • ethyl acetate:methanol (80:20)[12]

    • 100% methanol[12]

  • Purity Analysis: Fractions are collected and analyzed by thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) to identify those containing this compound.[13]

  • Crystallization: The purified this compound fractions are combined, the solvent is evaporated, and the resulting solid is crystallized from a suitable solvent such as methanol or hexane to obtain pure this compound crystals.[1]

Signaling Pathways and Mechanism of Action

This compound's primary mechanism of action is its ability to function as a K⁺/H⁺ antiporter, disrupting cellular ion homeostasis.[4][5] This leads to a decrease in intracellular K⁺ concentration, which is a key trigger for the activation of the NLRP3 inflammasome.[2][5]

NLRP3 Inflammasome Activation and Pyroptosis

The activation of the NLRP3 inflammasome is a central event in the innate immune response. This compound is a potent and widely used stimulus for studying this pathway.

NLRP3_Activation cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytosol Cytosol Nigericin_ext This compound Nigericin_mem This compound (Ionophore) Nigericin_ext->Nigericin_mem Membrane K_efflux K+ Efflux Nigericin_mem->K_efflux H_influx H+ Influx Nigericin_mem->H_influx NLRP3 NLRP3 (inactive) K_efflux->NLRP3 triggers activation Inflammasome NLRP3 Inflammasome (active) NLRP3->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Caspase-1 (active) Inflammasome->Casp1 activates Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b IL-1β (mature) Pro_IL1b->IL1b Pyroptosis Pyroptosis IL1b->Pyroptosis released during GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N GSDMD_N->Pyroptosis induces

Caption: this compound-induced NLRP3 inflammasome activation and pyroptosis pathway.

The process begins with this compound inserting into the cell membrane and facilitating the exchange of intracellular K⁺ for extracellular H⁺. The resulting drop in cytosolic K⁺ concentration is sensed by NLRP3, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1 to form the active inflammasome complex.[15] This complex then activates caspase-1, which in turn cleaves pro-inflammatory cytokines IL-1β and IL-18 into their mature forms, and cleaves gasdermin D (GSDMD).[1][15] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to a lytic, pro-inflammatory form of cell death known as pyroptosis and the release of mature cytokines.[1][4]

Experimental Workflow Visualization

The following diagram illustrates the overall workflow for the production and analysis of this compound from Streptomyces hygroscopicus.

Nigericin_Workflow cluster_fermentation Fermentation cluster_extraction Isolation & Purification cluster_analysis Analysis Spore_Stock S. hygroscopicus Spore Stock Seed_Culture Seed Culture (5 days) Spore_Stock->Seed_Culture Production_Culture Production Culture (7-10 days) Seed_Culture->Production_Culture Extraction Solvent Extraction (Ethyl Acetate) Production_Culture->Extraction Concentration Concentration (Rotary Evaporation) Extraction->Concentration Column_Chromatography Silica Gel Column Chromatography Concentration->Column_Chromatography Crystallization Crystallization Column_Chromatography->Crystallization TLC_HPLC TLC / HPLC Column_Chromatography->TLC_HPLC fraction analysis MS Mass Spectrometry Crystallization->MS NMR NMR Spectroscopy Crystallization->NMR Xray X-ray Crystallography Crystallization->Xray for structure Bioassays Biological Activity Assays Crystallization->Bioassays TLC_HPLC->Column_Chromatography

References

An In-depth Technical Guide to the Mechanism of Action of Nigericin as a K+/H+ Ionophore

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether antibiotic produced by Streptomyces hygroscopicus, is a potent ionophore with a well-established role as a highly specific potassium (K⁺) and proton (H⁺) antiporter. Its ability to facilitate an electroneutral exchange of these ions across biological membranes disrupts crucial electrochemical gradients, leading to a cascade of cellular events. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, detailing its molecular interactions, impact on cellular physiology, and the experimental methodologies used for its study. Quantitative data are summarized for comparative analysis, and key pathways and experimental workflows are visualized to facilitate a deeper understanding of this important research tool.

Core Mechanism of Action: An Electroneutral K⁺/H⁺ Exchange

This compound's fundamental mechanism lies in its ability to bind and transport potassium ions and protons across lipid bilayers in a 1:1 electroneutral exchange.[1][2][3] This process is driven by the respective concentration gradients of K⁺ and H⁺ across the membrane.

Molecular Structure and Ion Coordination: this compound is a carboxylic polyether antibiotic. Its linear structure contains multiple ether linkages and hydroxyl groups, which create a flexible, cage-like conformation. The oxygen atoms within this structure form a hydrophilic cavity that can coordinate with a potassium ion. The terminal carboxyl group is essential for its ionophoric activity, as it can be protonated or deprotonated, allowing for the binding and release of H⁺.

The Transport Cycle: The K⁺/H⁺ exchange facilitated by this compound occurs in a cyclical manner:

  • Protonation: In the acidic extracellular environment or within acidic intracellular compartments, the carboxyl group of this compound is protonated, forming the neutral, lipid-soluble this compound-H complex.

  • Membrane Translocation: As a neutral molecule, this compound-H can readily diffuse across the lipid bilayer into the cytoplasm, which typically has a higher pH.

  • Deprotonation and K⁺ Binding: In the more alkaline intracellular environment, this compound releases its proton. The resulting anionic this compound molecule then binds with high affinity to an intracellular potassium ion, forming a neutral this compound-K complex.

  • Return Translocation: The neutral this compound-K complex diffuses back across the membrane to the extracellular side, driven by the high intracellular K⁺ concentration.

  • K⁺ Release and Reprotonation: In the K⁺-poor and H⁺-rich extracellular environment, this compound releases the potassium ion and binds another proton, restarting the cycle.

This continuous cycle leads to a net efflux of intracellular K⁺ and a net influx of H⁺, effectively dissipating the transmembrane gradients for both ions.

cluster_extracellular Extracellular Space (High H+, Low K+) cluster_membrane Cell Membrane cluster_intracellular Intracellular Space (Low H+, High K+) Nig-H_out This compound-H+ (Neutral) Nig-H_in This compound-H+ (Neutral) Nig-H_out->Nig-H_in Diffusion Nig-_out This compound- (Anionic) K+_out K+ H+_out H+ H+_out->Nig-_out Protonation Membrane H+_in H+ Nig-H_in->H+_in Deprotonation Nig-_in This compound- (Anionic) K+_in K+ Nig-_in->K+_in K+ Binding Nig-K_in This compound-K+ (Neutral) Nig-K_out This compound-K+ (Neutral) Nig-K_in->Nig-K_out Diffusion Nig-K_out->K+_out K+ Release

Figure 1: The catalytic cycle of this compound-mediated K+/H+ exchange across the cell membrane.

Cellular Consequences of K⁺/H⁺ Exchange

The disruption of K⁺ and H⁺ homeostasis by this compound triggers a multitude of downstream cellular effects:

  • Intracellular Acidification: The influx of protons leads to a decrease in intracellular pH (pHi).[4]

  • Depletion of Intracellular Potassium: The efflux of K⁺ significantly lowers its intracellular concentration.[2]

  • Mitochondrial Dysfunction: this compound collapses the pH gradient (ΔpH) across the inner mitochondrial membrane, which is a component of the proton-motive force essential for ATP synthesis.[2][5] This can lead to a compensatory hyperpolarization of the mitochondrial membrane potential (ΔΨm).[5]

  • Inflammasome Activation: The drop in intracellular K⁺ is a potent trigger for the activation of the NLRP3 and NLRP1 inflammasomes, leading to the processing and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and inducing a form of programmed cell death called pyroptosis.[3][6]

  • Inhibition of Protein Synthesis: Depletion of cytosolic potassium can inhibit the elongation stage of the ribosome cycle, leading to a ribotoxic stress response.[3]

  • Cytotoxicity: The combined effects of ion imbalance, mitochondrial stress, and inflammasome activation contribute to this compound's cytotoxic properties, which have been observed in various cell types, including cancer cells.[7]

This compound This compound K_efflux K+ Efflux This compound->K_efflux H_influx H+ Influx This compound->H_influx Intracellular_K_decrease [K+]i Decrease K_efflux->Intracellular_K_decrease Intracellular_pH_decrease Intracellular Acidification (pHi Decrease) H_influx->Intracellular_pH_decrease NLRP3_activation NLRP3/NLRP1 Inflammasome Activation Intracellular_K_decrease->NLRP3_activation Protein_synthesis_inhibition Protein Synthesis Inhibition Intracellular_K_decrease->Protein_synthesis_inhibition Mitochondrial_dysfunction Mitochondrial Dysfunction Intracellular_pH_decrease->Mitochondrial_dysfunction Cytotoxicity Cytotoxicity Mitochondrial_dysfunction->Cytotoxicity Pyroptosis Pyroptosis NLRP3_activation->Pyroptosis Protein_synthesis_inhibition->Cytotoxicity Pyroptosis->Cytotoxicity

Figure 2: Signaling pathways affected by this compound's K+/H+ ionophore activity.

Quantitative Data

The following tables summarize key quantitative data related to the activity of this compound.

Table 1: Effects of this compound on Cellular Ion Gradients and Membrane Potential

ParameterCell/System TypeThis compound ConcentrationObserved EffectReference(s)
Intracellular pH (pHi)Murine Tumors (KHT, RIF-I)2.5 mg/kg i.p.Decrease of 0.2-0.3 pH units[4]
Human Erythrocytes0.1-1 nMSignificant decrease[8]
Mitochondrial Membrane Potential (ΔΨm)Brain Mitochondria20 nMHyperpolarization of 8.5 - 19 mV[5]
Brain Mitochondria20 nMIncrease of 7.78 ± 2.5 mV[5]

Table 2: Cytotoxicity of this compound (IC50 Values)

Cell LineCell TypeIC50Reference(s)
MOLM13-sensitiveAcute Myeloid Leukemia57.02 nM[9]
MOLM13-resistantAcute Myeloid Leukemia35.29 nM[9]
HL60-sensitiveAcute Promyelocytic Leukemia20.49 nM[9]
HL60-cytarabine-resistantAcute Promyelocytic Leukemia1.197 nM[9]
Various Cancer Cell Lines---~5 µM[7]
Human Lymphocytes (inhibition of proliferation)Lymphocytes> 10⁻⁸ M[10]

Table 3: Ion Binding and Transport Parameters

ParameterIonSystemValueReference(s)
Apparent Dissociation ConstantK⁺Vesicles~1.5 x 10⁻³ M[11]
Apparent Dissociation ConstantNa⁺Vesicles~6.4 x 10⁻² M[11]
Apparent Dissociation ConstantH⁺Vesicles~10⁻⁸.⁴⁵ M[11]
Intrinsic Translocation Rate Constant (k)H⁺, K⁺, Na⁺Vesicles~6 x 10³ s⁻¹[11]

Experimental Protocols

Detailed methodologies are crucial for accurately studying the effects of this compound. Below are protocols for key experiments.

Measurement of Intracellular pH (pHi) using BCECF-AM

This protocol utilizes the pH-sensitive fluorescent dye 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein, acetoxymethyl ester (BCECF-AM).

Materials:

  • BCECF-AM (stock solution in DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

  • This compound

  • Valinomycin

  • Calibration buffers with known pH values (e.g., pH 6.5, 7.0, 7.5, 8.0) containing high K⁺ (e.g., 130 mM KCl)

  • Fluorometer or fluorescence microscope with appropriate filters (Excitation: ~490 nm and ~440 nm; Emission: ~535 nm)

Procedure:

  • Cell Preparation: Plate cells in a suitable format (e.g., 96-well plate, glass-bottom dish) and allow them to adhere.

  • Dye Loading:

    • Prepare a working solution of BCECF-AM (typically 1-5 µM) in HBSS.

    • Remove the culture medium from the cells and wash once with HBSS.

    • Add the BCECF-AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[12]

  • Washing: Remove the loading solution and wash the cells 2-3 times with HBSS to remove extracellular dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (F490/F440) of the cells in HBSS.

  • This compound Treatment: Add this compound at the desired concentration and record the change in the fluorescence ratio over time.

  • Calibration:

    • At the end of the experiment, perfuse the cells with calibration buffers of varying pH values, each containing this compound (e.g., 10 µM) and valinomycin (e.g., 10 µM) to equilibrate the intracellular and extracellular pH.[12]

    • Record the fluorescence ratio at each pH value to generate a calibration curve.

    • Use the calibration curve to convert the experimental fluorescence ratios to pHi values.

Start Start Plate_cells Plate and adhere cells Start->Plate_cells Prepare_BCECF Prepare BCECF-AM loading solution Plate_cells->Prepare_BCECF Load_dye Incubate cells with BCECF-AM (30-60 min) Prepare_BCECF->Load_dye Wash_cells Wash cells to remove extracellular dye Load_dye->Wash_cells Measure_baseline Measure baseline fluorescence ratio (F490/F440) Wash_cells->Measure_baseline Add_this compound Add this compound and record fluorescence change Measure_baseline->Add_this compound Calibrate Perform in situ calibration with known pH buffers + this compound/valinomycin Add_this compound->Calibrate Analyze Generate calibration curve and calculate pHi Calibrate->Analyze End End Analyze->End

Figure 3: Experimental workflow for measuring intracellular pH using BCECF-AM.

Measurement of Mitochondrial Membrane Potential (ΔΨm)

This can be achieved using either a TPP⁺-selective electrode for isolated mitochondria or fluorescent dyes like Safranine for isolated mitochondria and permeabilized cells.

4.2.1. Using a TPP⁺-Selective Electrode (for isolated mitochondria)

Materials:

  • Isolated mitochondria

  • Respiration buffer (e.g., MiR05)

  • TPP⁺Cl⁻ stock solution

  • TPP⁺-selective electrode and reference electrode

  • Potentiometer/data acquisition system

  • Respiratory substrates (e.g., glutamate, malate, succinate)

  • ADP

  • Uncoupler (e.g., CCCP or FCCP)

Procedure:

  • Electrode Calibration:

    • Add respiration buffer to the measurement chamber and allow it to equilibrate to the desired temperature (e.g., 37°C).

    • Sequentially add known amounts of TPP⁺Cl⁻ (e.g., 0.5 µM aliquots) to the chamber to generate a calibration curve of electrode potential (mV) versus log[TPP⁺].[13]

  • Mitochondria Addition: Add a known amount of isolated mitochondria to the chamber. An uptake of TPP⁺ by the mitochondria will be observed as a decrease in the extracellular TPP⁺ concentration (an upward deflection in the electrode trace).

  • State Manipulation:

    • Add respiratory substrates to energize the mitochondria and establish a membrane potential.

    • Add ADP to induce state 3 respiration.

  • This compound Treatment: Add this compound to the chamber and observe the change in the TPP⁺ signal, which reflects a change in ΔΨm. A further uptake of TPP⁺ indicates hyperpolarization.

  • Positive Control: At the end of the experiment, add an uncoupler (CCCP or FCCP) to completely dissipate the membrane potential, causing the release of all accumulated TPP⁺ back into the medium. This serves as a control for the total mitochondrial TPP⁺ uptake.[13]

4.2.2. Using Safranine Fluorescence (for isolated mitochondria or permeabilized cells)

Materials:

  • Isolated mitochondria or permeabilized cells

  • Assay buffer

  • Safranine O stock solution

  • Fluorometer (Excitation: ~495 nm; Emission: ~586 nm)

  • Respiratory substrates

  • This compound

Procedure:

  • Setup: Add assay buffer to a cuvette in the fluorometer and obtain a baseline reading.

  • Safranine Addition: Add Safranine O to a final concentration of ~2.5-5 µM.

  • Cell/Mitochondria Addition: Add the mitochondrial or permeabilized cell suspension.

  • Energization: Add respiratory substrates to initiate respiration and establish a ΔΨm. This will cause a quenching of the safranine fluorescence as the dye is taken up into the mitochondria.

  • This compound Treatment: Add this compound and record the change in fluorescence. An increase in fluorescence indicates depolarization, while a further decrease suggests hyperpolarization.

  • Calibration: A calibration can be performed by generating a K⁺ diffusion potential using valinomycin in the presence of varying external K⁺ concentrations.[14]

Measurement of Ion Flux using Ion-Selective Electrodes

This technique allows for the real-time measurement of the flux of specific ions (e.g., K⁺ or H⁺) across a cell membrane.

Materials:

  • Ion-selective microelectrode (e.g., for K⁺ or H⁺)

  • Reference electrode

  • Amplifier and data acquisition system

  • Micromanipulator

  • Cell culture setup under a microscope

Procedure:

  • Electrode Preparation and Calibration:

    • Back-fill the ion-selective microelectrode with the appropriate internal solution.

    • Calibrate the electrode using a series of standard solutions with known concentrations of the ion of interest to determine its Nernstian slope.[15]

  • Measurement:

    • Position the tip of the ion-selective microelectrode close to the surface of the cell(s) of interest using the micromanipulator.

    • To measure flux, the electrode is moved in a defined excursion (e.g., 10-30 µm) perpendicular to the cell surface at a low frequency (e.g., 0.3 Hz). This is known as the self-referencing technique.[16]

    • The difference in the electrode potential between the two points is proportional to the ion concentration gradient.

  • This compound Treatment: After establishing a baseline ion flux, add this compound to the medium and continue recording to measure the change in ion flux.

  • Data Analysis: The measured potential difference is used in conjunction with Fick's law of diffusion to calculate the ion flux in units such as pmol·cm⁻²·s⁻¹.[15]

Conclusion

This compound is an invaluable tool in cell biology and pharmacology due to its specific and potent activity as a K⁺/H⁺ ionophore. Its ability to disrupt fundamental ionic gradients provides a powerful means to study a wide range of cellular processes, from mitochondrial bioenergetics to innate immune signaling. A thorough understanding of its mechanism of action, coupled with the application of precise experimental methodologies as outlined in this guide, is essential for the robust design and interpretation of experiments utilizing this compound. The quantitative data provided herein should serve as a useful reference for researchers in predicting and evaluating the cellular effects of this compound in their specific experimental systems.

References

The Core Mechanism of Nigericin as a Potassium Ionophore: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether antibiotic isolated from Streptomyces hygroscopicus, functions as a potent potassium ionophore, disrupting cellular homeostasis by facilitating an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes. This activity leads to a cascade of downstream cellular events, including the dissipation of transmembrane ion gradients, alteration of intracellular pH, and modulation of critical signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound's function, detailed experimental protocols for its study, and quantitative data to support further research and development.

Molecular Mechanism of Action

This compound's ionophoretic activity is attributed to its unique chemical structure, which allows it to form a lipid-soluble complex with cations. The molecule consists of a polyether backbone and a terminal carboxylic acid group. This structure enables this compound to bind a potassium ion, neutralizing its charge and allowing the complex to diffuse across the lipid bilayer of cellular and organellar membranes.

The transport process is an electroneutral antiport system. This compound, in its protonated (neutral) form, diffuses across the membrane into the cell. Intracellularly, where the K⁺ concentration is high, it exchanges its proton for a potassium ion. The this compound-K⁺ complex then diffuses back across the membrane to the extracellular space, where it releases the potassium ion in exchange for a proton, completing the cycle. This process is driven by the respective concentration gradients of K⁺ and H⁺ across the membrane.[1][2][3]

The primary consequences of this ion exchange are:

  • Depletion of intracellular K⁺: The continuous efflux of K⁺ leads to a significant reduction in the intracellular potassium concentration.[1][4]

  • Intracellular acidification: The influx of H⁺ results in a decrease in intracellular pH.[1][4]

  • Plasma membrane depolarization: The alteration of the K⁺ gradient across the plasma membrane leads to its depolarization.[1][4]

  • Disruption of mitochondrial function: this compound also acts on mitochondrial membranes, dissipating the pH gradient (ΔpH) component of the proton motive force. This can lead to a compensatory increase in the mitochondrial membrane potential (ΔΨm).[1][5]

Cellular Signaling Pathways Modulated by this compound

The this compound-induced disruption of ionic homeostasis triggers several critical signaling pathways, most notably the activation of the NLRP3 and NLRP1 inflammasomes.

NLRP3 Inflammasome Activation

A key and well-studied consequence of this compound treatment is the robust activation of the NLRP3 inflammasome.[6][7][8] The decrease in intracellular K⁺ concentration is a common trigger for NLRP3 activation.[6] This leads to the assembly of the inflammasome complex, activation of caspase-1, and subsequent processing and release of the pro-inflammatory cytokines IL-1β and IL-18, ultimately leading to a form of inflammatory cell death known as pyroptosis.[6]

NLRP3_Activation This compound This compound K_efflux Intracellular K⁺ Efflux This compound->K_efflux NLRP3 NLRP3 Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 IL1b IL-1β & IL-18 Maturation Caspase1->IL1b Pyroptosis Pyroptosis Caspase1->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome activation pathway.

NLRP1 Inflammasome Activation

Recent studies have shown that this compound can also activate the NLRP1 inflammasome in human epithelial cells.[9][10] This activation is also dependent on K⁺ efflux, which leads to ribosome stalling and the activation of the ribotoxic stress response (RSR) sensor kinase ZAKα. ZAKα, along with p38 kinase, then drives NLRP1 activation.[2][9]

NLRP1_Activation This compound This compound K_efflux Intracellular K⁺ Efflux This compound->K_efflux Ribosome_stalling Ribosome Stalling K_efflux->Ribosome_stalling ZAKa ZAKα Activation Ribosome_stalling->ZAKa NLRP1 NLRP1 Activation ZAKa->NLRP1 Pyroptosis Pyroptosis NLRP1->Pyroptosis

References

The Biological Activity of Nigericin Sodium Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin sodium salt, a polyether antibiotic isolated from Streptomyces hygroscopicus, is a potent and versatile biological tool with a wide range of activities. Primarily known as a highly selective potassium (K⁺) ionophore, it disrupts cellular ionic homeostasis, leading to a cascade of downstream effects. This technical guide provides an in-depth overview of the core biological activities of this compound sodium salt, with a focus on its mechanism of action, impact on key signaling pathways, and its multifaceted therapeutic potential. This document is intended to serve as a comprehensive resource, complete with quantitative data, detailed experimental protocols, and visual representations of cellular pathways and workflows to facilitate further research and drug development endeavors.

Core Mechanism of Action: A K⁺/H⁺ Antiporter

This compound's fundamental biological activity stems from its function as a lipophilic molecule that can embed within cellular and organellar membranes. It selectively binds to K⁺ and facilitates its transport across the membrane in exchange for a proton (H⁺), effectively acting as a K⁺/H⁺ antiporter.[1] This electroneutral exchange is driven by the concentration gradients of these ions. Given the typically high intracellular K⁺ concentration and lower intracellular pH compared to the extracellular environment, this compound treatment leads to a net efflux of K⁺ from the cell and an influx of H⁺, resulting in two primary consequences:

  • Depletion of Intracellular Potassium: The sustained efflux of K⁺ significantly lowers the intracellular potassium concentration.

  • Intracellular Acidification: The influx of H⁺ leads to a decrease in intracellular pH (pHi).[1]

These fundamental changes in the cellular ionic milieu are the primary drivers for the diverse biological effects of this compound.

Key Biological Activities and Signaling Pathways

NLRP3 Inflammasome Activation

One of the most well-characterized effects of this compound is its potent activation of the NLRP3 inflammasome, a multiprotein complex central to the innate immune response.[2][3] The activation is a direct consequence of the this compound-induced K⁺ efflux. The decrease in intracellular K⁺ concentration is a common trigger for the assembly of the NLRP3 inflammasome, which consists of the NLRP3 sensor protein, the adaptor protein ASC, and pro-caspase-1.[2][4]

The assembly of the inflammasome leads to the auto-catalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms. This process also initiates a form of inflammatory programmed cell death known as pyroptosis, which is mediated by the cleavage of gasdermin D (GSDMD) by caspase-1.[5]

NLRP3_Inflammasome_Activation This compound This compound Sodium Salt K_efflux K⁺ Efflux This compound->K_efflux Induces Membrane Cell Membrane NLRP3 NLRP3 K_efflux->NLRP3 Activates Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome ASC ASC ASC->Inflammasome pro_Casp1 Pro-Caspase-1 pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage pro_IL1b Pro-IL-1β Casp1->pro_IL1b Cleaves pro_GSDMD Pro-Gasdermin D Casp1->pro_GSDMD Cleaves IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b GSDMD Gasdermin D Pore (Pyroptosis) pro_GSDMD->GSDMD

NLRP3 Inflammasome Activation by this compound
Anticancer Activity

This compound exhibits promising anticancer activity against a variety of cancer cell types, including multidrug-resistant cells and cancer stem cells.[6][7] Its anticancer effects are attributed to several mechanisms:

  • Intracellular pH Dysregulation: The acidification of the cytoplasm can inhibit the activity of key enzymes involved in glycolysis and DNA synthesis, processes that are often upregulated in cancer cells.[6]

  • Inhibition of Signaling Pathways: this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is crucial for the proliferation and self-renewal of many cancer cells.[6]

  • Induction of Apoptosis and Pyroptosis: By disrupting mitochondrial membrane potential and inducing cellular stress, this compound can trigger programmed cell death pathways, including both apoptosis and pyroptosis.[5]

  • Suppression of Migration and Invasion: Studies have demonstrated that this compound can inhibit the migration and invasion of cancer cells.[8]

Autophagy Modulation

This compound's effect on autophagy, a cellular recycling process, is complex. It has been reported to induce the accumulation of autophagosomes and increase the levels of LC3-II, a marker of autophagosome formation.[9] However, this accumulation is often due to an impairment of autophagic flux, meaning the fusion of autophagosomes with lysosomes for degradation is inhibited.[9] This disruption is likely caused by the this compound-induced increase in the pH of acidic compartments like lysosomes, which hinders their degradative function.[9]

Mitochondrial Dysfunction

As a K⁺/H⁺ ionophore, this compound can disrupt the electrochemical gradients across the inner mitochondrial membrane. This leads to:

  • Alteration of Mitochondrial Membrane Potential (ΔΨm): this compound can cause a decrease in the mitochondrial membrane potential.[10]

  • Stimulation of Mitochondrial ATPase Activity: The dissipation of the proton gradient can stimulate the activity of mitochondrial ATPase.

  • Induction of Oxidative Stress: Disruption of mitochondrial function can lead to the overproduction of reactive oxygen species (ROS).

Quantitative Data

The following tables summarize the reported IC₅₀ (half-maximal inhibitory concentration) and EC₅₀ (half-maximal effective concentration) values of this compound sodium salt in various cell lines and assays.

Anticancer Activity
Cell Line Assay IC₅₀ Value
S18Cell Viability2.03 ± 0.55 µM[8][11]
S26Cell Viability4.77 ± 2.35 µM[8][11]
HT29Cell Viability12.92 ± 0.25 µM[8][11]
SW116Cell Viability15.86 ± 0.18 µM[8][11]
Antiviral Activity
Virus Assay EC₅₀/IC₅₀ Value
HIV-1 RF in H9 cellsInhibition of cytopathic effectEC₅₀ = 0.006 µM[12]
Human H9 cellsCytotoxicityIC₅₀ = 0.14 µM[12]

Experimental Protocols

NLRP3 Inflammasome Activation Assay

This protocol describes the induction and detection of NLRP3 inflammasome activation in bone marrow-derived macrophages (BMDMs).

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete DMEM medium

  • Lipopolysaccharide (LPS)

  • This compound sodium salt

  • Opti-MEM

  • Reagents for ELISA (for IL-1β detection)

  • Reagents for Western blotting (antibodies against caspase-1, IL-1β)

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Priming: Seed BMDMs in a 24-well plate and prime with LPS (e.g., 500 ng/mL) in complete DMEM for 3-4 hours.[2][3] This step upregulates the expression of pro-IL-1β and NLRP3.

  • Activation: After priming, replace the medium with fresh medium containing this compound (e.g., 5-10 µM).[3] Incubate for 30-45 minutes.[2]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant for the measurement of secreted IL-1β (by ELISA) and LDH (for pyroptosis).

    • Cell Lysate: Lyse the remaining cells to extract proteins for Western blot analysis of pro-IL-1β, cleaved IL-1β, pro-caspase-1, and cleaved caspase-1.

  • Analysis:

    • Quantify IL-1β secretion using an ELISA kit according to the manufacturer's instructions.

    • Analyze protein expression and cleavage by Western blotting.

    • Measure LDH release to assess pyroptotic cell death.

NLRP3_Assay_Workflow Start Start Seed_Cells Seed BMDMs Start->Seed_Cells Prime_LPS Prime with LPS (3-4h) Seed_Cells->Prime_LPS Activate_this compound Activate with this compound (30-45min) Prime_LPS->Activate_this compound Collect_Samples Collect Supernatant and Lysate Activate_this compound->Collect_Samples Analyze_Supernatant Analyze Supernatant: - ELISA (IL-1β) - LDH Assay Collect_Samples->Analyze_Supernatant Analyze_Lysate Analyze Lysate: - Western Blot (Caspase-1, IL-1β) Collect_Samples->Analyze_Lysate End End Analyze_Supernatant->End Analyze_Lysate->End

NLRP3 Inflammasome Activation Assay Workflow
Cell Viability Assay (MTS Assay)

This protocol outlines a method to assess the effect of this compound on cell viability using an MTS-based colorimetric assay.

Materials:

  • Target cell line

  • 96-well plates

  • Complete cell culture medium

  • This compound sodium salt

  • MTS reagent (containing PES)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of this compound sodium salt. Include untreated control wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).

  • MTS Addition: Add MTS reagent to each well (e.g., 20 µL per 100 µL of medium).[13]

  • Incubation: Incubate the plate for 1-4 hours at 37°C.[13]

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.[13]

  • Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC₅₀ value.

Transwell Migration and Invasion Assay

This protocol describes how to evaluate the effect of this compound on cancer cell migration and invasion.

Materials:

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Matrigel (for invasion assay)

  • Serum-free medium

  • Medium with chemoattractant (e.g., 10% FBS)

  • This compound sodium salt

  • Crystal violet stain

  • Cotton swabs

Procedure:

  • Insert Preparation (for invasion): Coat the top of the Transwell inserts with diluted Matrigel and incubate to allow for solidification.[14] For migration assays, this step is omitted.

  • Cell Seeding: Resuspend cells in serum-free medium and seed them into the upper chamber of the Transwell inserts.[14] Add this compound to the upper chamber at the desired concentration.

  • Chemoattraction: Add medium containing a chemoattractant to the lower chamber.[14]

  • Incubation: Incubate the plate for 24-48 hours to allow for cell migration/invasion.[14]

  • Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the insert with a cotton swab.

  • Fixation and Staining: Fix the migrated/invaded cells on the bottom of the membrane with a fixative (e.g., methanol) and stain with crystal violet.

  • Quantification: Count the number of stained cells in several random fields under a microscope.

Measurement of Intracellular pH (pHi)

This protocol details the use of the pH-sensitive fluorescent dye BCECF-AM to measure changes in intracellular pH upon this compound treatment.

Materials:

  • Target cell line

  • Glass-bottom culture dishes

  • BCECF-AM dye

  • Ringer solution or appropriate buffer

  • This compound sodium salt (for calibration)

  • Calibration buffers with known pH values

  • Fluorescence microscope

Procedure:

  • Cell Seeding: Seed cells on glass-bottom dishes.

  • Dye Loading: Incubate the cells with BCECF-AM (e.g., 2 µM) in Ringer solution for 10-30 minutes at room temperature.[15]

  • Washing: Wash the cells to remove the extracellular dye.

  • Treatment: Treat the cells with this compound at the desired concentration and monitor the fluorescence changes over time.

  • Fluorescence Measurement: Excite the BCECF-AM dye at two wavelengths: a pH-sensitive wavelength (~490 nm) and a pH-insensitive (isosbestic) wavelength (~440 nm).[16] Measure the emission fluorescence at ~535 nm.

  • Calibration: At the end of the experiment, perform an in situ calibration by incubating the cells in a high-potassium buffer containing this compound (e.g., 10 µM) and a series of calibration buffers with known pH values.[15][16] This equilibrates the intracellular and extracellular pH.

  • Analysis: Calculate the ratio of the fluorescence intensities (490 nm / 440 nm) and use the calibration curve to convert these ratios to pHi values.[16]

Mitochondrial Membrane Potential (ΔΨm) Assay

This protocol describes the use of the fluorescent dye JC-1 to assess changes in mitochondrial membrane potential.

Materials:

  • Target cell line

  • JC-1 dye

  • Assay buffer

  • Flow cytometer or fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Culture cells and treat them with this compound for the desired time. Include a positive control for mitochondrial depolarization (e.g., CCCP).

  • JC-1 Staining: Resuspend the cells in a medium containing JC-1 and incubate for 15-30 minutes at 37°C.[17]

  • Washing: Wash the cells with assay buffer to remove excess dye.[17]

  • Analysis:

    • Flow Cytometry: Analyze the cells using a flow cytometer. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains as monomers and fluoresces green. Analyze the shift from red to green fluorescence.

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and observe the change in mitochondrial fluorescence from red to green.

Autophagy Flux Assay (LC3-II Western Blot)

This protocol details how to measure autophagic flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor.

Materials:

  • Target cell line

  • This compound sodium salt

  • Lysosomal inhibitor (e.g., Chloroquine or Bafilomycin A1)

  • Reagents for Western blotting (antibodies against LC3 and a loading control like GAPDH)

Procedure:

  • Cell Treatment: Treat cells with this compound in the presence or absence of a lysosomal inhibitor for a specific time course.[9] Include untreated controls and controls with the lysosomal inhibitor alone.

  • Protein Extraction: Lyse the cells and collect the protein extracts.

  • Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against LC3 and a loading control. The LC3 antibody will detect both LC3-I (cytosolic form) and LC3-II (lipidated, autophagosome-associated form).

  • Analysis: Quantify the band intensities for LC3-II. Autophagic flux is determined by comparing the amount of LC3-II that accumulates in the presence of the lysosomal inhibitor between the control and this compound-treated samples. A greater accumulation of LC3-II in the presence of the inhibitor indicates a higher rate of autophagosome formation.

Conclusion

This compound sodium salt is a powerful biological agent with a well-defined mechanism of action that triggers a multitude of cellular responses. Its ability to act as a K⁺/H⁺ ionophore makes it an invaluable tool for studying processes dependent on ionic homeostasis, such as NLRP3 inflammasome activation, mitochondrial function, and intracellular pH regulation. The growing body of evidence supporting its anticancer and antimicrobial properties highlights its potential for therapeutic development. This technical guide provides a foundational understanding of this compound's biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in harnessing its full potential in their scientific investigations.

References

Foundational Research on the Antibiotic Properties of Nigericin: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a polyether ionophore antibiotic isolated from Streptomyces hygroscopicus in the 1950s, represents a class of antimicrobials with a distinct mechanism of action that circumvents many conventional resistance pathways.[1][2] This technical guide delves into the foundational research that established its antibiotic properties, focusing on its core mechanism, spectrum of activity, and the key experimental methodologies used for its characterization. By acting as a monovalent cation antiporter, specifically exchanging potassium (K⁺) for protons (H⁺), this compound disrupts the essential proton motive force across the bacterial cell membrane. This leads to a cascade of catastrophic events, including the collapse of the transmembrane pH gradient, cytoplasmic acidification, and disruption of cellular bioenergetics, ultimately resulting in bacterial cell death.[3][4] This document provides a detailed overview of these processes, presents quantitative data on its efficacy, and outlines the experimental protocols that form the basis of our understanding of this potent Gram-positive antibiotic.

Core Mechanism of Action: The K⁺/H⁺ Antiport System

The primary antibiotic activity of this compound stems from its function as a lipid-soluble ionophore that facilitates an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes.[1][4] Unlike channel-forming ionophores, this compound encapsulates a cation and diffuses across the membrane lipid bilayer.

The process unfolds as follows:

  • Complex Formation: On the exterior of the bacterial cell, the this compound molecule complexes with a potassium ion (K⁺).[5]

  • Transmembrane Diffusion: This lipophilic complex diffuses across the cell membrane to the cytoplasm.

  • Ion Exchange: In the cytoplasm, the this compound-K⁺ complex releases the K⁺ ion and binds a proton (H⁺).

  • Return Diffusion: The protonated this compound molecule diffuses back across the membrane to the exterior.

  • Cycle Repeats: The proton is released into the extracellular space, and the cycle repeats.

This continuous exchange effectively shuttles K⁺ out of the cell and H⁺ into the cell, leading to two critical consequences for the bacterium:

  • Dissipation of the Transmembrane pH Gradient (ΔpH): The influx of protons neutralizes the natural pH difference between the cytoplasm and the extracellular environment, collapsing a key component of the proton motive force (PMF).[4][6]

  • Disruption of the Membrane Potential (ΔΨ): While its primary effect is on ΔpH, at higher concentrations, this compound can also impact the membrane potential (ΔΨ), further degrading the PMF.[6][7]

The collapse of the PMF cripples the cell's ability to perform essential functions like ATP synthesis and solute transport, leading to rapid bactericidal effects.[3][7][8]

Nigericin_Mechanism cluster_membrane Bacterial Cell Membrane cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm K_out K⁺ Nig_K This compound-K⁺ Complex K_out->Nig_K 1. Binding H_in H⁺ Nig_H This compound-H⁺ Complex H_in->Nig_H 4. H⁺ Binding ATP_Synthase ATP Synthase (Inhibited) p2 Nig_K->p2 2. Diffusion In p4 Nig_H->p4 5. Diffusion Out p1 p2->H_in 3. K⁺ Release p3 p4->K_out 6. H⁺ Release Ext_K High [K⁺] Ext_H Low [H⁺] Cyt_K Low [K⁺] Cyt_H High [H⁺] (Acidification) label_pmf Result: Collapse of Proton Motive Force (ΔpH)

Caption: this compound's K⁺/H⁺ antiport mechanism, leading to cytoplasmic acidification and PMF collapse.

Spectrum of Antimicrobial Activity

Foundational and subsequent studies have consistently demonstrated that this compound exhibits potent activity primarily against Gram-positive bacteria.[7] This includes activity against a range of multidrug-resistant (MDR) pathogens that are of significant clinical concern. Its efficacy extends to metabolically dormant persister cells and structured bacterial biofilms, which are notoriously difficult to eradicate with conventional antibiotics.[9]

Table 1: Minimum Inhibitory Concentrations (MIC) of this compound against Gram-Positive Bacteria
Bacterial SpeciesStrain TypeMIC Range (µg/mL)Reference(s)
Staphylococcus aureusMethicillin-Resistant (MRSA)0.004 - 0.125[5]
Enterococcus faeciumVancomycin-Resistant (VRE)0.004 - 0.125[5]
Enterococcus faecalisVancomycin-Resistant (VRE)~0.125[5][7]
Streptococcus pneumoniaePenicillin-Resistant0.004 - 0.125[5]
Bacillus cereusStandard StrainNot specified, but active[7]
Bacillus acidocaldariusAcidophileNot specified, but active[4]

Note: MIC values can vary based on the specific strain and the testing conditions used.

Foundational Experimental Protocols

The characterization of this compound's antibiotic properties relies on a set of core microbiological and biophysical assays. The detailed protocols below are representative of the methodologies used in foundational research.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This assay quantifies the minimum concentration of an antibiotic required to inhibit the visible growth of a bacterium.

Protocol:

  • Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol). Serially dilute the stock solution in a 96-well microtiter plate using cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum Preparation: Culture the target bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Analysis: The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth (turbidity) is observed.

Membrane Integrity Assessment using Propidium Iodide (PI) Staining

This protocol assesses whether this compound causes physical damage to the bacterial cell membrane, making it permeable.

Protocol:

  • Cell Preparation: Grow the target bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash with phosphate-buffered saline (PBS), and resuspend to a known optical density (e.g., OD₆₀₀ = 0.5).

  • Treatment: Treat the bacterial suspension with this compound at a concentration of 1x to 4x its MIC. An untreated sample serves as a negative control. Incubate for a defined period (e.g., 1-6 hours).

  • Staining: Add Propidium Iodide (PI) to each sample to a final concentration of ~1-5 µM. PI is a fluorescent dye that cannot cross the membrane of live cells but can enter cells with compromised membranes and intercalate with DNA, fluorescing brightly.

  • Analysis: Analyze the samples using fluorescence microscopy or flow cytometry. A significant increase in the population of fluorescent cells in the this compound-treated sample compared to the control indicates a loss of membrane integrity.[8]

PI_Assay_Workflow cluster_results Expected Results start Start: Bacterial Culture (Mid-Log Phase) prep Harvest and Resuspend Cells in PBS start->prep split Divide into Control and Treatment Groups prep->split control Control Group (Vehicle Only) split->control No Drug treatment Treatment Group (Add this compound) split->treatment Drug incubate Incubate for Defined Time control->incubate treatment->incubate stain Add Propidium Iodide (PI) to all samples incubate->stain analysis Analyze via Fluorescence Microscopy or Flow Cytometry stain->analysis res_control Control: No Fluorescence (Intact Membranes) analysis->res_control res_treatment This compound: Red Fluorescence (Compromised Membranes) analysis->res_treatment

Caption: Experimental workflow for assessing bacterial membrane integrity using Propidium Iodide.

Intracellular ATP Level Measurement

This assay determines the impact of this compound on the cell's primary energy currency, which is directly linked to the proton motive force.

Protocol:

  • Cell Preparation and Treatment: Prepare and treat bacterial cells with this compound as described in the membrane integrity assay (Protocol 3.2).

  • Lysis: After the incubation period, lyse the bacterial cells using a suitable commercial reagent (e.g., a detergent-based lysis buffer) to release the intracellular ATP.

  • ATP Quantification: Use a commercial bioluminescence assay kit (e.g., luciferin/luciferase-based). The luciferase enzyme utilizes ATP to oxidize luciferin, producing light.

  • Measurement: Measure the light output (luminescence) using a luminometer.

  • Analysis: Compare the luminescence signal from this compound-treated cells to that of untreated controls. A significant decrease in the signal indicates a reduction in intracellular ATP levels, confirming the disruption of cellular energy production.[7][8]

Resistance and Regulatory Pathways

While this compound's mechanism makes it less susceptible to common resistance mechanisms, bacteria can develop tolerance. Research has shown that depletion of the GraSR two-component regulatory system can lead to this compound resistance.[7][10] The GraSR system is involved in sensing and responding to cell envelope stress. Its depletion may alter the cell surface charge, reducing the interaction with this compound and thus conferring resistance.[5][7]

Conclusion

The foundational research on this compound has firmly established it as a potent antibiotic with a unique mechanism of action against Gram-positive bacteria. By functioning as a K⁺/H⁺ antiporter, it fatally disrupts the bacterial proton motive force, a mechanism that remains effective against many multidrug-resistant strains.[7][9] The experimental protocols outlined in this guide—from MIC determination to the assessment of membrane integrity and cellular ATP—were instrumental in elucidating this mechanism. This core understanding highlights this compound's potential as a promising candidate for treating chronic and recurrent infections and serves as a valuable paradigm for the development of future antibiotics that target bacterial bioenergetics.[7][9]

References

Early Studies on Nigericin and Ion Transport: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This in-depth technical guide explores the foundational research on the ionophore antibiotic nigericin and its profound effects on ion transport across biological membranes. The primary focus is on the seminal studies of the late 1960s that first elucidated its mechanism as a potent and selective ion carrier. This document is intended for researchers, scientists, and drug development professionals with an interest in ion transport, membrane biology, and the historical context of ionophore research.

Core Mechanism of Action: K⁺/H⁺ Antiport

Early investigations revealed that this compound, an antibiotic derived from Streptomyces hygroscopicus, functions as a mobile carrier ionophore. Its primary mechanism involves the facilitation of an electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across lipid bilayers. This potent activity disrupts the electrochemical gradients of these ions, which are crucial for numerous cellular processes. The term "ionophore" itself was coined by Berton Pressman in 1967, in part through his pioneering work on this compound and valinomycin, to describe molecules with this ion-carrying capability[1].

Quantitative Data from Seminal Studies

The following tables summarize key quantitative findings from the foundational papers by Pressman et al. (1967) and Harold and Baarda (1968), which laid the groundwork for our understanding of this compound's ionophoretic activity.

Table 1: this compound-Mediated Cation Exchange in Streptococcus faecalis
Cation ExchangeThis compound Concentration (M)External CationExternal Cation Concentration (mM)Initial Internal CationInitial Internal Cation Concentration (µmol/mg dry weight)ObservationReference
Rb⁺ efflux for H⁺1 x 10⁻⁶H⁺ (from H₂O)-Rb⁺0.4Rapid loss of internal Rb⁺Harold and Baarda, 1968
Rb⁺ efflux for K⁺1 x 10⁻⁶K⁺20Rb⁺0.4Rapid loss of internal Rb⁺Harold and Baarda, 1968
Rb⁺ efflux for Na⁺1 x 10⁻⁶Na⁺20Rb⁺0.4Slower loss of internal Rb⁺ compared to K⁺Harold and Baarda, 1968
Rb⁺ efflux for Li⁺1 x 10⁻⁶Li⁺20Rb⁺0.4Slower loss of internal Rb⁺ compared to K⁺Harold and Baarda, 1968
Table 2: Effect of this compound on Mitochondrial Respiration and Ion Flux
Experimental SystemThis compound ConcentrationSubstrateKey ObservationQuantitative EffectReference
Rat Liver MitochondriaNot specifiedGlutamateStimulation of respiration in the presence of K⁺Respiration rate increased from ~10 to ~50 µatoms O/min/g proteinPressman et al., 1967
Rat Liver MitochondriaNot specifiedSuccinateInduction of K⁺ uptakeK⁺ uptake of ~0.2 µmoles/mg proteinPressman et al., 1967
Rat Liver MitochondriaNot specified-Release of H⁺ upon K⁺ uptakepH change of ~0.1 unitPressman et al., 1967

Detailed Experimental Protocols

The following sections provide detailed methodologies from the key experiments cited, offering a glimpse into the techniques used in the early days of ionophore research.

Protocol 1: Cation Exchange in Streptococcus faecalis (Harold and Baarda, 1968)
  • Bacterial Strain and Growth Conditions: Streptococcus faecalis (ATCC 8043) was grown in a complex medium containing glucose and other essential nutrients. For experiments involving rubidium-86 (⁸⁶Rb⁺), the cells were grown in a medium containing ⁸⁶RbCl to preload them with the radioactive tracer.

  • Preparation of Cell Suspensions: Cells were harvested by centrifugation, washed multiple times with a suitable buffer (e.g., 0.05 M Tris-HCl, pH 7.5), and resuspended in the same buffer to a final density of approximately 1 mg dry weight of cells per ml.

  • Cation Exchange Assay:

    • The cell suspension was incubated at a controlled temperature (e.g., 25°C).

    • This compound, dissolved in ethanol, was added to a final concentration of 10⁻⁶ M.

    • At various time intervals, aliquots of the cell suspension were rapidly filtered through a membrane filter (0.45 µm pore size) to separate the cells from the medium.

    • The radioactivity of the cells on the filter was measured using a scintillation counter to determine the amount of ⁸⁶Rb⁺ remaining inside the cells.

    • To study the exchange for different external cations, the resuspension buffer contained the specified concentration of the respective cation (e.g., 20 mM KCl or 20 mM NaCl).

Protocol 2: Measurement of Mitochondrial Respiration and Ion Flux (Pressman et al., 1967)
  • Isolation of Mitochondria: Rat liver mitochondria were isolated by differential centrifugation in a medium containing sucrose, EDTA, and a buffer to maintain pH.

  • Respiration Measurements:

    • Mitochondrial respiration was monitored polarographically using a Clark-type oxygen electrode in a temperature-controlled chamber.

    • The reaction medium typically contained sucrose, a buffer (e.g., Tris-HCl), inorganic phosphate, and a respiratory substrate (e.g., glutamate or succinate).

    • This compound and other reagents were added via a syringe through a port in the chamber.

  • Ion Flux Measurements:

    • Changes in the concentration of K⁺ and H⁺ in the mitochondrial suspension were measured using ion-selective electrodes.

    • The output of the electrodes was continuously recorded to monitor the movement of ions into and out of the mitochondria following the addition of this compound.

    • Mitochondrial swelling and contraction, indicative of large-scale ion and water movement, were followed by measuring changes in light scattering (absorbance) at 520 nm.

Visualizing the Mechanism and Workflow

The following diagrams, generated using the DOT language, illustrate the core concepts and experimental flows described in these early studies.

nigericin_mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space Membrane H_ext H⁺ Nigericin_H This compound-H⁺ (Neutral Complex) H_ext->Nigericin_H Binds K_ext K⁺ H_int H⁺ K_int K⁺ Nigericin_K This compound-K⁺ (Neutral Complex) K_int->Nigericin_K Binds Nigericin_H->H_int Translocates & Releases Nigericin_K->K_ext Translocates & Releases

Caption: this compound's K⁺/H⁺ antiport mechanism.

experimental_workflow cluster_harold Harold & Baarda (1968) - S. faecalis cluster_pressman Pressman et al. (1967) - Mitochondria Start_H Prepare ⁸⁶Rb⁺-loaded S. faecalis suspension Add_Nigericin_H Add this compound (10⁻⁶ M) & external cations Start_H->Add_Nigericin_H Incubate_H Incubate at 25°C Add_Nigericin_H->Incubate_H Filter_H Filter aliquots at time intervals Incubate_H->Filter_H Measure_H Measure ⁸⁶Rb⁺ in cells (Scintillation Counting) Filter_H->Measure_H End_H Determine Rb⁺ efflux rate Measure_H->End_H Start_P Isolate rat liver mitochondria Prepare_Suspension_P Suspend in buffered medium with substrate Start_P->Prepare_Suspension_P Measure_Respiration_P Monitor O₂ consumption (Oxygen electrode) Prepare_Suspension_P->Measure_Respiration_P Measure_Ion_Flux_P Monitor K⁺ and H⁺ (Ion-selective electrodes) Prepare_Suspension_P->Measure_Ion_Flux_P Add_Nigericin_P Inject this compound Measure_Respiration_P->Add_Nigericin_P Measure_Ion_Flux_P->Add_Nigericin_P Record_Changes_P Record changes in respiration and ion levels Add_Nigericin_P->Record_Changes_P End_P Analyze data Record_Changes_P->End_P

Caption: Experimental workflows of early this compound studies.

References

The Role of Nigericin in Disrupting Mitochondrial Membrane Potential: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nigericin, a potent ionophore antibiotic derived from Streptomyces hygroscopicus, is a critical tool in cell biology and immunology research. Its primary mechanism involves the electroneutral exchange of potassium ions (K⁺) for protons (H⁺) across biological membranes, a process that profoundly disrupts cellular homeostasis. This guide provides an in-depth technical examination of this compound's core function: the disruption of the mitochondrial membrane potential (ΔΨm). We will explore its mechanism of action, the downstream signaling consequences including the activation of the NLRP3 inflammasome and induction of various cell death pathways, detailed experimental protocols for assessing its effects, and a summary of quantitative data from recent studies.

Core Mechanism of Action: The K⁺/H⁺ Antiport

This compound functions as a mobile ion carrier, facilitating the exchange of K⁺ for H⁺ across lipid bilayers, including the inner mitochondrial membrane.[1] This activity directly targets the proton motive force (PMF), the electrochemical gradient essential for ATP synthesis. The PMF is composed of two key components:

  • Mitochondrial Membrane Potential (ΔΨm): The electrical potential difference across the inner mitochondrial membrane, which is negative on the matrix side.

  • Proton Gradient (ΔpH): The difference in proton concentration (and thus pH) across the inner mitochondrial membrane, with the matrix being more alkaline than the intermembrane space.

The electron transport chain actively pumps protons from the matrix into the intermembrane space, establishing both ΔΨm and ΔpH. This stored energy is then used by ATP synthase to produce ATP.

This compound's primary disruptive act is to dissipate the ΔpH.[2] By transporting H⁺ into the mitochondrial matrix in exchange for K⁺, it neutralizes the proton gradient.[2][3] To compensate for this loss of one component of the PMF, the cell often increases the other component. Consequently, this compound treatment frequently leads to a compensatory hyperpolarization (an increase) of the mitochondrial membrane potential (ΔΨm).[2][3][4] This disruption uncouples oxidative phosphorylation from ATP synthesis, leading to a decrease in cellular ATP levels.[5][6]

G This compound's Mechanism on the Inner Mitochondrial Membrane cluster_IMM Inner Mitochondrial Membrane (IMM) ETC Electron Transport Chain (ETC) H_out H⁺ ETC->H_out Pumps H⁺ out DeltaPsi ΔΨm (Negative Inside) ETC->DeltaPsi Pumps H⁺ out ATPSynthase ATP Synthase ATP ATP ATPSynthase->ATP Synthesizes This compound This compound K_in K⁺ This compound->K_in Exports K⁺ H_in H⁺ This compound->H_in Imports H⁺ H_out->ATPSynthase Flows down gradient DeltaPH ΔpH Dissipation H_in->DeltaPH Neutralizes gradient Hyperpolarization Compensatory Hyperpolarization (↑ ΔΨm) DeltaPH->Hyperpolarization Leads to

Caption: this compound disrupts the proton gradient (ΔpH), often causing compensatory hyperpolarization of ΔΨm.

Downstream Signaling Consequences

The disruption of mitochondrial homeostasis by this compound triggers several critical downstream signaling pathways, primarily related to cellular stress and immune activation.

Increased Mitochondrial Reactive Oxygen Species (ROS) Production

Mitochondrial hyperpolarization can enhance the production of reactive oxygen species (ROS).[7][8] This is thought to occur because an increased ΔΨm can slow down the electron transport chain, leading to a greater leakage of electrons, particularly at Complex I and Complex III, which then react with oxygen to form superoxide. This elevated oxidative stress contributes significantly to this compound-induced cell death.[7][9]

NLRP3 Inflammasome Activation and Pyroptosis

This compound is one of the most potent and widely used activators of the NLRP3 inflammasome.[10] The activation is a canonical, two-step process:

  • Priming Signal: This first signal, often provided by lipopolysaccharide (LPS) in experimental settings, leads to the transcriptional upregulation of NLRP3 and pro-interleukin (IL)-1β via pathways like TLR4.[11]

  • Activation Signal: this compound provides the second signal. Its primary role here is to induce a massive efflux of intracellular K⁺.[11][12] This drop in cytosolic K⁺ concentration is a common trigger that is sensed by the NLRP3 protein, leading to its oligomerization.[12]

Once activated, NLRP3 recruits the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits pro-caspase-1.[13] This proximity induces the autocatalytic cleavage and activation of caspase-1. Activated caspase-1 then cleaves its substrates:

  • Pro-IL-1β and Pro-IL-18: Cleaved into their mature, pro-inflammatory forms, which are then secreted.[11]

  • Gasdermin D (GSDMD): Cleaved to release its N-terminal domain, which oligomerizes and forms pores in the plasma membrane.[8][14]

The formation of these pores leads to cell swelling, lysis, and the release of cellular contents, a pro-inflammatory form of programmed cell death known as pyroptosis .[8][14]

G This compound-Induced NLRP3 Inflammasome Activation cluster_Extracellular Extracellular cluster_Intracellular Intracellular This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Inserts into K_out K⁺ CellMembrane->K_out K⁺ Efflux NLRP3_inactive NLRP3 (Inactive) K_out->NLRP3_inactive Lowers intracellular [K⁺], activating signal K_in High [K⁺] NLRP3_active NLRP3 Inflammasome (Oligomerized Complex) NLRP3_inactive->NLRP3_active Oligomerizes ASC ASC ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Caspase-1 (Active) ProCasp1->Casp1 Autocleavage ProIL1b Pro-IL-1β IL1b IL-1β (Mature) ProIL1b->IL1b GSDMD Gasdermin D (GSDMD) GSDMD_N GSDMD-N Pore GSDMD->GSDMD_N NLRP3_active->ASC Recruits Casp1->ProIL1b Cleaves Casp1->GSDMD Cleaves Secretion Secretion IL1b->Secretion GSDMD_N->CellMembrane Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Induces

Caption: this compound triggers K⁺ efflux, leading to NLRP3 inflammasome assembly, caspase-1 activation, and pyroptosis.
Induction of Apoptosis

In addition to pyroptosis, this compound can also induce apoptosis. This is often linked to mitochondrial dysfunction, including the aforementioned increase in ROS and the release of cytochrome c from the mitochondria into the cytosol.[15] This triggers the intrinsic apoptotic pathway, leading to the activation of caspase-9 and downstream executioner caspases like caspase-3, culminating in apoptotic cell death.[7][15] Some studies show that this compound can induce concurrent pyroptosis and apoptosis in the same cell population.[8][14] The dominant cell death pathway can be dependent on the cell type and the experimental context.[16]

Quantitative Data Summary

The following table summarizes quantitative data on this compound's effects across various cell lines as reported in the literature.

Cell TypeThis compound ConcentrationIncubation TimeKey Quantitative FindingReference
Acute Myeloid Leukemia (MOLM13)57.02 nM (IC₅₀)48 hPotent cytotoxicity; induced apoptosis.[7][9]
Acute Myeloid Leukemia (HL60)20.49 nM (IC₅₀)48 hPotent cytotoxicity; induced apoptosis.[7][9]
MOLM13 & Venetoclax-resistant cells100 nM24 hSignificant increase in mitochondrial ROS.[7]
MOLM13 & Venetoclax-resistant cells100 nM24 hSignificant reduction in mitochondrial membrane potential (ΔΨm).[7]
Endometrial MSCs (END-MSCs)10 µM3 daysIncreased mitochondrial membrane polarization.[2][17]
Isolated Brain Mitochondria20 nMN/AIncreased ΔΨm by 7.78 ± 2.5 mV.[3]
Isolated Brain Mitochondria20 nMN/AAt pH 6.45, hyperpolarized membrane by 12.5 mV.[3]
Isolated Brain Mitochondria20 nMN/AAt pH 7.30, hyperpolarized membrane by 8.5 mV.[3]
Human Lymphocytes≥ 10⁻⁸ MN/AReversibly inhibited proliferative response.[18][19]

Experimental Protocols: Measuring Mitochondrial Membrane Potential (ΔΨm)

A common method to assess this compound-induced changes in ΔΨm is through the use of potentiometric fluorescent dyes like Tetramethylrhodamine, Methyl Ester (TMRM) or JC-1.[20][21]

Protocol: ΔΨm Measurement using TMRM and Flow Cytometry

This protocol describes a general workflow for assessing ΔΨm changes. Specific concentrations and incubation times should be optimized for the cell type under investigation.

Materials:

  • Cell culture of interest

  • This compound

  • TMRM (Tetramethylrhodamine, Methyl Ester) stock solution

  • FCCP (carbonyl cyanide-p-trifluoromethoxyphenylhydrazone) - positive control for depolarization

  • Oligomycin - control for hyperpolarization (optional)

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometry buffer (e.g., PBS with 1% BSA)

  • Flow cytometer

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in a multi-well plate to ensure they are in the logarithmic growth phase on the day of the experiment.

  • Treatment: Treat cells with the desired concentrations of this compound for the specified duration. Include vehicle-only controls. For a positive control for depolarization, treat a set of cells with FCCP (e.g., 10-20 µM) for 10-15 minutes at the end of the experiment.[22][23]

  • Dye Loading: Add TMRM to the cell culture medium to a final concentration of 50-400 nM.[22] Incubate for 20-30 minutes at 37°C, protected from light.

  • Cell Harvesting: Gently wash the cells with pre-warmed PBS. Detach adherent cells using a gentle cell dissociation reagent (e.g., TrypLE) and neutralize.

  • Staining and Washing: Pellet the cells by centrifugation (e.g., 500 x g for 3-5 minutes).[24] Discard the supernatant and resuspend the cell pellet in flow cytometry buffer.

  • Flow Cytometry Analysis: Analyze the cells on a flow cytometer, using an appropriate laser for excitation (e.g., 549 nm) and filter for emission (e.g., 575 nm).[22] Record the fluorescence intensity for at least 10,000 events per sample.

  • Data Interpretation: A decrease in TMRM fluorescence intensity indicates mitochondrial depolarization, while an increase suggests hyperpolarization. Compare the median fluorescence intensity of this compound-treated samples to the vehicle control and the FCCP control.

G Experimental Workflow for Measuring ΔΨm via Flow Cytometry Start 1. Seed Cells Treatment 2. Treat Cells - Vehicle Control - this compound - FCCP Control Start->Treatment DyeLoading 3. Load with TMRM Dye (e.g., 20-30 min at 37°C) Treatment->DyeLoading Harvest 4. Harvest & Wash Cells DyeLoading->Harvest Resuspend 5. Resuspend in Flow Buffer Harvest->Resuspend Analysis 6. Acquire Data on Flow Cytometer Resuspend->Analysis Data 7. Analyze Data (Median Fluorescence Intensity) Analysis->Data Conclusion Determine Change in ΔΨm (Depolarization vs. Hyperpolarization) Data->Conclusion

Caption: A typical workflow for quantifying mitochondrial membrane potential changes using TMRM and flow cytometry.

Conclusion

This compound is a powerful molecular probe whose primary action as a K⁺/H⁺ antiporter initiates a cascade of events centered on the disruption of mitochondrial function. By dissipating the mitochondrial ΔpH, it causes a compensatory hyperpolarization of the ΔΨm, uncouples oxidative phosphorylation, and stimulates ROS production. These mitochondrial perturbations are upstream of critical cellular signaling pathways, most notably the K⁺ efflux-dependent activation of the NLRP3 inflammasome, which is fundamental to innate immunity. Furthermore, this compound-induced mitochondrial stress is a key factor in triggering programmed cell death through both pyroptosis and apoptosis. For researchers in immunology, oncology, and cell biology, a thorough understanding of this compound's precise effects on mitochondrial bioenergetics is essential for the accurate design and interpretation of experiments and for leveraging its properties in the development of novel therapeutic strategies.

References

Methodological & Application

Application Notes and Protocols for Nigericin-Induced NLRP3 Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the induction of NLRP3 inflammasome activation using nigericin, a potent microbial toxin from Streptomyces hygroscopicus. This protocol is applicable to various cell types, including human and murine macrophages and dendritic cells, and is a cornerstone for studying innate immunity and inflammatory diseases.

Introduction

The NLRP3 inflammasome is a multi-protein complex that plays a crucial role in the innate immune system by responding to a wide range of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs).[1] Activation of the NLRP3 inflammasome leads to the cleavage and activation of caspase-1, which in turn processes the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their mature, secreted forms.[1][2] This process can also induce a form of inflammatory cell death known as pyroptosis.[1]

Canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This initial step is typically induced by microbial components like lipopolysaccharide (LPS), which activate signaling pathways such as NF-κB. This leads to the transcriptional upregulation of NLRP3 and pro-IL-1β.[2][3]

  • Activation (Signal 2): The second signal is provided by a variety of stimuli, including pore-forming toxins like this compound. This compound acts as a potassium ionophore, causing an efflux of potassium ions (K+) from the cell.[3][4] This drop in intracellular K+ concentration is a key trigger for the assembly and activation of the NLRP3 inflammasome complex, which consists of NLRP3, the adaptor protein ASC (apoptosis-associated speck-like protein containing a CARD), and pro-caspase-1.[2][3]

While this two-step model is widely accepted, some studies suggest that in certain cell types, such as human monocytes, priming may not be strictly necessary for NLRP3 activation and IL-18 release.[5][6]

Quantitative Data Summary

The following tables summarize typical concentrations and incubation times for inducing NLRP3 inflammasome activation with LPS and this compound in various cell types.

Table 1: Reagent Concentrations for NLRP3 Inflammasome Activation

ReagentCell TypeConcentrationReference
Lipopolysaccharide (LPS)THP-1 cells1 µg/mL[5][6]
Cerebral Organoids100 ng/mL[7]
Bone Marrow-Derived Macrophages (BMDMs)1 µg/mL[8]
Peripheral Blood Mononuclear Cells (PBMCs)0.1 µg/mL[9]
This compoundTHP-1 cells10 µM[5][6]
Cerebral Organoids10 µM[7]
BMDMs20 µM[8]
Human Epithelial Cells1 - 5 µM[10]
Various Cell Lines1 - 10 µM[4]

Table 2: Incubation Times for NLRP3 Inflammasome Activation

StepReagentCell TypeIncubation TimeReference
PrimingLPSTHP-1 cells4 hours[5][6]
LPSCerebral Organoids3 hours[7]
LPSBMDMs5 hours[8]
LPSPBMCs3 hours[9]
ActivationThis compoundTHP-1 cells45 minutes - 2 hours[5][11]
This compoundCerebral Organoids1, 4, or 16 hours[7]
This compoundBMDMs30 minutes[8]
This compoundPBMCs30 minutes[9]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of this compound-induced NLRP3 inflammasome activation and a general experimental workflow.

NLRP3_Activation_Pathway This compound-Induced NLRP3 Inflammasome Activation Pathway cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of NLRP3 & pro-IL-1β NFkB->Transcription NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive pro_IL1b Pro-IL-1β Transcription->pro_IL1b This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3_active Active NLRP3 K_efflux->NLRP3_active NLRP3_inactive->NLRP3_active Conformational Change Inflammasome NLRP3 Inflammasome (NLRP3, ASC, Caspase-1) NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->Inflammasome Caspase1 Active Caspase-1 pro_caspase1->Caspase1 Autocatalysis Inflammasome->Caspase1 Caspase1->pro_IL1b Cleavage pro_IL18 Pro-IL-18 Caspase1->pro_IL18 Cleavage GSDMD Gasdermin D Caspase1->GSDMD Cleavage IL1b Mature IL-1β (Secretion) pro_IL1b->IL1b IL18 Mature IL-18 (Secretion) pro_IL18->IL18 Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: Signaling pathway of this compound-induced NLRP3 inflammasome activation.

Experimental_Workflow Experimental Workflow for NLRP3 Inflammasome Activation cluster_analysis Downstream Analysis Options A 1. Cell Seeding (e.g., Macrophages) B 2. Priming (Signal 1) Incubate with LPS A->B C 3. Activation (Signal 2) Treat with this compound B->C D 4. Sample Collection Collect supernatant and cell lysates C->D E 5. Downstream Analysis D->E ELISA IL-1β/IL-18 ELISA E->ELISA WesternBlot Western Blot (Caspase-1, IL-1β) E->WesternBlot ASCSpeck ASC Speck Staining (Immunofluorescence) E->ASCSpeck LDH LDH Assay (Pyroptosis) E->LDH

Caption: General experimental workflow for studying NLRP3 inflammasome activation.

Experimental Protocols

Materials and Reagents
  • Cell line of choice (e.g., THP-1 monocytes, bone marrow-derived macrophages)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and antibiotics)

  • Lipopolysaccharide (LPS) from E. coli O111:B4

  • This compound sodium salt

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (ELISA kits, antibodies for Western blotting, etc.)

Protocol for NLRP3 Inflammasome Activation in THP-1 Monocytes

This protocol is a standard method for inducing NLRP3 inflammasome activation.

  • Cell Seeding:

    • Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well in complete RPMI-1640 medium.

    • For differentiation into macrophage-like cells, treat with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48-72 hours. Replace the medium with fresh complete medium and rest the cells for 24 hours before the experiment.

  • Priming (Signal 1):

    • Prime the cells by adding LPS to a final concentration of 1 µg/mL.[5][6]

    • Incubate for 4 hours at 37°C in a 5% CO2 incubator.[5][6]

    • Include a non-primed control group (cells treated with vehicle).

  • Activation (Signal 2):

    • After the priming step, add this compound to a final concentration of 10 µM.[5][6]

    • Incubate for 45-60 minutes at 37°C in a 5% CO2 incubator.[5][12]

    • Include control groups treated with LPS alone and this compound alone.

  • Sample Collection:

    • After incubation, centrifuge the plate at 500 x g for 5 minutes.

    • Carefully collect the supernatant for cytokine analysis (e.g., IL-1β ELISA) and LDH assay.

    • Wash the cells once with cold PBS.

    • Lyse the cells in an appropriate lysis buffer (e.g., RIPA buffer with protease inhibitors) for Western blot analysis.

Downstream Analysis Protocols

1. IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

  • Principle: ELISA is used to quantify the amount of secreted IL-1β in the cell culture supernatant.[13][14] A capture antibody specific for IL-1β is coated onto a microplate. The sample is added, and any IL-1β present binds to the antibody. A second, enzyme-linked detection antibody is then added, which binds to the captured IL-1β. Finally, a substrate is added that is converted by the enzyme into a colored product, the intensity of which is proportional to the amount of IL-1β.[14]

  • Procedure:

    • Use a commercially available human IL-1β ELISA kit and follow the manufacturer's instructions.

    • Briefly, add standards and collected supernatants to the antibody-coated wells.

    • Incubate, wash, and then add the detection antibody.

    • Incubate, wash, and add the enzyme conjugate (e.g., streptavidin-HRP).

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of IL-1β in the samples based on the standard curve.

2. Western Blot for Caspase-1 Cleavage

  • Principle: Western blotting is used to detect the cleavage of pro-caspase-1 (p45) into its active subunits (p20 and p10), a hallmark of inflammasome activation.[13][15]

  • Procedure:

    • Determine the protein concentration of the cell lysates.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for caspase-1 that can detect both the pro-form and the cleaved fragments.

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Wash the membrane and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

    • Image the blot using a chemiluminescence detection system. A decrease in the p45 band and the appearance of the p20 band indicate caspase-1 activation.

3. Immunofluorescence for ASC Speck Formation

  • Principle: Upon inflammasome activation, the ASC adaptor protein polymerizes to form a large, single perinuclear structure known as the "ASC speck". This can be visualized by immunofluorescence microscopy.[16]

  • Procedure:

    • Seed cells on glass coverslips in a multi-well plate and perform the inflammasome activation protocol as described above.

    • After treatment, wash the cells with PBS and fix with 4% paraformaldehyde for 15-20 minutes at room temperature.[16]

    • Wash the cells with PBS and permeabilize with 0.1-0.25% Triton X-100 in PBS for 10 minutes.

    • Block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 30-60 minutes.

    • Incubate with a primary antibody against ASC overnight at 4°C.

    • Wash the cells and incubate with a fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

    • Wash the cells and mount the coverslips on microscope slides with a mounting medium containing DAPI to stain the nuclei.

    • Visualize the cells using a fluorescence or confocal microscope. The formation of a single, bright fluorescent speck per cell indicates ASC polymerization and inflammasome activation.[16]

References

Application Notes and Protocols for Inducing Pyroptosis in Macrophages using Nigericin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyroptosis is a highly inflammatory form of programmed cell death initiated by certain inflammasomes. It plays a crucial role in the host defense against pathogens but is also implicated in various inflammatory diseases. A key characteristic of pyroptosis is the activation of caspase-1, which processes pro-inflammatory cytokines IL-1β and IL-18 into their mature forms and cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD then forms pores in the plasma membrane, leading to cell swelling, lysis, and the release of cellular contents, including lactate dehydrogenase (LDH).[1][2][3]

Nigericin, a potassium ionophore derived from Streptomyces hygroscopicus, is a potent and widely used stimulus to induce pyroptosis in macrophages. It activates the NLRP3 inflammasome by facilitating K+ efflux, a common trigger for NLRP3 activation.[4] These application notes provide a detailed overview of the signaling pathway, experimental protocols, and expected quantitative outcomes for inducing pyroptosis in macrophages using this compound.

Signaling Pathway of this compound-Induced Pyroptosis

This compound treatment of macrophages, typically primed with a Toll-like receptor (TLR) agonist like lipopolysaccharide (LPS) to upregulate pro-IL-1β and NLRP3 expression, initiates a signaling cascade. The decrease in intracellular potassium concentration caused by this compound is sensed by the NLRP3 inflammasome, a multi-protein complex. This leads to the recruitment and activation of the adaptor protein ASC (Apoptosis-associated speck-like protein containing a CARD), which in turn recruits and activates pro-caspase-1. Active caspase-1 then cleaves its substrates: pro-IL-1β and pro-IL-18 are processed into their mature, secreted forms, and GSDMD is cleaved to generate the pore-forming N-terminal fragment (GSDMD-N). The GSDMD-N fragment oligomerizes and inserts into the plasma membrane, forming pores that lead to cell lysis and the release of LDH and mature cytokines.

nigericin_pyroptosis_pathway cluster_extracellular Extracellular cluster_cell Macrophage cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound K_efflux K+ Efflux This compound->K_efflux Signal 2 (Activation) LPS LPS TLR4 TLR4 LPS->TLR4 Signal 1 (Priming) IL1b_out Mature IL-1β LDH_out LDH NFkB NF-κB Activation TLR4->NFkB GSDMD_pore GSDMD Pore GSDMD_pore->IL1b_out Release GSDMD_pore->LDH_out Release pro_IL1b_exp Pro-IL-1β & NLRP3 Expression NFkB->pro_IL1b_exp pro_IL1b Pro-IL-1β pro_IL1b_exp->pro_IL1b NLRP3 NLRP3 Inflammasome (NLRP3, ASC, Pro-Caspase-1) K_efflux->NLRP3 Casp1 Active Caspase-1 NLRP3->Casp1 Activation Casp1->pro_IL1b Cleavage GSDMD GSDMD Casp1->GSDMD Cleavage pro_IL1b->IL1b_out Secretion GSDMD_N GSDMD-N GSDMD->GSDMD_N GSDMD_N->GSDMD_pore Oligomerization & Insertion

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Quantitative Data Summary

The following table summarizes typical experimental conditions and expected quantitative outcomes when inducing pyroptosis in macrophages with this compound. Note that optimal conditions may vary depending on the specific macrophage source, cell line passage number, and experimental setup.

ParameterMurine Bone Marrow-Derived Macrophages (BMDMs)Human THP-1 Monocytic Cell Line (PMA-differentiated)
Cell Seeding Density 2 x 10^5 to 5 x 10^5 cells/mL5 x 10^5 to 1 x 10^6 cells/mL
Priming Agent & Concentration LPS (100 ng/mL - 1 µg/mL)LPS (1 µg/mL) or PMA (100 nM) for differentiation
Priming Duration 3 - 4 hours3 - 4 hours (LPS) or 48-72 hours (PMA)
This compound Concentration 5 - 10 µM[1][5]5 - 20 µM[4]
Incubation Time 30 - 60 minutes[1]1 - 2 hours[6]
Expected LDH Release (% of total) 50 - 80%40 - 70%
Expected IL-1β in Supernatant 500 - 2000 pg/mL200 - 1000 pg/mL[6]
Key Western Blot Markers Cleaved Caspase-1 (p20), Cleaved GSDMD (p30)[7]Cleaved Caspase-1 (p20), Cleaved GSDMD (p30)[8]

Experimental Protocols

A typical workflow for studying this compound-induced pyroptosis involves priming the macrophages, treating with this compound, and then assessing the outcomes through various assays.

experimental_workflow start Start: Macrophage Culture priming Priming with LPS start->priming treatment Treatment with this compound priming->treatment collect Collect Supernatant and Cell Lysate treatment->collect ldh_assay LDH Assay (Cytotoxicity) collect->ldh_assay elisa ELISA (IL-1β Secretion) collect->elisa western_blot Western Blot (Caspase-1 & GSDMD Cleavage) collect->western_blot analysis Data Analysis and Interpretation ldh_assay->analysis elisa->analysis western_blot->analysis

Caption: Experimental workflow for studying this compound-induced pyroptosis.

Protocol 1: Induction of Pyroptosis in Murine Bone Marrow-Derived Macrophages (BMDMs)

Materials:

  • Bone marrow-derived macrophages (BMDMs)

  • Complete DMEM (with 10% FBS and 1% Penicillin-Streptomycin)

  • LPS (from E. coli O111:B4)

  • This compound sodium salt

  • 96-well tissue culture plates

  • Sterile PBS

Procedure:

  • Cell Seeding: Seed BMDMs in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete DMEM and incubate overnight at 37°C, 5% CO2.

  • Priming: The next day, carefully remove the medium and replace it with 90 µL of fresh complete DMEM containing 1 µg/mL of LPS. Incubate for 3-4 hours at 37°C, 5% CO2.

  • This compound Treatment: Add 10 µL of a 10X stock solution of this compound (e.g., 50 µM for a final concentration of 5 µM) to the appropriate wells. For control wells, add 10 µL of vehicle (e.g., ethanol).

  • Incubation: Incubate the plate for 30-60 minutes at 37°C, 5% CO2.

  • Sample Collection: After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells and any debris. Carefully collect the supernatant for LDH and IL-1β assays. The remaining cell pellet can be lysed for Western blot analysis.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the activity of LDH released into the culture supernatant from damaged cells.

Materials:

  • LDH cytotoxicity assay kit (e.g., CytoTox 96® Non-Radioactive Cytotoxicity Assay, Promega)

  • Supernatant from Protocol 1

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Prepare Controls:

    • Spontaneous LDH Release: Supernatant from LPS-primed, vehicle-treated cells.

    • Maximum LDH Release: Add lysis buffer (provided in the kit) to LPS-primed, untreated cells 45 minutes before the end of the this compound incubation period.

    • Volume Correction Control: Culture medium alone.

  • Assay:

    • Transfer 50 µL of supernatant from each well of the experimental plate to a new 96-well flat-bottom plate.

    • Prepare the substrate mix according to the manufacturer's instructions.

    • Add 50 µL of the substrate mix to each well.

    • Incubate at room temperature for 30 minutes, protected from light.

    • Add 50 µL of stop solution to each well.

  • Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)

Protocol 3: IL-1β Enzyme-Linked Immunosorbent Assay (ELISA)

This assay quantifies the amount of mature IL-1β secreted into the supernatant.

Materials:

  • Mouse IL-1β ELISA kit (e.g., from R&D Systems or eBioscience)

  • Supernatant from Protocol 1

  • 96-well ELISA plate

  • Wash buffer

  • Detection antibody

  • Streptavidin-HRP

  • Substrate solution

  • Stop solution

  • Microplate reader

Procedure:

  • Follow the manufacturer's instructions provided with the ELISA kit.

  • Briefly, coat the 96-well plate with the capture antibody overnight.

  • Block the plate to prevent non-specific binding.

  • Add standards and samples (supernatants) to the wells and incubate.

  • Wash the plate and add the biotinylated detection antibody.

  • Wash the plate and add streptavidin-HRP.

  • Wash the plate and add the substrate solution. A color change will occur.

  • Stop the reaction with the stop solution.

  • Measure the absorbance at the recommended wavelength (typically 450 nm).

  • Quantification: Generate a standard curve from the absorbance values of the known standards. Use this curve to determine the concentration of IL-1β in the experimental samples.

Protocol 4: Western Blot for Cleaved Caspase-1 and GSDMD

This protocol allows for the detection of the active, cleaved forms of caspase-1 and GSDMD in cell lysates.

Materials:

  • Cell pellets from Protocol 1

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-caspase-1, anti-GSDMD)

  • HRP-conjugated secondary antibody

  • ECL Western blotting substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse the cell pellets in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant (cell lysate).

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5-10 minutes.

  • SDS-PAGE: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibodies against caspase-1 (to detect pro-caspase-1 at ~45 kDa and the cleaved p20 subunit) and GSDMD (to detect full-length GSDMD at ~53 kDa and the cleaved N-terminal fragment at ~30 kDa) overnight at 4°C.

  • Washing: Wash the membrane several times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane again with TBST.

  • Detection: Add ECL substrate to the membrane and visualize the protein bands using an imaging system. The presence of the p20 fragment of caspase-1 and the p30 fragment of GSDMD are indicative of pyroptosis.[7][8]

Concluding Remarks

The use of this compound to induce pyroptosis in macrophages is a robust and well-established method for studying the NLRP3 inflammasome pathway and the mechanisms of inflammatory cell death. The protocols outlined above provide a comprehensive guide for researchers to reliably induce and quantify pyroptosis. It is important to include appropriate controls, such as macrophages from caspase-1 or NLRP3 knockout mice, to ensure the specificity of the observed cell death. Careful optimization of cell density, reagent concentrations, and incubation times is recommended for achieving reproducible results.

References

Application Notes and Protocols: Determining the Optimal Nigericin Concentration for THP-1 Cell Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigericin, a potent microbial toxin, is a widely utilized chemical tool for inducing the activation of the NLRP3 inflammasome in cellular models. The human monocytic cell line, THP-1, is a cornerstone model for studying inflammation, particularly the activation of inflammasomes. These cells can be used in their monocytic state or differentiated into macrophage-like cells, providing a versatile system to investigate innate immune responses. The precise concentration of this compound is a critical parameter that dictates the experimental outcome, influencing cytokine release, cell viability, and the induction of pyroptosis. This document provides detailed protocols and application notes to guide researchers in determining and utilizing the optimal this compound concentration for their specific experimental needs with THP-1 cells.

Data Presentation: this compound Concentration and Experimental Conditions

The following tables summarize quantitative data from various studies on the use of this compound with THP-1 cells. These tables are intended to provide a comparative overview of concentrations, incubation times, and cell states.

Table 1: this compound Concentrations for NLRP3 Inflammasome Activation in THP-1 Cells

This compound ConcentrationCell TypePriming Agent (if any)Incubation TimeObserved Effect
0.1 - 10 µMTHP-1 WT, NLRP3 KO, GSDMD KONot specified2 hoursDose-dependent increase in LDH release (pyroptosis) in WT cells, attenuated in KO cells[1]
5 µMPMA-differentiated THP-1LPS (1 µg/mL) for 3 hoursOvernightIL-1β secretion[2]
10 µMUndifferentiated THP-1LPS (1 µg/mL) for 4 hours45 minutesIL-1β and IL-18 release, cell death (LDH assay)[3][4]
10 µMUndifferentiated THP-1Unprimed2 hoursASC oligomerization[3][4]
10 µMPMA-differentiated THP-1LPS (1 µg/mL) for 3 hours2 hoursIL-1β, IL-1α, and TNF-α release; pyroptosis (PI uptake)[5]
10 µMTHP-1LPS (1 µg/mL) for 3 hours1 hourInduction of pyroptosis, cleavage of caspase-1 and GSDMD[6]
15 µMTHP-1Not specifiedUp to 4 hoursIL-1β release[7]
20 µMUndifferentiated THP-1Unprimed1 hourOptimal for IL-1β and FADD secretion[8]
20 µMTHP-1Unprimed or preincubated with CA-074-MeIndicated timesCaspase-1 activation[9]

Table 2: THP-1 Cell Differentiation and Priming Protocols

Protocol StepReagentConcentrationIncubation TimePurpose
DifferentiationPhorbol 12-myristate 13-acetate (PMA)50 ng/mL24 hoursDifferentiate monocytic THP-1 cells into adherent macrophage-like cells[10]
DifferentiationPhorbol 12-myristate 13-acetate (PMA)100 ng/mL72 hoursDifferentiate THP-1 cells into macrophage-like cells[5]
DifferentiationPhorbol 12-myristate 13-acetate (PMA)200 ng/mL24 hoursDifferentiate THP-1 cells for pyroptosis induction[11]
DifferentiationPhorbol 12-myristate 13-acetate (PMA)200 ng/mLOvernightDifferentiate THP-1 cells into macrophages[2][12]
PrimingLipopolysaccharide (LPS)1 µg/mL3 - 4 hoursUpregulate NLRP3 and pro-IL-1β expression[3][4][5][6]

Experimental Protocols

Protocol 1: Culture and Differentiation of THP-1 Cells

This protocol describes the standard procedure for culturing THP-1 monocytes and differentiating them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

Materials:

  • THP-1 cells (ATCC TIB-202)

  • RPMI-1640 medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • HEPES buffer

  • 2-mercaptoethanol

  • Phorbol 12-myristate 13-acetate (PMA)

  • 6-well or 96-well tissue culture plates

Procedure:

  • THP-1 Monocyte Culture:

    • Culture THP-1 cells in RPMI-1640 medium supplemented with 10% v/v FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, 10 mM HEPES, and 0.05 mM 2-mercaptoethanol.

    • Maintain cells at 37°C in a humidified atmosphere with 5% CO2.

    • Subculture cells every 3-4 days to maintain a cell density between 1x10^5 and 8x10^5 cells/mL. Do not exceed 1x10^6 cells/mL[13].

  • Differentiation into Macrophages:

    • Seed THP-1 monocytes into the desired culture plates (e.g., 2x10^6 cells/well for a 6-well plate or 1x10^5 cells/well for a 96-well plate)[10].

    • Add PMA to the culture medium to a final concentration of 50-200 ng/mL.

    • Incubate the cells with PMA for 24-72 hours at 37°C and 5% CO2. During this time, the cells will become adherent and adopt a macrophage-like morphology[5][10][11][14][15].

    • After incubation, gently wash the cells with fresh, warm RPMI-1640 medium to remove non-adherent cells and residual PMA.

    • The adherent, differentiated THP-1 macrophages are now ready for experiments.

Protocol 2: Determining Optimal this compound Concentration

This protocol provides a framework for a dose-response experiment to identify the optimal this compound concentration for inducing NLRP3 inflammasome activation.

Materials:

  • Differentiated THP-1 macrophages (from Protocol 1)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound sodium salt

  • Opti-MEM I Reduced Serum Medium or serum-free RPMI-1640

  • Reagents for downstream analysis (e.g., ELISA kit for IL-1β, LDH cytotoxicity assay kit)

Procedure:

  • LPS Priming (Signal 1):

    • Replace the culture medium of the differentiated THP-1 macrophages with fresh RPMI-1640 containing 1 µg/mL LPS.

    • Incubate for 3-4 hours at 37°C and 5% CO2 to upregulate pro-IL-1β and NLRP3 expression[5][6].

  • This compound Stimulation (Signal 2):

    • Prepare a serial dilution of this compound in serum-free medium (e.g., Opti-MEM). A suggested starting range is 0.1 µM to 20 µM (e.g., 0.1, 1, 5, 10, 20 µM).

    • After LPS priming, gently wash the cells once with warm, serum-free medium.

    • Add the different concentrations of this compound to the respective wells. Include a vehicle control (e.g., DMSO or ethanol, depending on the this compound solvent).

    • Incubate for a defined period, typically between 45 minutes and 2 hours[3][4][5].

  • Sample Collection and Analysis:

    • After incubation, carefully collect the cell culture supernatants.

    • Centrifuge the supernatants at 500 x g for 5 minutes to pellet any detached cells and debris[5].

    • The clarified supernatants can be used to quantify IL-1β secretion via ELISA and cell death/pyroptosis via an LDH cytotoxicity assay.

    • The remaining adherent cells can be lysed for Western blot analysis of caspase-1 and GSDMD cleavage.

  • Data Interpretation:

    • Plot the measured outcomes (e.g., IL-1β concentration, % LDH release) against the this compound concentration.

    • The optimal concentration will be the one that gives a robust response without causing excessive, non-specific cell death in very short time frames. An optimal effect for IL-1β secretion has been reported at 20 µM with a 1-hour incubation[8].

Mandatory Visualizations

Experimental Workflow

experimental_workflow Workflow for Optimal this compound Concentration Determination cluster_prep Cell Preparation cluster_exp Experiment cluster_analysis Analysis culture Culture THP-1 Monocytes seed Seed THP-1 in Plates culture->seed differentiate Differentiate with PMA (50-200 ng/mL, 24-72h) seed->differentiate prime Prime with LPS (Signal 1) (1 µg/mL, 3-4h) differentiate->prime stimulate Stimulate with this compound (Signal 2) (Dose-Response, 45min-2h) prime->stimulate collect Collect Supernatants & Lysates stimulate->collect elisa IL-1β ELISA collect->elisa ldh LDH Assay (Cytotoxicity) collect->ldh wb Western Blot (Caspase-1, GSDMD) collect->wb

Caption: Workflow for determining the optimal this compound concentration.

Signaling Pathway

nlrp3_pathway This compound-Induced NLRP3 Inflammasome Activation cluster_cell THP-1 Cell cluster_nlrp3 NLRP3 Inflammasome This compound This compound k_efflux K+ Efflux This compound->k_efflux nlrp3 NLRP3 k_efflux->nlrp3 Activation asc ASC pro_casp1 Pro-Caspase-1 casp1 Active Caspase-1 pro_casp1->casp1 Cleavage pro_il1b Pro-IL-1β casp1->pro_il1b Cleavage gsdmd GSDMD casp1->gsdmd Cleavage il1b Secreted IL-1β pro_il1b->il1b gsdmd_n GSDMD-N Pore Formation gsdmd->gsdmd_n gsdmd_n->il1b Release pyroptosis Pyroptosis gsdmd_n->pyroptosis

Caption: this compound-induced NLRP3 inflammasome signaling pathway.

References

nigericin solvent and stock solution preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information on the solvent properties of nigericin and comprehensive protocols for the preparation of stock solutions. The included data and methodologies are intended to ensure accurate and reproducible experimental outcomes.

Physicochemical Properties and Solubility

This compound, available as a sodium salt, is a polyether antibiotic derived from Streptomyces hygroscopicus. It functions as a potent K+/H+ ionophore, disrupting the membrane potential of mitochondria.[1][2] The sodium salt is typically supplied as a white to off-white crystalline solid or powder.[3][4]

Solubility Data

This compound exhibits good solubility in various organic solvents but is poorly soluble in water and aqueous buffers.[2][5] For applications requiring an aqueous solution, it is recommended to first dissolve this compound in an organic solvent like ethanol before diluting with the desired aqueous medium.[5]

SolventSolubilitySource
Dimethyl Sulfoxide (DMSO)~50 mg/mL[1][3]
Ethanol (EtOH)~20 mg/mL[1][3][5]
Ethanol (alternative)~120 mg/mL (sonication recommended)[6]
Ethanol (alternative)5 mg/mL[7]
Dimethylformamide (DMF)~1.2 mg/mL[5]
MethanolSoluble[2][8]
ChloroformSoluble[8]
DichloromethaneSoluble[4]
Ethyl acetateSoluble[4]
WaterPoor/Insoluble[2][4][8]
Ethanol:PBS (1:5, pH 7.2)~0.15 mg/mL[5]

Preparation of Stock Solutions

The following protocols provide step-by-step instructions for preparing this compound stock solutions. It is crucial to use high-purity solvents to maintain the integrity of the compound.

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol is suitable for most cell culture applications where DMSO is a tolerated solvent.

Materials:

  • This compound sodium salt (MW: 746.94 g/mol )[3][7]

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Calculate the required mass: To prepare a 10 mM stock solution, use the following calculation: Mass (mg) = Volume (mL) x Concentration (mM) x Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: 1 mL x 10 mmol/L x 746.94 g/mol = 7.47 mg A common protocol is to reconstitute 5 mg of this compound powder in 669 µl of DMSO to yield a 10 mM stock solution.[1]

  • Dissolution: Carefully weigh the required amount of this compound sodium salt and add it to a sterile tube. Add the calculated volume of DMSO.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C for 10 minutes) and/or sonication can aid dissolution if precipitation is observed.[9][10]

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[1][3] Store the aliquots at -20°C for up to 2 months or at -80°C for up to a year.[1][11]

Protocol 2: Preparation of a 5 mg/mL this compound Stock Solution in Ethanol

This protocol is an alternative for experiments where DMSO might interfere with the assay.

Materials:

  • This compound sodium salt

  • 200 proof (100%) Ethanol, sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipettes

Procedure:

  • Weighing: Weigh 5 mg of this compound sodium salt into a sterile tube.

  • Dissolution: Add 1 mL of 100% ethanol to the tube.

  • Mixing: Vortex thoroughly until the powder is fully dissolved. If insolubles are observed, brief warming may be necessary.[10]

  • Aliquoting and Storage: Dispense into single-use aliquots and store at -20°C. The ethanolic stock solution is stable for several months when stored properly.

Experimental Workflow and Signaling Pathway

Experimental Workflow: this compound Stock Solution Preparation

The following diagram outlines the general workflow for preparing a this compound stock solution.

G cluster_start Preparation cluster_storage Storage cluster_application Application start Start: Obtain this compound Sodium Salt weigh Weigh this compound start->weigh dissolve Dissolve this compound in Solvent weigh->dissolve solvent Select Solvent (e.g., DMSO, Ethanol) solvent->dissolve mix Vortex/Sonicate until Dissolved dissolve->mix aliquot Aliquot into Single-Use Tubes mix->aliquot store Store at -20°C or -80°C aliquot->store dilute Dilute to Working Concentration (e.g., 1-10 µM) store->dilute experiment Use in Experiment dilute->experiment

Caption: Workflow for preparing a this compound stock solution.

Signaling Pathway: this compound-Induced NLRP3 Inflammasome Activation

This compound is a classical activator of the NLRP3 inflammasome. It acts as a K+/H+ ionophore, leading to a net efflux of intracellular potassium. This decrease in cytosolic K+ is a key trigger for the assembly of the NLRP3 inflammasome complex.

G cluster_cell Cellular Environment This compound This compound membrane Plasma Membrane This compound->membrane Inserts into k_efflux K+ Efflux membrane->k_efflux Mediates nlrp3_inactive Inactive NLRP3 k_efflux->nlrp3_inactive Triggers inflammasome NLRP3 Inflammasome Assembly nlrp3_inactive->inflammasome asc ASC asc->inflammasome pro_caspase1 Pro-Caspase-1 pro_caspase1->inflammasome caspase1 Active Caspase-1 inflammasome->caspase1 Cleaves pro_il1b Pro-IL-1β caspase1->pro_il1b Cleaves pyroptosis Pyroptosis caspase1->pyroptosis Induces il1b Mature IL-1β (Secretion) pro_il1b->il1b

Caption: this compound-induced NLRP3 inflammasome activation pathway.

References

Application Notes and Protocols: A Step-by-Step Guide for Nigericin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nigericin is a polyether antibiotic derived from Streptomyces hygroscopicus. It functions as a potassium ionophore, facilitating an electroneutral exchange of K+ for H+ across biological membranes.[1][2][3][4] This disruption of the transmembrane ion gradient makes this compound a powerful tool in cell biology research, particularly for studying cellular processes that are sensitive to changes in intracellular potassium concentration and pH. One of its most common applications is the activation of the NLRP3 and NLRP1 inflammasomes, multi-protein complexes that play a crucial role in innate immunity.[2][5][6][7] this compound-induced potassium efflux is a key trigger for the assembly and activation of these inflammasomes, leading to the maturation and secretion of pro-inflammatory cytokines such as IL-1β and IL-18, and in some cases, a form of inflammatory cell death called pyroptosis.[5][6][8] Beyond its role in immunology, this compound has also been investigated for its anti-cancer and senolytic activities, which are linked to its ability to induce apoptosis and disrupt mitochondrial function.[1][9][10][11]

These application notes provide a comprehensive guide for the use of this compound in cell culture, including detailed protocols for inflammasome activation and cytotoxicity assays, as well as a summary of its mechanism of action and cellular effects.

Mechanism of Action

This compound acts as a K+/H+ antiporter, effectively dissipating the potassium ion gradient across cellular membranes, including the plasma membrane and mitochondrial membranes.[1][2] This leads to a rapid decrease in intracellular potassium concentration and intracellular acidification.[1][9] The depletion of cytosolic potassium is a critical signal for the activation of the NLRP3 and NLRP1 inflammasomes.[5][6][12] In the case of NLRP3, low intracellular K+ is thought to trigger a conformational change in the NLRP3 protein, leading to its oligomerization and the recruitment of the adaptor protein ASC and pro-caspase-1. This complex then facilitates the auto-cleavage and activation of caspase-1, which in turn cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms. Activated caspase-1 can also cleave gasdermin D, leading to pore formation in the cell membrane and pyroptotic cell death.[5][6]

Data Presentation

Table 1: Recommended this compound Concentrations for Inflammasome Activation
Cell TypePriming Agent (Concentration)This compound ConcentrationIncubation TimeReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)LPS (500 ng/mL)20-40 µM30-45 min[12][13]
Human THP-1 Monocytes (differentiated)LPS (100 ng/mL - 1 µg/mL)10-20 µM45 min - 2 hours[8][14]
Human Peripheral Blood Mononuclear Cells (PBMCs)LPS10 µMNot specified
Human KeratinocytesNone specified5 µg/mL3 hours[5]
Cerebral OrganoidsLPSNot specifiedNot specified[15]
Table 2: Cytotoxicity of this compound (IC50 Values)
Cell LineAssayIC50Incubation TimeReference
Human Cancer Cell Lines (General)Not specified~5 µMNot specified[5][16]
MOLM13 (AML)MTT57.02 nMNot specified[10][17]
MOLM13-resistant (AML)MTT35.29 nMNot specified[10][17]
HL60 (AML)MTT20.49 nMNot specified[10][17]
HL60-cytarabine-resistant (AML)MTT1.197 nMNot specified[10][17]
SW620 (Colorectal Cancer)CCK-8Concentration-dependent8, 24, 48 hours[18]
KM12 (Colorectal Cancer)CCK-8Concentration-dependent8, 24, 48 hours[18]
Wild-type Mouse Embryonic Fibroblasts (WTMEFs)MTT~10 µM2 and 24 hours[19]

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation in Macrophages

This protocol describes the induction of NLRP3 inflammasome activation in mouse bone marrow-derived macrophages (BMDMs) or human THP-1 cells. A two-step activation process is typically required.[15][20][21]

Materials:

  • BMDMs or THP-1 cells

  • Complete cell culture medium (e.g., DMEM or RPMI 1640 with 10% FBS)

  • Lipopolysaccharide (LPS)

  • This compound sodium salt

  • Phosphate-buffered saline (PBS)

  • Reagents for downstream analysis (e.g., ELISA kits for IL-1β, LDH assay kit for cytotoxicity, Western blot reagents for caspase-1 cleavage)

Procedure:

  • Cell Seeding: Seed BMDMs or differentiated THP-1 cells in a multi-well plate at a suitable density (e.g., 1 x 10^6 cells/well in a 24-well plate) and allow them to adhere overnight.

  • Priming (Signal 1): Prime the cells by treating them with LPS (e.g., 500 ng/mL for BMDMs, 1 µg/mL for THP-1 cells) in complete culture medium for 3-5 hours.[12][13] This step upregulates the expression of pro-IL-1β and NLRP3.

  • Activation (Signal 2): After the priming step, replace the medium with fresh, serum-free medium containing this compound. The optimal concentration and incubation time should be determined empirically, but a starting point of 20 µM for 45 minutes for BMDMs is common.[12] For THP-1 cells, 10 µM for 45 minutes can be used.[14]

  • Sample Collection:

    • Supernatant: Carefully collect the cell culture supernatant. Centrifuge to remove any detached cells and debris. The clarified supernatant can be used for measuring secreted IL-1β and IL-18 by ELISA, or for assessing cytotoxicity by LDH assay.

    • Cell Lysate: Wash the remaining adherent cells with cold PBS. Lyse the cells in an appropriate buffer (e.g., RIPA buffer) for subsequent analysis of protein expression and cleavage (e.g., caspase-1, GSDMD) by Western blot.

  • Downstream Analysis:

    • ELISA: Quantify the concentration of mature IL-1β and IL-18 in the supernatant according to the manufacturer's instructions.

    • LDH Assay: Measure the release of lactate dehydrogenase (LDH) into the supernatant as an indicator of pyroptosis or other forms of cytotoxic cell death.

    • Western Blot: Analyze cell lysates for the cleavage of pro-caspase-1 into its active p20 subunit and the cleavage of gasdermin D.

Protocol 2: Cytotoxicity Assay

This protocol describes how to assess the cytotoxic effects of this compound on a chosen cell line using a colorimetric assay such as MTT or CCK-8.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound sodium salt

  • 96-well cell culture plates

  • MTT or CCK-8 reagent

  • Solubilization buffer (for MTT assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment (e.g., 3,500 - 5,000 cells per well).[18][22] Allow the cells to adhere and recover for 24 hours.

  • This compound Treatment: Prepare a serial dilution of this compound in complete culture medium. Remove the old medium from the cells and add the this compound-containing medium. Include a vehicle control (e.g., DMSO) and an untreated control. Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).[18][23]

  • Cell Viability Measurement:

    • For MTT assay: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals. Solubilize the formazan crystals by adding a solubilization buffer and incubate until the crystals are fully dissolved.

    • For CCK-8 assay: Add CCK-8 reagent to each well and incubate for 1-4 hours.[18]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader (e.g., 450 nm for CCK-8, 570 nm for MTT).[18]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Visualization

Nigericin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Nigericin_ext This compound Membrane Nigericin_ext->Membrane Acts as K+/H+ Ionophore K_ext K+ H_ext H+ H_int Intracellular H+ H_ext->H_int H+ Influx K_int High Intracellular K+ K_low Low Intracellular K+ K_int->K_low K+ Efflux NLRP3 NLRP3 K_low->NLRP3 Triggers Mitochondria Mitochondria K_low->Mitochondria Impacts Inflammasome NLRP3 Inflammasome Assembly NLRP3->Inflammasome Recruits ASC & Pro-Caspase-1 ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleavage Pro_IL1B Pro-IL-1β Pro_IL18 Pro-IL-18 GSDMD Gasdermin D IL1B Mature IL-1β Pro_IL1B:e->IL1B:w Cleavage Secretion1 Secretion IL1B->Secretion1 IL18 Mature IL-18 Pro_IL18:e->IL18:w Cleavage Secretion2 Secretion IL18->Secretion2 GSDMD_N GSDMD-N Pore GSDMD:e->GSDMD_N:w Cleavage Pyroptosis Pyroptosis GSDMD_N->Pyroptosis Mito_dysfunction Mitochondrial Dysfunction Mitochondria->Mito_dysfunction Apoptosis Apoptosis Mito_dysfunction->Apoptosis

Caption: this compound-induced signaling pathways.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis start Seed Cells (e.g., Macrophages) priming Prime with LPS (Signal 1) (Optional, for inflammasome studies) start->priming treatment Treat with this compound (Varying concentrations and times) start->treatment For cytotoxicity studies priming->treatment collect_supernatant Collect Supernatant treatment->collect_supernatant lyse_cells Lyse Cells treatment->lyse_cells viability Cell Viability Assay (MTT, CCK-8) treatment->viability Directly measure in plate elisa ELISA (IL-1β, IL-18) collect_supernatant->elisa ldh LDH Assay (Cytotoxicity) collect_supernatant->ldh western Western Blot (Caspase-1, GSDMD) lyse_cells->western

Caption: General experimental workflow for this compound treatment.

References

Application of Nigericin in Studying Mitochondrial Dysfunction

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Nigericin is a potent polyether ionophore antibiotic derived from Streptomyces hygroscopicus. It functions as a highly selective potassium-hydrogen (K⁺/H⁺) antiporter, disrupting ion homeostasis across biological membranes, particularly the inner mitochondrial membrane. This property makes this compound an invaluable tool for researchers studying mitochondrial dysfunction and its downstream consequences, such as apoptosis, pyroptosis, and cellular stress responses.

Mechanism of Action:

This compound facilitates an electroneutral exchange of K⁺ for H⁺ across the mitochondrial inner membrane.[1][2] This action dissipates the transmembrane pH gradient (ΔpH), a critical component of the proton motive force that drives ATP synthesis.[1] The disruption of the ΔpH leads to a compensatory increase or hyperpolarization of the mitochondrial membrane potential (Δψm) in some contexts, while in others, a decrease is observed, ultimately leading to mitochondrial dysfunction.[1][3][4]

The key consequences of this compound-induced mitochondrial disruption include:

  • Inhibition of Oxidative Phosphorylation: By uncoupling the proton gradient, this compound inhibits the synthesis of ATP via oxidative phosphorylation.[5]

  • Increased Reactive Oxygen Species (ROS) Production: The perturbation of the electron transport chain can lead to an increase in the generation of mitochondrial ROS (mROS).[6][7]

  • Induction of Apoptosis: Mitochondrial dysfunction, characterized by the release of cytochrome c, can trigger the intrinsic apoptotic pathway through caspase activation.[4][5][6]

  • Activation of the NLRP3 Inflammasome: The efflux of intracellular potassium is a key trigger for the assembly and activation of the NLRP3 inflammasome, leading to the release of pro-inflammatory cytokines and pyroptotic cell death.[2][8][9]

Quantitative Data Summary

The following tables summarize the effective concentrations of this compound and its quantitative effects on various mitochondrial and cellular parameters as reported in the literature.

Table 1: Effective Concentrations of this compound in Different Cell Lines

Cell LineAssayConcentration/IC₅₀Reference
MOLM13 (AML, sensitive)Cytotoxicity (MTT)57.02 nM[6][7][10]
MOLM13 (AML, venetoclax-resistant)Cytotoxicity (MTT)35.29 nM[6][7][10]
HL60 (AML, sensitive)Cytotoxicity (MTT)20.49 nM[6][7][10]
HL60 (AML, cytarabine-resistant)Cytotoxicity (MTT)1.197 nM[6][7][10]
Triple-Negative Breast Cancer (TNBC)Mitochondrial Dysfunction2 µg/mL for 6 h[5][11]
THP-1 (Monocytes)NLRP3 Inflammasome Activation10 µM for 45 min - 2 h[8][9]
Raw 264.7 (Macrophages)Bacterial Killing Assay20 µM[2]
Various Cancer Cell LinesNLRP3 Inflammasome Activation20 µM for 24 h[12]

Table 2: this compound-Induced Changes in Mitochondrial and Cellular Parameters

ParameterCell Type/ModelThis compound TreatmentObserved EffectReference
Intracellular K⁺TNBC cells2 µg/mL for 6 hDecrease[5]
Mitochondrial Membrane Potential (Δψm)TNBC cells2 µg/mL for 6 hDecrease[5]
Mitochondrial Membrane Potential (Δψm)Brain Mitochondria20 nMIncrease by 7.78 ± 2.5 mV[3]
Mitochondrial H₂O₂ ProductionBrain Mitochondria20 nMIncrease by 52 ± 11%[3]
Mitochondrial ROSMOLM13 cellsIncreasing concentrationsSignificant increase[7][13]
Mitochondrial MassMOLM13 cellsIncreasing concentrationsDecrease[13]

Experimental Protocols

Protocol 1: Induction of Mitochondrial Dysfunction and Apoptosis in Cancer Cells

This protocol describes the use of this compound to induce mitochondrial dysfunction and apoptosis in an acute myeloid leukemia (AML) cell line, MOLM13.

Materials:

  • This compound sodium salt (Sigma-Aldrich or equivalent)

  • MOLM13 cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • JC-1 (5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide) dye

  • MitoSOX™ Red mitochondrial superoxide indicator

  • Phosphate-buffered saline (PBS)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Cell Culture: Culture MOLM13 cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.

  • This compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Seed MOLM13 cells in appropriate culture plates.

    • Treat cells with varying concentrations of this compound (e.g., 12.5–200 nM) for 24-48 hours.[7] Include a vehicle control (DMSO).

  • Assessment of Cell Viability (MTT Assay):

    • Following treatment, add MTT solution to each well and incubate for 4 hours.

    • Add solubilization buffer (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Assessment of Apoptosis (Annexin V/PI Staining):

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add Annexin V-FITC and PI and incubate in the dark for 15 minutes.

    • Analyze the cells by flow cytometry.

  • Measurement of Mitochondrial Membrane Potential (JC-1 Staining):

    • After this compound treatment, incubate the cells with JC-1 dye according to the manufacturer's protocol.

    • At high mitochondrial membrane potential, JC-1 forms aggregates that emit red fluorescence. At low potential, it remains as monomers with green fluorescence.[5]

    • Analyze the cells by flow cytometry or fluorescence microscopy to determine the ratio of red to green fluorescence.

  • Measurement of Mitochondrial ROS (MitoSOX Red Staining):

    • Following treatment, incubate the cells with MitoSOX Red probe, which selectively detects mitochondrial superoxide.[7]

    • Wash the cells and analyze by flow cytometry.

Protocol 2: Activation of the NLRP3 Inflammasome in Monocytes

This protocol details the use of this compound to activate the NLRP3 inflammasome in the human monocytic cell line, THP-1.

Materials:

  • This compound sodium salt

  • THP-1 cells

  • RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • Lipopolysaccharide (LPS)

  • Opti-MEM I Reduced Serum Medium

  • ELISA kits for human IL-1β and IL-18

  • Lactate dehydrogenase (LDH) cytotoxicity assay kit

Procedure:

  • Cell Culture: Culture THP-1 cells in RPMI-1640 medium.

  • Priming (Optional but recommended for robust IL-1β release):

    • Seed THP-1 cells in a culture plate.

    • Prime the cells with LPS (e.g., 1 µg/mL) for 3-4 hours in RPMI medium.[8][12]

  • NLRP3 Activation:

    • After priming, wash the cells and replace the medium with serum-free Opti-MEM.

    • Treat the cells with this compound (e.g., 10 µM) for 45 minutes to 2 hours.[8][9]

  • Measurement of Cytokine Release:

    • Collect the cell culture supernatants.

    • Measure the concentration of secreted IL-1β and IL-18 using specific ELISA kits according to the manufacturer's instructions.

  • Assessment of Cell Death (LDH Assay):

    • Use the collected supernatants to measure the release of LDH, an indicator of pyroptotic cell death, using an LDH cytotoxicity assay kit.

Visualizations

Nigericin_Mechanism_of_Action cluster_membrane Mitochondrial Inner Membrane cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space This compound This compound ATP_Synthase ATP Synthase This compound->ATP_Synthase Dissipates ΔpH Inhibits ATP Synthesis K_matrix K+ This compound->K_matrix K+ influx H_inter H+ This compound->H_inter ETC Electron Transport Chain ETC->H_inter H+ pumping ATP ATP ATP_Synthase->ATP ATP Synthesis H_matrix H+ H_matrix->this compound K_inter K+ K_inter->this compound H_inter->ATP_Synthase Proton Motive Force

Caption: Mechanism of this compound-induced mitochondrial dysfunction.

Nigericin_Signaling_Pathways cluster_mito Mitochondrion cluster_cyto Cytosol This compound This compound Mito_Dysfunction Mitochondrial Dysfunction (ΔpH dissipation, Δψm alteration) This compound->Mito_Dysfunction K_efflux Intracellular K+ Efflux This compound->K_efflux ROS ↑ mROS Production Mito_Dysfunction->ROS CytC Cytochrome c Release Mito_Dysfunction->CytC Apoptosome Apoptosome Formation CytC->Apoptosome NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 Pyroptosis Pyroptosis Caspase1->Pyroptosis Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Downstream signaling pathways activated by this compound.

Experimental_Workflow cluster_assays Assessments start Seed Cells treatment Treat with this compound (various concentrations and times) start->treatment viability Cell Viability (e.g., MTT) treatment->viability apoptosis Apoptosis (e.g., Annexin V/PI) treatment->apoptosis mmp Mitochondrial Membrane Potential (e.g., JC-1) treatment->mmp ros Mitochondrial ROS (e.g., MitoSOX) treatment->ros inflammasome Inflammasome Activation (e.g., IL-1β ELISA) treatment->inflammasome end Data Analysis viability->end apoptosis->end mmp->end ros->end inflammasome->end

Caption: General experimental workflow for studying this compound's effects.

References

Methodology for Assessing Nigericin's Anti-Cancer Effects In Vitro: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the in vitro anti-cancer effects of nigericin, a polyether antibiotic isolated from Streptomyces hygroscopicus. This compound has demonstrated potent anti-cancer activity across various cancer types by modulating key cellular processes including proliferation, apoptosis, pyroptosis, and autophagy. This document outlines the experimental procedures to evaluate these effects and elucidates the underlying signaling pathways.

Assessment of Cytotoxicity

A fundamental first step in evaluating the anti-cancer potential of this compound is to determine its cytotoxic effects on cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter derived from this assessment.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines
Cancer TypeCell LineIC50 (µM)Incubation Time (h)AssayReference
Triple-Negative Breast CancerMDA-MB-2312.88124MTS[1]
Triple-Negative Breast Cancer4T12.50524MTS[1]
Colorectal CancerSW620~2.548Not Specified[2]
Colorectal CancerKM12~2.048Not Specified[2]
Acute Myeloid LeukemiaMOLM13 (sensitive)0.057Not SpecifiedMTT[3]
Acute Myeloid LeukemiaMOLM13 (resistant)0.035Not SpecifiedMTT[3]
Acute Myeloid LeukemiaHL60 (sensitive)0.020Not SpecifiedMTT[3]
Acute Myeloid LeukemiaHL60 (resistant)0.0012Not SpecifiedMTT[3]
Lung CancerH460~1.072MTT[4]
Ovarian CancerA2780Not SpecifiedNot SpecifiedCCK-8[5]
Ovarian CancerSKOV3Not SpecifiedNot SpecifiedCCK-8[5]
Protocol 1: MTT Cell Viability Assay

This protocol describes the determination of cell viability upon this compound treatment using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • This compound (stock solution in DMSO)

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from the stock solution.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for the desired time periods (e.g., 24, 48, 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT reagent to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the control.

    • Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

G cluster_workflow Experimental Workflow: Cytotoxicity Assessment A Seed cancer cells in 96-well plate B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for 24, 48, or 72h C->D E Add MTT reagent D->E F Incubate for 4h E->F G Solubilize formazan crystals with DMSO F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Figure 1. Workflow for MTT-based cytotoxicity assessment.

Analysis of Apoptosis

This compound is known to induce apoptosis in various cancer cells. The following protocols describe methods to quantify and visualize this process.

Table 2: Quantitative Apoptosis Data for this compound
Cell LineThis compound Conc. (µg/mL)Incubation Time (h)Early Apoptosis (%)Late Apoptosis/Necrosis (%)Reference
MDA-MB-231212~15~25[6]
4T1212~10~20[6]
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit

  • Treated and control cells

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Induce apoptosis by treating cells with this compound at the desired concentration and time.

    • Harvest cells (including supernatant) and wash with cold PBS.

  • Staining:

    • Resuspend cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry:

    • Analyze the cells by flow cytometry within 1 hour of staining.

    • Use FITC signal detector for Annexin V-FITC and a phycoerythrin emission signal detector for PI.

G cluster_workflow Experimental Workflow: Apoptosis Assay A Treat cells with this compound B Harvest cells A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V-FITC and PI D->E F Incubate for 15 min E->F G Analyze by Flow Cytometry F->G

Figure 2. Workflow for Annexin V/PI apoptosis assay.

Cell Cycle Analysis

This compound can induce cell cycle arrest in cancer cells. This can be assessed by flow cytometry after staining the cellular DNA.

Table 3: Effect of this compound on Cell Cycle Distribution
Cell LineThis compound Conc.Incubation Time (h)G0/G1 Phase (%)S Phase (%)G2/M Phase (%)Reference
Ovarian Cancer (A2780, SKOV3)Not SpecifiedNot SpecifiedIncreasedDecreasedNot Specified[5]
Protocol 3: Propidium Iodide (PI) Staining for Cell Cycle Analysis

Materials:

  • Treated and control cells

  • Cold 70% ethanol

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Fixation:

    • Harvest and wash cells with PBS.

    • Fix the cells by adding cold 70% ethanol dropwise while vortexing.

    • Incubate on ice for at least 2 hours or at -20°C overnight.

  • Staining:

    • Wash the fixed cells with PBS.

    • Resuspend the cell pellet in PI staining solution (containing RNase A).

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry:

    • Analyze the samples on a flow cytometer.

    • Use software (e.g., FlowJo, ModFit LT) to analyze the cell cycle distribution.

Investigation of Signaling Pathways

This compound exerts its anti-cancer effects by modulating specific signaling pathways. The Wnt/β-catenin and SRC/STAT3/BCL-2 pathways are two of the most significantly affected.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway in colorectal and ovarian cancer cells.[1][5] This inhibition leads to a decrease in the expression of downstream target genes involved in cell proliferation and survival.

G cluster_pathway This compound's Inhibition of Wnt/β-catenin Pathway This compound This compound DestructionComplex Destruction Complex (APC, Axin, GSK-3β) This compound->DestructionComplex stabilization Wnt Wnt Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->DestructionComplex inhibition beta_catenin β-catenin DestructionComplex->beta_catenin phosphorylation beta_catenin_p p-β-catenin beta_catenin->beta_catenin_p beta_catenin_nuc β-catenin (nucleus) beta_catenin->beta_catenin_nuc translocation Proteasome Proteasome beta_catenin_p->Proteasome degradation TCF_LEF TCF/LEF beta_catenin_nuc->TCF_LEF TargetGenes Target Genes (c-Myc, Cyclin D1) TCF_LEF->TargetGenes transcription Proliferation Cell Proliferation & Survival TargetGenes->Proliferation

Figure 3. this compound inhibits the Wnt/β-catenin pathway.
SRC/STAT3/BCL-2 Signaling Pathway

In osteosarcoma, this compound has been found to inhibit the SRC/STAT3/BCL-2 signaling pathway, leading to apoptosis.

G cluster_pathway This compound's Inhibition of SRC/STAT3/BCL-2 Pathway This compound This compound SRC SRC This compound->SRC inhibition STAT3 STAT3 SRC->STAT3 activates pSTAT3 p-STAT3 STAT3->pSTAT3 BCL2 BCL-2 pSTAT3->BCL2 upregulates Apoptosis Apoptosis BCL2->Apoptosis inhibits

Figure 4. this compound inhibits the SRC/STAT3/BCL-2 pathway.

Assessment of Pyroptosis

This compound can induce a form of programmed cell death called pyroptosis, which is characterized by cell swelling, membrane rupture, and the release of pro-inflammatory cytokines.

Protocol 4: LDH Release Assay for Pyroptosis

This colorimetric assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.

Materials:

  • LDH Cytotoxicity Assay Kit

  • Treated and control cell culture supernatants

  • 96-well plate

  • Microplate reader

Procedure:

  • Sample Collection:

    • After treating cells with this compound, carefully collect the cell culture supernatant.

  • LDH Assay:

    • Follow the manufacturer's instructions for the LDH assay kit. Typically, this involves adding the supernatant to a reaction mixture.

    • Incubate for the recommended time at room temperature, protected from light.

  • Data Acquisition:

    • Measure the absorbance at the specified wavelength (usually 490 nm).

    • Calculate the percentage of LDH release relative to a maximum LDH release control (lysed cells).

Evaluation of Autophagy

This compound has been reported to influence autophagy, a cellular process of self-digestion of cytoplasmic components.

Protocol 5: Western Blot for LC3-II

The conversion of LC3-I to its lipidated form, LC3-II, is a hallmark of autophagy. This can be detected by Western blotting.

Materials:

  • Treated and control cell lysates

  • RIPA buffer with protease inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibody against LC3

  • HRP-conjugated secondary antibody

  • Chemiluminescence detection system

Procedure:

  • Protein Extraction:

    • Lyse cells in RIPA buffer.

    • Determine protein concentration using the BCA assay.

  • Western Blotting:

    • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate with the primary anti-LC3 antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescence substrate.

    • Analyze the band intensities for LC3-I and LC3-II. An increase in the LC3-II/LC3-I ratio indicates induction of autophagy.

Protocol 6: mRFP-GFP-LC3 Autophagy Flux Assay

This fluorescence microscopy-based assay allows for the visualization of autophagic flux. Cells are transfected with a plasmid encoding LC3 fused to both mRFP and GFP. In the neutral pH of autophagosomes, both fluorophores are active (yellow puncta). Upon fusion with lysosomes to form autolysosomes, the acidic environment quenches the GFP signal, leaving only the mRFP signal (red puncta).

Materials:

  • ptfLC3 (mRFP-GFP-LC3) plasmid

  • Transfection reagent

  • Fluorescence microscope

Procedure:

  • Transfection:

    • Transfect the cancer cells with the mRFP-GFP-LC3 plasmid according to the manufacturer's protocol.

    • Allow 24-48 hours for protein expression.

  • This compound Treatment:

    • Treat the transfected cells with this compound.

  • Microscopy:

    • Fix the cells and visualize them using a fluorescence microscope.

    • Count the number of yellow (autophagosomes) and red (autolysosomes) puncta per cell. An increase in both yellow and red puncta, particularly an increase in the red-to-yellow ratio, indicates enhanced autophagic flux.[7]

G cluster_workflow Experimental Workflow: Autophagy Flux Assay A Transfect cells with mRFP-GFP-LC3 B Incubate for 24-48h A->B C Treat with this compound B->C D Fix and visualize under fluorescence microscope C->D E Quantify yellow and red puncta D->E

Figure 5. Workflow for mRFP-GFP-LC3 autophagy flux assay.

References

Application Notes: Utilizing Nigericin for the Investigation of the Wnt/β-catenin Signaling Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The Wnt/β-catenin signaling pathway is a crucial regulator of cellular processes such as proliferation, differentiation, and tissue homeostasis.[1] Dysregulation of this pathway is implicated in the progression of various diseases, most notably cancer.[1] Nigericin, a polyether antibiotic ionophore derived from Streptomyces hygroscopicus, has demonstrated potent anti-cancer activity.[2][3] It functions primarily as a K+/H+ ionophore, disrupting mitochondrial membrane potential.[4][5] Recent studies have identified this compound as an effective inhibitor of the Wnt/β-catenin signaling pathway, making it a valuable tool for studying this cascade and for potential therapeutic development.[2][4] These application notes provide a summary of this compound's effects and detailed protocols for its use in Wnt/β-catenin pathway research.

Mechanism of Action In the canonical Wnt pathway, the binding of a Wnt ligand to its Frizzled (FZD) and LRP5/6 co-receptors leads to the inactivation of a "destruction complex." This complex, comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β), is responsible for phosphorylating β-catenin, targeting it for ubiquitination and proteasomal degradation.[6][7] Pathway activation stabilizes β-catenin, allowing it to accumulate in the cytoplasm, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to regulate target gene expression.[8]

This compound has been shown to suppress the Wnt/β-catenin signaling pathway by promoting the degradation of β-catenin.[2] Evidence suggests that this compound enhances the function of the β-catenin destruction complex.[2] This leads to increased phosphorylation of β-catenin and its subsequent removal by the proteasome, thereby preventing its nuclear accumulation and the transcription of Wnt target genes.[2]

Wnt_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Ligand Frizzled Frizzled (FZD) Wnt->Frizzled binds Dsh Dishevelled (Dsh) Frizzled->Dsh recruits LRP6 LRP5/6 DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) Dsh->DestructionComplex inhibits BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates p_BetaCatenin p-β-catenin BetaCatenin_nucl β-catenin BetaCatenin_cyto->BetaCatenin_nucl accumulates & translocates Proteasome Proteasome p_BetaCatenin->Proteasome degradation TCF_LEF TCF/LEF BetaCatenin_nucl->TCF_LEF binds TargetGenes Wnt Target Genes (c-Myc, Cyclin D1, etc.) TCF_LEF->TargetGenes activates transcription

Caption: Canonical Wnt/β-catenin signaling pathway.

Nigericin_Inhibition Mechanism of this compound Action on Wnt/β-catenin Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound DestructionComplex Destruction Complex (Axin, APC, GSK-3β, CK1) This compound->DestructionComplex promotes activity BetaCatenin_cyto β-catenin DestructionComplex->BetaCatenin_cyto phosphorylates p_BetaCatenin p-β-catenin TCF_LEF TCF/LEF BetaCatenin_cyto->TCF_LEF translocation blocked Proteasome Proteasome p_BetaCatenin->Proteasome degradation TargetGenes Wnt Target Genes (Transcription OFF) TCF_LEF->TargetGenes no activation

Caption: this compound inhibits Wnt/β-catenin signaling.

Data Presentation

The inhibitory effect of this compound on cell proliferation is dose- and time-dependent.[2] The 50% inhibitory concentration (IC50) values have been determined in various cancer cell lines.

Table 1: Efficacy of this compound in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) at 48hReference
SW620Colorectal Cancer~2.0 µM[2]
KM12Colorectal Cancer~5.0 µM[2]
MDA-MB-231Triple-Negative Breast Cancer2.881 µM[4]
4T1Triple-Negative Breast Cancer2.505 µM[4]

Note: IC50 values are approximate and can vary based on experimental conditions. Researchers should perform their own dose-response curves.

Experimental Protocols

The following are key experimental protocols to assess the impact of this compound on the Wnt/β-catenin signaling pathway.

Experimental_Workflow cluster_assays Perform Assays start Start: Culture Cells (e.g., SW620, KM12) treatment Treat cells with this compound (various concentrations and time points) start->treatment luciferase Luciferase Reporter Assay (TOP/FOP Flash) treatment->luciferase western Western Blot Analysis (β-catenin, p-β-catenin, targets) treatment->western qpcr RT-qPCR (Wnt target gene mRNA) treatment->qpcr analysis Data Analysis and Interpretation luciferase->analysis western->analysis qpcr->analysis end Conclusion analysis->end

Caption: General experimental workflow.
TCF/LEF Luciferase Reporter Assay

This assay measures the transcriptional activity of the β-catenin/TCF/LEF complex.[9][10] A reporter construct containing TCF/LEF binding sites upstream of a luciferase gene (e.g., pGL4.49[luc2P/TCF-LEF RE/Hygro] or SuperTOPFlash) is used.[2][8] A control reporter with mutated binding sites (FOPFlash) is used to measure non-specific activity.

Materials:

  • Cells of interest (e.g., SW620, HEK293T)

  • TOPFlash and FOPFlash luciferase reporter plasmids

  • Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • This compound (dissolved in DMSO)

  • Dual-Luciferase® Reporter Assay System

  • Luminometer

Protocol:

  • Cell Seeding: Seed 5 x 10⁴ cells per well in a 24-well plate and incubate overnight.[11]

  • Transfection: Co-transfect cells with TOPFlash or FOPFlash plasmid and the Renilla plasmid using a suitable transfection reagent according to the manufacturer's protocol.[11] A common ratio is 10:1 for TOPFlash:Renilla.[11]

  • Incubation: Incubate for 24 hours to allow for plasmid expression.

  • This compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0, 0.5, 1, 2, 4 µM).[2] Use a DMSO vehicle control.

  • Incubation: Incubate for the desired time period (e.g., 24 or 48 hours).[2]

  • Cell Lysis: Wash cells with PBS and lyse them using 1x Passive Lysis Buffer from the assay kit.[12]

  • Luminescence Measurement:

    • Transfer 20 µL of cell lysate to a 96-well white plate.[11]

    • Add 100 µL of Luciferase Assay Reagent II (LAR II) to measure firefly luciferase activity.[12]

    • Add 100 µL of Stop & Glo® Reagent to quench the firefly reaction and measure Renilla luciferase activity.[12]

  • Data Analysis: Normalize the TOPFlash and FOPFlash readings to the Renilla luciferase readings. The final result is often presented as the TOP/FOP ratio.[2]

Western Blot Analysis

This technique is used to detect changes in the protein levels of key components of the Wnt/β-catenin pathway.[13]

Materials:

  • Treated cell pellets

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels, buffers, and electrophoresis system

  • PVDF or nitrocellulose membranes and transfer system

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBS-T)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin (Ser33/37/Thr41), anti-GSK-3β, anti-Axin1, anti-c-Myc, anti-CyclinD1)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Protocol:

  • Sample Preparation:

    • Lyse this compound-treated and control cells on ice using lysis buffer.[14]

    • Centrifuge to pellet cell debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.[13]

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[14]

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.[13]

  • Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle shaking.[7][13]

  • Washing: Wash the membrane three times for 10-15 minutes each with TBS-T.[13]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

  • Washing: Repeat the washing step.

  • Detection: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system.[14]

  • Analysis: Quantify band intensity using software like ImageJ. Normalize target protein levels to a loading control (e.g., GAPDH or β-actin).

Real-Time Quantitative PCR (RT-qPCR)

RT-qPCR is used to quantify the mRNA expression levels of Wnt/β-catenin target genes.[15]

Materials:

  • Treated cell pellets

  • RNA extraction kit (e.g., TRIzol or column-based kits)

  • cDNA synthesis kit

  • SYBR Green or TaqMan qPCR master mix

  • Gene-specific primers for target genes (e.g., AXIN2, MYC, CCND1, BIRC5, MMP9) and a housekeeping gene (e.g., GAPDH, ACTB)

  • RT-qPCR instrument

Protocol:

  • RNA Extraction: Isolate total RNA from this compound-treated and control cells according to the kit manufacturer's protocol.

  • cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of RNA (e.g., 1-2 µg) using a reverse transcription kit.[15]

  • qPCR Reaction:

    • Prepare the qPCR reaction mix containing SYBR Green master mix, forward and reverse primers, and cDNA template.

    • Example primer sequences used in a study with this compound[2]:

      • BIRC5 (Survivin): Fwd 5'-AGGACCACCGCATCTCTACAT-3', Rev 5'-AAGTCTGGCTCGTTCTCAGTG-3'

      • MMP-9: Fwd 5'-GGGACGCAGACATCGTCATC-3', Rev 5'-TCGTCATCGTCGAAATGGGC-3'

      • GAPDH: Fwd 5'-GGCACCACCATGTACCCTGGCAT-3', Rev 5'-TCCTGCTTGCTGATCCACATCTGCT-3'

  • Thermal Cycling: Perform the qPCR on a real-time PCR system using standard cycling conditions (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 94°C for 15s, 58°C for 30s, and 72°C for 30s).[2]

  • Data Analysis: Analyze the amplification data. The relative expression of target genes is typically calculated using the 2-ΔΔCt method, normalizing to the expression of a housekeeping gene.[2]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Nigericin Concentration to Minimize Cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with nigericin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you optimize this compound concentration in your experiments while minimizing off-target cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is the typical working concentration range for this compound?

A1: The effective concentration of this compound can vary significantly depending on the cell type and the specific application. For NLRP3 inflammasome activation, a concentration range of 1-10 µM is commonly used.[1] In some cancer cell lines, cytotoxic effects are observed with IC50 values around 5 µM.[2][3] For example, in human colorectal cancer cells (SW620 and KM12), this compound showed a dose- and time-dependent reduction in cell proliferation with concentrations ranging from 0.25 to 20 µmol/L.[4] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Q2: How can I determine the optimal this compound concentration for my experiment while minimizing cytotoxicity?

A2: To find the ideal balance between efficacy and minimal cytotoxicity, a careful dose-response and time-course experiment is essential. We recommend the following workflow:

Optimizing this compound Concentration cluster_workflow Experimental Workflow start Start: Select Cell Line dose_response Perform Dose-Response (e.g., 0.1 - 20 µM this compound) start->dose_response time_course Perform Time-Course (e.g., 2, 8, 24, 48 hours) dose_response->time_course viability_assay Assess Cell Viability (MTT or LDH Assay) time_course->viability_assay functional_assay Assess Target Effect (e.g., Caspase-1 activation) time_course->functional_assay analyze Analyze Data: Determine Optimal Concentration and Time Point viability_assay->analyze functional_assay->analyze end_point Proceed with Optimized Protocol analyze->end_point

Caption: Workflow for determining optimal this compound concentration.

Start by treating your cells with a broad range of this compound concentrations for different durations. Concurrently, assess cell viability using assays like MTT or LDH, and measure your desired experimental outcome (e.g., IL-1β secretion or caspase-1 activation). The optimal concentration will be the lowest dose that elicits the desired effect with the least impact on cell viability.

Q3: My cells are dying even at low concentrations of this compound. What could be the issue?

A3: Several factors could contribute to excessive cytotoxicity:

  • Cell Line Sensitivity: Some cell lines are inherently more sensitive to this compound.

  • Serum Concentration: Low serum in the culture medium can sometimes exacerbate cytotoxicity.

  • Contamination: Mycoplasma or other contaminants can stress cells and increase their sensitivity to toxins.

  • Reagent Quality: Ensure your this compound stock solution is properly prepared and stored to avoid degradation. This compound is typically dissolved in ethanol or DMSO and stored at -20°C.[1]

Q4: I am not observing the expected effect (e.g., NLRP3 inflammasome activation) even at high this compound concentrations. What should I check?

A4: If you are not seeing the desired effect, consider the following:

  • Cell Priming: For NLRP3 inflammasome activation, many cell types, such as THP-1 monocytes, require a priming signal, typically with lipopolysaccharide (LPS), before this compound stimulation.[5][6]

  • Potassium Concentration: this compound's primary mechanism is inducing potassium (K+) efflux.[5][7] High extracellular K+ concentrations in your culture medium can counteract this effect and inhibit inflammasome activation.[2]

  • Reagent Activity: Verify the activity of your this compound stock.

  • Downstream Pathway Components: Ensure your cells express all the necessary components of the signaling pathway you are studying (e.g., NLRP3, ASC, Caspase-1).

Troubleshooting Guides

Issue 1: High Background Cytotoxicity in Control Groups
Possible Cause Troubleshooting Step
Cell Health Ensure cells are healthy, in the logarithmic growth phase, and not overgrown before starting the experiment.
Reagent Toxicity Test the toxicity of your vehicle control (e.g., ethanol or DMSO) at the concentration used in your experiments.
Incubation Time Long incubation times can lead to increased spontaneous cell death. Consider shortening the duration of the experiment.
Issue 2: Inconsistent Results Between Experiments
Possible Cause Troubleshooting Step
Cell Passage Number Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture.
Reagent Preparation Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock.[5]
Assay Conditions Standardize all experimental parameters, including cell seeding density, reagent concentrations, and incubation times.

Quantitative Data Summary

The following tables summarize typical this compound concentrations and their effects reported in the literature.

Table 1: this compound Concentrations for Inflammasome Activation

Cell TypePriming Agent (if any)This compound ConcentrationObserved EffectReference
THP-1 cellsPMA, LPS1-10 µMCaspase-1 activation[5][6]
Jurkat cells-Not specifiedRobust caspase-1 activation[5]
Primary human keratinocytes-1-5 µMNLRP1 inflammasome activation, pyroptosis[2]
U138MG and SH-SY5Y cellsLPS20 µMNLRP3 inflammasome activation[8]

Table 2: IC50 Values of this compound in Cancer Cell Lines

Cell LineIncubation TimeIC50 Value (µM)Reference
SW620 (colorectal cancer)8, 24, 48 hoursDose- and time-dependent[4]
KM12 (colorectal cancer)8, 24, 48 hoursDose- and time-dependent[4]
Various cancer cell linesNot specified~5 µM[2][3]
Wild-type mouse embryonic fibroblasts2 and 24 hours~10 µM[9]

Experimental Protocols

MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours.[10]

  • Treatment: Treat cells with various concentrations of this compound for the desired time period (e.g., 24, 48, 72 hours).[4][11]

  • MTT Addition: After treatment, remove the medium and add 28 µL of 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[10]

  • Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[10]

  • Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm.[10]

LDH Cytotoxicity Assay

This assay quantifies lactate dehydrogenase (LDH) released from damaged cells into the supernatant.

  • Cell Seeding and Treatment: Seed and treat cells with this compound as described in the MTT assay protocol. Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[12]

  • Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes.[12] Carefully transfer the supernatant to a new 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well according to the manufacturer's instructions.

  • Incubation and Measurement: Incubate the plate in the dark at room temperature for up to 30 minutes.[12] Measure the absorbance at the recommended wavelength (e.g., 490 nm).[13]

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of the experimental and control wells.

Caspase-1 Activity Assay

This assay measures the activity of caspase-1, a key enzyme in the inflammasome pathway.

  • Cell Lysis: After this compound treatment, lyse the cells using the provided lysis buffer.

  • Substrate Addition: Add the caspase-1 substrate (e.g., YVAD-pNA) to the cell lysate.[5]

  • Incubation: Incubate at 37°C, protected from light, for 1-2 hours.[14]

  • Measurement: Measure the absorbance or fluorescence at the appropriate wavelength (e.g., 400-405 nm for colorimetric assays).[14]

Signaling Pathways

This compound-Induced NLRP3 Inflammasome Activation

This compound acts as a potassium ionophore, leading to a decrease in intracellular potassium levels. This triggers the assembly of the NLRP3 inflammasome, leading to caspase-1 activation, cytokine processing, and pyroptosis.[1][5]

NLRP3 Inflammasome Activation cluster_pathway This compound and NLRP3 Inflammasome This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 K_efflux->NLRP3 senses ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 autocleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves Pro_GSDMD Pro-Gasdermin D Casp1->Pro_GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b GSDMD_N GSDMD-N Pore Formation Pro_GSDMD->GSDMD_N Pyroptosis Pyroptosis GSDMD_N->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome activation pathway.

This compound's Effect on Wnt/β-catenin Signaling

In some cancer cells, this compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancer.[4][11]

Wnt_beta-catenin_Inhibition cluster_wnt This compound's Inhibition of Wnt/β-catenin This compound This compound Destruction_Complex Destruction Complex (AXIN, APC, GSK3, CK1) This compound->Destruction_Complex enhances beta_catenin β-catenin Destruction_Complex->beta_catenin targets Phosphorylation Phosphorylation beta_catenin->Phosphorylation Wnt_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Genes translocates to nucleus (inhibited) Degradation β-catenin Degradation Phosphorylation->Degradation Proliferation Cell Proliferation & Metastasis Wnt_Genes->Proliferation (inhibited)

Caption: Inhibition of Wnt/β-catenin pathway by this compound.

References

how to avoid off-target effects of nigericin in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing nigericin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design robust experiments and mitigate the off-target effects of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a microbial toxin derived from Streptomyces hygroscopicus that functions as a potassium (K+) ionophore.[1][2] Its primary on-target effect in many experimental models is the activation of the NLRP3 inflammasome.[1][3] this compound facilitates an exchange of K+ for protons (H+) across cellular membranes, leading to a net efflux of intracellular K+. This decrease in cytosolic K+ concentration is a common trigger for the assembly and activation of the NLRP3 inflammasome complex, resulting in the cleavage of caspase-1 and the subsequent maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.[1][3][4]

Q2: What are the known off-target effects of this compound?

While a potent NLRP3 activator, this compound can induce several off-target effects that are crucial to consider during experimental design:

  • NLRP1 Inflammasome Activation: In certain cell types, such as primary human epithelial cells, this compound can activate the NLRP1 inflammasome through a mechanism involving K+ efflux-driven ribosome stalling and the ribotoxic stress response.[5]

  • NLRP3-Independent Effects: Studies have shown that this compound can promote bacterial killing in macrophages that lack components of the NLRP3 inflammasome, suggesting an alternative pathway of action.[2][6]

  • Induction of Paraptosis-Like Cell Death: In some cell types, like corneal keratocytes, high concentrations of this compound may induce a form of programmed cell death characterized by extensive cytoplasmic vacuolization, resembling paraptosis rather than the expected pyroptosis.[7]

  • General Cytotoxicity: At higher concentrations or with prolonged exposure, this compound can cause general cytotoxicity due to the disruption of ionic homeostasis, intracellular pH changes, and mitochondrial dysfunction.[7][8][9]

  • Disruption of Cellular Homeostasis: As a K+/H+ antiporter, this compound can lead to intracellular acidification and depolarization of the plasma membrane, affecting various cellular processes beyond inflammasome activation.[4][8]

Q3: How can I confirm that the effects I'm observing are specific to NLRP3 activation?

To ensure the observed cellular response is mediated by the NLRP3 inflammasome, several control experiments are essential. These include:

  • Pharmacological Inhibition: Pre-treatment of cells with a specific NLRP3 inhibitor, such as MCC950, should abrogate the this compound-induced effect you are measuring (e.g., IL-1β secretion, pyroptosis).[2][6]

  • Genetic Knockout/Knockdown: Using cells with a genetic knockout or siRNA-mediated knockdown of key NLRP3 inflammasome components (e.g., NLRP3, ASC, or Caspase-1) is a gold-standard approach. These cells should not exhibit the response to this compound.[2][6]

  • High Extracellular Potassium: Since this compound's activation of the NLRP3 inflammasome is dependent on K+ efflux, incubating cells in a medium with high potassium concentration (e.g., by adding KCl) will prevent this efflux and should inhibit NLRP3 activation.[2][10]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
High levels of cell death not associated with pyroptosis. This compound concentration is too high, leading to general cytotoxicity or induction of alternative cell death pathways like paraptosis.[7]Perform a dose-response curve to determine the optimal concentration that activates NLRP3 with minimal off-target cytotoxicity.[11][12] Reduce the incubation time.[9]
Inconsistent or no NLRP3 inflammasome activation. Suboptimal this compound concentration. Cell priming (Signal 1) is insufficient. This compound precipitation in the culture medium.Optimize this compound concentration (typically 1-10 µM).[1] Ensure adequate priming with an agent like LPS (e.g., 1 µg/mL for 3-4 hours) to upregulate NLRP3 and pro-IL-1β expression.[3][13] this compound is soluble in ethanol; ensure it is properly dissolved before adding to the medium. Brief warming and vortexing of the stock solution can help.[14][15]
Observed effects are not blocked by NLRP3 inhibitors. The effect is independent of the NLRP3 inflammasome. This compound may be activating other pathways, such as the NLRP1 inflammasome, or inducing NLRP3-independent bacterial killing.[2][5]Investigate the involvement of other inflammasomes (e.g., using NLRP1 knockout cells).[5] Consider that in some systems, this compound's effects may be pleiotropic.[2][6]
Variability between experiments. Inconsistent this compound stock solution activity. Differences in cell passage number or density.Prepare fresh aliquots of this compound for each experiment to avoid freeze-thaw cycles.[11] Use cells within a consistent passage number range and ensure consistent seeding density.

Quantitative Data Summary

The optimal concentration and treatment time for this compound can vary significantly depending on the cell type and the specific biological question. The following tables summarize concentrations used in various studies.

Table 1: this compound Concentrations for NLRP3 Inflammasome Activation

Cell TypePriming Agent (if any)This compound ConcentrationIncubation TimeObserved Effect
THP-1 macrophagesLPS (100 ng/mL, 3-4h)10 µM1-2 hoursIL-1β secretion[16][17]
Human MonocytesNone10 µM45 minutesIL-18 release, Caspase-1 maturation[18]
A549, MCF-7, PC3, SH-SY5Y, U138MGLPS (1 µg/mL, 3h)20 µM24 hoursIncreased NLRP3 expression, IL-1β and IL-18 secretion[3]
Raw 264.7 macrophagesNone20 µM30 minutesIncreased bacterial killing[2][6]

Table 2: this compound Concentrations Associated with Off-Target Effects

Cell TypeThis compound ConcentrationIncubation TimeObserved Off-Target Effect
Human Keratinocytes5 µg/mL (~6.7 µM)OvernightNLRP1 inflammasome activation[10]
Corneal Keratocytes10-30 µM24 hoursParaptosis-like cell death, cytotoxicity[7]
H460 Lung Cancer Cells0-50 µM72 hoursDecreased cell viability[19]
END-MSCs10 µM3 daysDeath of a portion of control (non-senescent) cells[9]

Key Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation in THP-1 Macrophages

  • Cell Culture and Differentiation:

    • Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.

    • To differentiate into macrophages, seed THP-1 cells in a 12-well plate and treat with phorbol 12-myristate 13-acetate (PMA) at a concentration of 25-100 ng/mL for 48-72 hours.

    • After differentiation, replace the medium with fresh, PMA-free medium and rest the cells for 24 hours.

  • Priming (Signal 1):

    • Prime the differentiated THP-1 macrophages with lipopolysaccharide (LPS) at a concentration of 1 µg/mL for 3-4 hours in serum-free medium. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Activation (Signal 2):

    • Prepare a stock solution of this compound in ethanol.

    • Add this compound to the primed cells at a final concentration of 10 µM.

    • Incubate for 1-2 hours at 37°C.

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant to measure secreted IL-1β and IL-18 by ELISA.

    • Collect cell lysates to analyze caspase-1 cleavage (p20 subunit) by Western blot.

    • Assess cell death (pyroptosis) using an LDH release assay.

Protocol 2: Control Experiment to Inhibit this compound-Induced K+ Efflux

  • Preparation of High Potassium Buffer:

    • Prepare a buffer with a high concentration of potassium (e.g., 130 mM KCl) to match the intracellular potassium concentration, thereby preventing efflux.

  • Cell Treatment:

    • Follow the standard protocol for cell priming (e.g., with LPS).

    • Prior to this compound treatment, replace the standard culture medium with the high potassium buffer.

    • Incubate the cells in the high potassium buffer for 15-30 minutes.

  • This compound Stimulation:

    • Add this compound to the cells in the high potassium buffer at the desired concentration.

    • Incubate for the standard duration.

  • Analysis:

    • Analyze the samples for markers of NLRP3 inflammasome activation as described in Protocol 1. A significant reduction in activation markers compared to cells treated in normal medium indicates that the effect is dependent on potassium efflux.[2]

Visualizing the Pathways and Workflows

NLRP3_Activation_Pathway This compound This compound K_efflux K+ Efflux This compound->K_efflux induces Membrane Cell Membrane NLRP3_active NLRP3 Activation & Oligomerization K_efflux->NLRP3_active triggers NLRP3_inactive NLRP3 (inactive) Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleaves Pro-Casp-1 to IL1b Mature IL-1β (Secretion) Casp1->IL1b cleaves Pro-IL-1β to Pyroptosis Pyroptosis Casp1->Pyroptosis cleaves GSDMD to induce Pro_IL1b Pro-IL-1β Pro_IL1b->IL1b GSDMD Gasdermin D GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway induced by this compound.

Off_Target_Mitigation_Workflow Start Start: Plan this compound Experiment Dose_Response 1. Perform Dose-Response & Time-Course Start->Dose_Response Select_Optimal 2. Select Lowest Effective Concentration & Time Dose_Response->Select_Optimal Controls 3. Include Specificity Controls Select_Optimal->Controls Pharmacological A. NLRP3 Inhibitor (e.g., MCC950) Controls->Pharmacological Genetic B. NLRP3/ASC/Casp1 KO/KD Cells Controls->Genetic Ion_Block C. High Extracellular K+ Controls->Ion_Block Analyze 4. Analyze Results Controls->Analyze On_Target Effect Abrogated by Controls? YES: On-Target NLRP3 Effect Analyze->On_Target Off_Target Effect Abrogated by Controls? NO: Potential Off-Target Effect On_Target->Off_Target Investigate 5. Investigate Alternative Pathways (e.g., NLRP1) Off_Target->Investigate

Caption: Experimental workflow to mitigate and identify this compound's off-target effects.

Nigericin_Effects_Logic This compound This compound Treatment K_Efflux K+ Efflux This compound->K_Efflux NLRP3_Activation On-Target: NLRP3 Inflammasome Activation K_Efflux->NLRP3_Activation Off_Target Off-Target Effects K_Efflux->Off_Target Pyroptosis Pyroptosis NLRP3_Activation->Pyroptosis NLRP1_Activation NLRP1 Activation (in specific cells) Off_Target->NLRP1_Activation Paraptosis Paraptosis-like Cell Death Off_Target->Paraptosis Cytotoxicity General Cytotoxicity Off_Target->Cytotoxicity

Caption: Potential on-target and off-target cellular outcomes of this compound treatment.

References

addressing inconsistent results in nigericin-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigericin-based assays. Our goal is to help you address inconsistent results and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work in cellular assays?

This compound is an antibiotic derived from Streptomyces hygroscopicus.[1] In cell-based assays, it functions as a potassium ionophore, exchanging potassium ions (K+) for protons (H+) across cellular membranes.[2][3] This disruption of the ionic gradient, specifically the efflux of intracellular K+, is a key trigger for the activation of the NLRP3 inflammasome.[4][5][6]

Q2: What is the primary application of this compound in research?

This compound is widely used as a potent activator of the NLRP3 inflammasome.[4][7] This makes it a critical tool for studying innate immunity, inflammation, and pyroptosis—a form of programmed cell death.[1][8] It is often used as a positive control in experiments investigating NLRP3-mediated inflammatory pathways.[2]

Q3: What are the typical two signals required for NLRP3 inflammasome activation in vitro?

The activation of the NLRP3 inflammasome is a two-step process:[5][8]

  • Priming (Signal 1): This initial step involves exposing cells to a priming agent, such as lipopolysaccharide (LPS), which upregulates the expression of NLRP3 and pro-IL-1β through the NF-κB signaling pathway.[8]

  • Activation (Signal 2): Following priming, a second stimulus like this compound is introduced. This compound induces K+ efflux, which triggers the assembly of the NLRP3 inflammasome complex, leading to caspase-1 activation, and the subsequent cleavage and secretion of mature IL-1β and IL-18.[8][9]

Q4: Can this compound induce cell death pathways other than pyroptosis?

Yes, depending on the cell type and experimental conditions, this compound can induce other forms of cell death. For instance, in corneal keratocytes, which may lack the necessary components for canonical pyroptosis, this compound has been shown to induce a paraptosis-like cell death characterized by extensive cellular vacuolization.[1] It can also induce apoptosis in some cancer cell lines.[10]

Troubleshooting Guide

This guide addresses common issues encountered during this compound-based assays.

Issue Potential Cause(s) Recommended Solution(s)
High background signal/Spontaneous cell death - Cells are stressed or unhealthy before the experiment.[11]- Contamination of cell cultures (e.g., mycoplasma).- Reagents (e.g., LPS, this compound) are contaminated or at too high a concentration.- Ensure cells are healthy and not overgrown before starting the experiment.[11]- Regularly test for mycoplasma contamination.- Use fresh, high-quality reagents and perform a dose-response curve to determine the optimal, non-toxic concentration of this compound and LPS for your specific cell type.[1][10]
No or low IL-1β/IL-18 secretion after this compound treatment - Inefficient priming (Signal 1).- Insufficient this compound concentration or incubation time.- Cell line does not express all components of the NLRP3 inflammasome (e.g., ASC-deficient cell lines like RAW 264.7).[2][3]- Problems with the detection assay (e.g., ELISA, Western Blot).- Optimize LPS concentration and priming time (typically 3-4 hours).[5][8]- Titrate this compound concentration (1-20 µM is a common range) and optimize incubation time (usually 30-60 minutes).[2][3][5]- Use a positive control cell line known to have a functional NLRP3 inflammasome (e.g., J774 macrophages, THP-1 cells).[2][3]- Include positive controls for your detection method and ensure all reagents are working correctly.
Inconsistent results between experiments - Variability in cell density and health.[12]- Inconsistent reagent preparation.- Differences in incubation times.- Cell clumping leading to inaccurate cell counts.[11]- Standardize cell seeding density and ensure consistent cell passage numbers.- Prepare fresh dilutions of this compound and LPS for each experiment.- Use a timer to ensure precise incubation periods.- Ensure single-cell suspension before plating.[11]
High levels of cell death obscuring specific pyroptosis measurement - this compound concentration is too high, leading to rapid, non-specific cytotoxicity.[6]- Prolonged incubation with this compound.[5]- Perform a viability assay (e.g., LDH or XTT assay) to determine the optimal this compound concentration that induces pyroptosis without causing excessive non-specific cell death.[1]- Keep the stimulation time with this compound as short as possible (e.g., 30-45 minutes) to preserve enough intact cells for analysis.[5]
This compound appears to have NLRP3-independent effects - this compound can have off-target effects, especially at high concentrations or in specific cell types.[13]- Some cellular responses to this compound may not be mediated by the canonical inflammasome pathway.[2][3]- Use NLRP3 inhibitors (e.g., MCC950) as a negative control to confirm that the observed effect is NLRP3-dependent.[8]- Use NLRP3 knockout/knockdown cells if available.- Investigate alternative signaling pathways that might be affected by changes in intracellular ion concentrations.

Experimental Protocols

Protocol 1: NLRP3 Inflammasome Activation in Mouse Bone Marrow-Derived Macrophages (BMDMs)

This protocol is adapted from established methods for inducing NLRP3 inflammasome activation.[5]

Materials:

  • Bone Marrow-Derived Macrophages (BMDMs)

  • Complete DMEM (with 10% FBS and 1% Penicillin/Streptomycin)

  • LPS (500 ng/mL)

  • This compound (5-20 µM)

  • PBS (Phosphate-Buffered Saline)

  • Reagents for downstream analysis (ELISA kits for IL-1β, LDH assay kit, reagents for Western Blot)

Procedure:

  • Cell Seeding: Plate BMDMs in a 6-well plate at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with complete DMEM containing 500 ng/mL of LPS. Incubate for 3-4 hours at 37°C.

  • Activation (Signal 2): Remove the LPS-containing medium and replace it with fresh, serum-free medium containing the desired concentration of this compound (e.g., 10 µM).

  • Incubation: Incubate for 30-60 minutes at 37°C. Note that longer incubation times can lead to excessive cell death.[5]

  • Sample Collection:

    • Supernatant: Carefully collect the supernatant for measuring secreted IL-1β, IL-18, and LDH. Centrifuge to pellet any detached cells and debris.

    • Cell Lysate: Wash the remaining adherent cells with cold PBS. Lyse the cells in an appropriate buffer (e.g., RIPA buffer) for Western blot analysis of pro-IL-1β, caspase-1, and NLRP3.[5]

  • Analysis:

    • Measure IL-1β and IL-18 concentrations in the supernatant using ELISA kits.

    • Assess pyroptosis by measuring LDH release from the supernatant.[5]

    • Analyze protein expression in cell lysates by Western Blot.

Protocol 2: ASC Speck Formation Assay by Flow Cytometry

This protocol allows for the quantification of inflammasome activation by detecting the formation of ASC specks.[14]

Materials:

  • Human PBMCs or other suitable cell lines

  • RPMI medium

  • LPS (0.1 µg/mL)

  • This compound (10 µg/mL)

  • Stain buffer (e.g., PBS with 2% FBS)

  • Fixation/Permeabilization buffers

  • Anti-ASC antibody conjugated to a fluorophore

  • Flow cytometer

Procedure:

  • Cell Preparation: Isolate and prepare a single-cell suspension of your target cells (e.g., 2.5 million cells/mL in RPMI).[14]

  • Priming: Incubate cells with 0.1 µg/mL LPS for 3 hours at 37°C.[14]

  • Activation: Add 10 µg/mL this compound and incubate for an additional 30 minutes at 37°C.[14]

  • Staining:

    • Wash the cells with stain buffer.

    • Perform surface marker staining if required (e.g., anti-CD14 for monocytes).

    • Fix and permeabilize the cells according to the manufacturer's protocol for intracellular staining.

    • Stain with a fluorescently labeled anti-ASC antibody.

  • Flow Cytometry Analysis: Acquire the samples on a flow cytometer. ASC specks will appear as a distinct population with high fluorescence intensity and a narrow pulse width.[14]

Quantitative Data Summary

Table 1: Effect of this compound on Cell Viability in Different Cell Lines

Cell LineThis compound ConcentrationIncubation TimeEffect on ViabilityReference
Keratocytes1-30 µM24 hDose-dependent decrease in viability[1]
MOLM13 (AML)IC50 = 57.02 nM48 hDecreased cell viability[10]
HL60 (AML)IC50 = 20.18 nM48 hDecreased cell viability[10]
H460 (Lung Cancer)0-50 µM72 hConcentration-dependent decrease in viability[15]

Visualizations

Nigericin_NLRP3_Pathway LPS Signal 1: LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription proIL1b pro-IL-1β Transcription->proIL1b NLRP3_inactive Inactive NLRP3 Transcription->NLRP3_inactive IL1b Mature IL-1β (Secretion) Inflammasome NLRP3 Inflammasome Assembly NLRP3_inactive->Inflammasome This compound Signal 2: this compound K_efflux K+ Efflux This compound->K_efflux K_efflux->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 cleavage proCasp1 pro-Caspase-1 Casp1->IL1b cleavage GSDMD Gasdermin D Cleavage Casp1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis

Caption: this compound-induced NLRP3 inflammasome activation pathway.

Experimental_Workflow start Start: Seed Cells priming Signal 1: Prime with LPS (e.g., 3-4 hours) start->priming activation Signal 2: Activate with this compound (e.g., 30-60 mins) priming->activation collect_supernatant Collect Supernatant activation->collect_supernatant lyse_cells Lyse Cells activation->lyse_cells analysis Analysis collect_supernatant->analysis lyse_cells->analysis elisa ELISA (IL-1β, IL-18) analysis->elisa ldh LDH Assay (Pyroptosis) analysis->ldh wb Western Blot (Caspase-1, pro-IL-1β) analysis->wb

Caption: General experimental workflow for this compound-based assays.

References

Technical Support Center: Nigericin-Induced Cytotoxicity Assessment using LDH Assay

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the Lactate Dehydrogenace (LDH) assay to assess nigericin-induced cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it induce cytotoxicity?

This compound is an antibiotic derived from Streptomyces hygroscopicus that functions as a potassium ionophore.[1][2] It disrupts the ionic equilibrium of the cell by exchanging potassium (K+) for protons (H+) across the cell membrane, leading to a decrease in intracellular K+ concentration.[1][3] This potassium efflux is a key trigger for the activation of the NLRP3 inflammasome, a multiprotein complex that initiates an inflammatory form of programmed cell death called pyroptosis.[4][5][6] Activation of the NLRP3 inflammasome leads to the cleavage of caspase-1, which in turn cleaves Gasdermin D (GSDMD).[4][5] The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell swelling, lysis, and the release of intracellular contents, including LDH.[4][5]

Q2: What is the principle of the LDH assay?

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture supernatant.[7] LDH is a stable cytosolic enzyme present in most eukaryotic cells.[7] When the plasma membrane is compromised, LDH is released and can be detected through a coupled enzymatic reaction. The released LDH catalyzes the conversion of lactate to pyruvate, which in turn reduces a tetrazolium salt (like INT) to a colored formazan product.[7] The amount of formazan produced is directly proportional to the amount of LDH released, and therefore, to the extent of cell cytotoxicity. The absorbance of the formazan can be measured spectrophotometrically, typically around 490 nm.[7]

Q3: What are the essential controls for an LDH assay?

To ensure the accuracy and validity of your LDH assay results, the following controls are essential and should be prepared in triplicate:

  • Untreated Cells (Spontaneous LDH Release): This control measures the baseline level of LDH released from healthy, untreated cells.

  • Maximum LDH Release (Lysis Control): Cells are treated with a lysis buffer (e.g., Triton X-100) to induce 100% cell death, representing the maximum possible LDH release.

  • Culture Medium Background: This control contains only the culture medium (without cells) to measure the background LDH activity, which can be contributed by serum in the medium.

  • Vehicle Control: If this compound is dissolved in a solvent (e.g., ethanol or DMSO), this control should contain cells treated with the same concentration of the solvent to account for any cytotoxic effects of the solvent itself.

Q4: How do I calculate the percentage of cytotoxicity?

The percentage of cytotoxicity can be calculated using the following formula[8]:

% Cytotoxicity = 100 x [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Where:

  • Experimental Value: Absorbance of the supernatant from this compound-treated cells.

  • Spontaneous Release: Absorbance of the supernatant from untreated cells.

  • Maximum Release: Absorbance of the supernatant from cells treated with lysis buffer.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
High Background Absorbance in Medium Control Animal serum in the culture medium contains endogenous LDH.[7] Phenol red in the medium can also interfere with absorbance readings.[9]Use a serum-free medium or reduce the serum concentration to 1-5%.[7] Alternatively, use heat-inactivated serum. Use phenol red-free medium for the assay.[8]
High Spontaneous LDH Release Cell density is too high, leading to cell death due to nutrient depletion or contact inhibition.[10] Overly vigorous pipetting during cell plating can damage cells.[7] The cell line may be sensitive and prone to spontaneous death.Optimize the cell seeding density to ensure cells are in a healthy, sub-confluent state during the experiment.[7] Handle cell suspensions gently during plating.
Low Experimental Absorbance Values Cell density is too low.[7] The concentration of this compound is not sufficient to induce significant cytotoxicity. The incubation time with this compound is too short.Determine the optimal cell number for your specific cell line and assay conditions.[7] Perform a dose-response experiment to find the optimal this compound concentration.[5] Optimize the incubation time.
High Variability Between Replicates Presence of bubbles in the wells of the microplate.[7] Uneven cell plating. Clumping of cells.[10] Edge effects in the 96-well plate.Centrifuge the plate before reading to remove bubbles, or carefully break them with a sterile needle.[7] Ensure a homogenous single-cell suspension before plating. Avoid using the outer wells of the plate, or fill them with sterile medium.
Negative Cytotoxicity Values The absorbance of the experimental wells is lower than the spontaneous release control. This can occur if the test compound interferes with the LDH enzyme activity or the assay chemistry.[10]Test for potential interference by adding this compound directly to a solution of purified LDH and to the assay reagents. If interference is confirmed, consider using a different cytotoxicity assay.
Underestimation of Cytotoxicity The LDH assay measures membrane integrity, which is a relatively late event in some forms of cell death.[7] Compounds that inhibit cell growth without causing immediate membrane lysis can lead to an underestimation of their effect if the maximum LDH release is based on a higher number of cells in the control wells.[11]Consider complementing the LDH assay with other methods that measure earlier apoptotic events (e.g., caspase activity assays) or metabolic activity (e.g., MTT or MTS assays). When growth inhibition is expected, the total LDH in each well should be determined by lysing the cells in that well to normalize the released LDH.[11]

Experimental Protocols

This compound-Induced Cytotoxicity and LDH Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

Materials:

  • Target cells (e.g., murine bone marrow-derived macrophages, THP-1 cells, or other relevant cell lines)

  • Complete culture medium (consider using low serum or serum-free for the assay)

  • This compound sodium salt (stock solution typically prepared in ethanol)[4]

  • LPS (Lipopolysaccharide) for priming (if required for your cell type to activate the NLRP3 inflammasome)[4]

  • LDH cytotoxicity assay kit

  • 96-well flat-bottom culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

  • Cell Seeding:

    • Seed cells into a 96-well plate at a pre-determined optimal density.

    • Incubate overnight at 37°C in a 5% CO2 incubator to allow cells to adhere.

  • Priming (if necessary):

    • For cell types like macrophages, priming with LPS is often required to upregulate NLRP3 expression.

    • Replace the medium with fresh medium containing LPS (e.g., 1 µg/mL) and incubate for 3-4 hours.[4][12]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate culture medium. A typical concentration range to test is 1-20 µM.[13]

    • Remove the priming medium (if used) and add the this compound dilutions to the experimental wells.

    • Include the necessary controls (spontaneous release, maximum release, vehicle control) on the same plate.

    • For the maximum release control, add lysis buffer (provided in the LDH kit) to the designated wells 15-30 minutes before the end of the incubation period.[4]

    • Incubate the plate for the desired time (e.g., 1-6 hours).[12]

  • LDH Assay:

    • Following incubation, centrifuge the plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells and debris.[4]

    • Carefully transfer a portion of the supernatant (e.g., 50 µL) to a new 96-well plate.[4]

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (typically 10-30 minutes).[4][8]

    • Add the stop solution provided in the kit to each well.[4]

    • Measure the absorbance at the recommended wavelength (usually 490 nm) within 1 hour.[4]

  • Data Analysis:

    • Subtract the background absorbance (from the medium-only control) from all other readings.

    • Calculate the percentage of cytotoxicity using the formula provided above.

Visualizations

Signaling Pathway of this compound-Induced Pyroptosis

Nigericin_Pyroptosis This compound-Induced Pyroptosis Pathway This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Casp1_act Caspase-1 Activation NLRP3->Casp1_act GSDMD_cleavage Gasdermin D Cleavage Casp1_act->GSDMD_cleavage Pore_formation GSDMD Pore Formation GSDMD_cleavage->Pore_formation Cell_lysis Cell Lysis (Pyroptosis) Pore_formation->Cell_lysis LDH_release LDH Release Cell_lysis->LDH_release

Caption: Signaling cascade of this compound-induced pyroptosis leading to LDH release.

Experimental Workflow for LDH Assay

LDH_Assay_Workflow LDH Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_seeding 1. Seed Cells in 96-well Plate Priming 2. Prime Cells (e.g., with LPS) Cell_seeding->Priming Nigericin_treatment 3. Add this compound & Controls Priming->Nigericin_treatment Incubation 4. Incubate Nigericin_treatment->Incubation Centrifuge 5. Centrifuge Plate Incubation->Centrifuge Supernatant_transfer 6. Transfer Supernatant to New Plate Centrifuge->Supernatant_transfer Add_reagents 7. Add LDH Reaction Mix Supernatant_transfer->Add_reagents Incubate_RT 8. Incubate at RT Add_reagents->Incubate_RT Add_stop 9. Add Stop Solution Incubate_RT->Add_stop Read_absorbance 10. Read Absorbance (~490 nm) Add_stop->Read_absorbance Calculate_cytotoxicity 11. Calculate % Cytotoxicity Read_absorbance->Calculate_cytotoxicity

Caption: Step-by-step workflow for assessing cytotoxicity using the LDH assay.

References

Technical Support Center: Managing Nigericin-Induced Changes in Intracellular pH

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigericin. Our goal is to help you navigate the experimental challenges associated with this compound-induced changes in intracellular pH.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it alter intracellular pH (pHi)?

This compound is a polyether antibiotic and ionophore derived from Streptomyces hygroscopicus.[1][2] It functions as a K+/H+ antiporter, facilitating the exchange of potassium ions (K+) for protons (H+) across cellular membranes, including the plasma membrane and mitochondrial membranes.[3][4][5] This exchange is electroneutral but leads to a net influx of H+ down its concentration gradient and a corresponding efflux of K+. The result is a decrease in intracellular pH, leading to cytosolic acidification.[6][7]

Q2: What are the downstream consequences of this compound-induced pHi changes?

The acidification of the cytoplasm can trigger several cellular events, including:

  • NLRP3 Inflammasome Activation: The efflux of intracellular K+ is a key trigger for the activation of the NLRP3 inflammasome, leading to the processing and secretion of pro-inflammatory cytokines like IL-1β and IL-18.[8][9]

  • Induction of Cell Death: this compound-induced cellular stress and ionic imbalance can lead to various forms of programmed cell death, including apoptosis and pyroptosis.[3][10]

  • Mitochondrial Dysfunction: By disrupting mitochondrial ion gradients, this compound can impair oxidative phosphorylation, increase the production of reactive oxygen species (ROS), and alter the mitochondrial membrane potential.[5][11]

  • Inhibition of Signaling Pathways: Changes in pHi can affect the activity of various enzymes and signaling proteins. For instance, this compound has been shown to inhibit pathways like Wnt/β-catenin.[1][5]

Q3: How can I measure the changes in intracellular pH caused by this compound?

Several methods are available to measure pHi changes. One of the most common techniques involves the use of pH-sensitive fluorescent dyes.

  • Fluorescent Dyes: Probes like 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF) are widely used.[12][13] The fluorescence intensity or emission spectrum of these dyes changes in response to proton concentration.[14] These changes can be quantified using fluorescence microscopy or flow cytometry.[15][16]

  • Calibration: At the end of an experiment, it is crucial to calibrate the fluorescent signal to actual pH values. This is often done by treating the cells with a high concentration of this compound in buffers of known pH to equilibrate the intracellular and extracellular pH.[14]

Troubleshooting Guides

Issue 1: I am not observing the expected drop in intracellular pH after this compound treatment.

Possible Cause Troubleshooting Step
Incorrect this compound Concentration The effective concentration of this compound can vary between cell types. Start with a concentration range of 1-10 µM and perform a dose-response curve to determine the optimal concentration for your specific cell line.[9][17]
Solubility Issues This compound is often dissolved in ethanol or DMSO.[18] Ensure your stock solution is fully dissolved. When diluting into aqueous media, precipitation can occur.[18] To minimize this, warm the stock solution briefly and vortex before adding it to the pre-warmed culture medium.[18]
Cell Health Unhealthy or compromised cells may not maintain the necessary ion gradients for this compound to exert its effect. Ensure your cells are healthy and have a normal resting membrane potential.
Buffer Composition The composition of your extracellular buffer, particularly the K+ concentration, can influence the effect of this compound. High extracellular K+ can reduce the driving force for K+ efflux.[6][19]

Issue 2: My cells are dying too quickly after this compound treatment, preventing downstream analysis.

Possible Cause Troubleshooting Step
High this compound Concentration High concentrations of this compound can be rapidly cytotoxic. Reduce the concentration and/or the incubation time. A time course experiment (e.g., 30 minutes to 6 hours) can help identify the optimal window for your assay.[20][21]
Cell Sensitivity Different cell lines exhibit varying sensitivities to this compound. If your cells are particularly sensitive, consider using a lower concentration range or a shorter exposure time.
Pulse Treatment Instead of continuous exposure, consider a "pulse" treatment where cells are exposed to this compound for a short period (e.g., 1 hour), after which the medium is replaced with fresh, this compound-free medium.[6]

Issue 3: I am having trouble with the intracellular pH calibration using this compound.

Possible Cause Troubleshooting Step
Incomplete pH Equilibration Ensure the this compound concentration used for calibration is high enough (e.g., 10 µM) to fully clamp the intracellular pH to the extracellular pH. Also, allow sufficient time for equilibration.
Residual this compound Residual this compound from a previous experiment's calibration can affect subsequent experiments.[12] It is recommended to have a dedicated perfusion line for this compound and to wash the system thoroughly with ethanol and water after each use.[12]

Experimental Protocols

Protocol 1: Measurement of Intracellular pH using BCECF-AM

  • Cell Preparation: Seed cells on a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.

  • Dye Loading: Wash the cells once with a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS). Incubate the cells with 1-5 µM BCECF-AM in HBSS for 30-60 minutes at 37°C.

  • Washing: Wash the cells twice with HBSS to remove extracellular dye.

  • Baseline Measurement: Acquire baseline fluorescence readings using a fluorescence microscope or plate reader. For ratiometric measurements with BCECF, excite at ~490 nm and ~440 nm (the isosbestic point) and measure the emission at ~535 nm.[13]

  • This compound Treatment: Add this compound to the desired final concentration and record the change in fluorescence over time.

  • Calibration: At the end of the experiment, perfuse the cells with calibration buffers of known pH (e.g., ranging from pH 6.0 to 8.0) containing a high concentration of this compound (e.g., 10 µM) to generate a calibration curve.

Protocol 2: Induction of NLRP3 Inflammasome Activation

  • Cell Priming (Signal 1): For many cell types, particularly macrophages, a priming step is necessary to induce the expression of NLRP3 and pro-IL-1β.[17] Treat cells with lipopolysaccharide (LPS) (e.g., 100-500 ng/mL) for 3-4 hours.[17][21]

  • This compound Treatment (Signal 2): After priming, replace the medium and treat the cells with this compound (e.g., 5-20 µM) for 30-60 minutes.[20][21]

  • Sample Collection: Collect the cell culture supernatant to measure secreted IL-1β and IL-18 by ELISA.

  • Cell Lysis: Lyse the cells to analyze intracellular proteins (e.g., cleaved caspase-1) by Western blot.

Visualizations

Nigericin_Mechanism This compound's Mechanism of Action cluster_extracellular cluster_intracellular This compound This compound CellMembrane Cell Membrane K_ext K+ This compound->K_ext Releases K+ H_int H+ This compound->H_int Releases H+ Intracellular Intracellular Space Extracellular Extracellular Space H_ext H+ H_ext->this compound Binds H+ pH_decrease Intracellular pH Decreases H_int->pH_decrease Leads to K_int K+ K_int->this compound Binds K+

Caption: Mechanism of this compound as a K+/H+ ionophore.

NLRP3_Activation_Workflow NLRP3 Inflammasome Activation Workflow cluster_priming Signal 1: Priming cluster_activation Signal 2: Activation LPS LPS Treatment NFkB NF-κB Activation LPS->NFkB NLRP3_proIL1B Upregulation of NLRP3 & pro-IL-1β NFkB->NLRP3_proIL1B This compound This compound Treatment K_efflux K+ Efflux This compound->K_efflux NLRP3_assembly NLRP3 Inflammasome Assembly K_efflux->NLRP3_assembly Casp1_activation Caspase-1 Activation NLRP3_assembly->Casp1_activation IL1B_secretion IL-1β Secretion Casp1_activation->IL1B_secretion

Caption: Experimental workflow for NLRP3 inflammasome activation.

Troubleshooting_Logic Troubleshooting this compound Experiments Start Experiment Start Problem Unexpected Results? Start->Problem No_pH_change No pH Change Problem->No_pH_change Yes Rapid_death Rapid Cell Death Problem->Rapid_death Yes End Experiment Successful Problem->End No Check_conc Check Concentration & Solubility No_pH_change->Check_conc Check_health Assess Cell Health No_pH_change->Check_health Reduce_conc_time Reduce Concentration or Incubation Time Rapid_death->Reduce_conc_time Check_conc->Start Re-run Reduce_conc_time->Start Re-run Check_health->Start Re-run

Caption: A logical approach to troubleshooting common issues.

References

unexpected outcomes of nigericin on non-canonical inflammasomes

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Nigericin, a potassium ionophore from Streptomyces hygroscopicus, is a cornerstone tool for studying the canonical NLRP3 inflammasome, which it robustly activates via K+ efflux.[1][2] However, accumulating evidence reveals that its effects are not confined to this pathway. Researchers are increasingly observing unexpected outcomes, including the activation of alternative inflammasomes and induction of NLRP3-independent cell death and immune responses.[3][4] This guide addresses common issues and questions arising from these non-canonical effects to aid in experimental troubleshooting and data interpretation.

Frequently Asked Questions (FAQs)

Q1: Why am I observing IL-1β release or cell death in my NLRP3-knockout cells after this compound treatment?

A: This is a frequently encountered "unexpected" result that can be attributed to several NLRP3-independent pathways activated by this compound:

  • NLRP1 Inflammasome Activation: In non-hematopoietic cells like human keratinocytes and other epithelial cells, this compound can potently activate the NLRP1 inflammasome.[1][4] The mechanism involves K+ efflux-driven ribosome stalling, which triggers the ribotoxic stress response (RSR) sensor kinase ZAKα, leading to NLRP1 activation.[1][5]

  • NLRP3-Independent Bacterial Killing: In macrophage cell lines that lack essential inflammasome components like ASC (e.g., RAW 264.7), this compound has been shown to enhance bacterial killing.[3] This process can still involve caspase-1 and lead to the secretion of other cytokines like IL-18, suggesting an alternative, uncharacterized pathway.[3]

  • Induction of Apoptosis: In the absence of caspase-1 and caspase-11, sustained this compound stimulation can trigger a slower, alternative cell death pathway. This pathway involves the activation of an apoptotic cascade, including the serial activation of caspase-8 and caspase-3.[6]

Q2: My experiment suggests this compound is activating the NLRP1 inflammasome. Is this a known off-target effect?

A: Yes, this is a significant and recently characterized finding. This compound is no longer considered exclusively an NLRP3 agonist. In human epithelial cells (skin, nasal, corneal), it is a potent activator of the NLRP1 inflammasome.[1][4] This effect is cell-type specific and depends on the expression of NLRP1 and the components of the ribotoxic stress response pathway. If you are working with non-hematopoietic cells, particularly of human origin, NLRP1 activation should be considered a primary hypothesis for this compound-induced activity.

Q3: I'm observing markers of apoptosis (cleaved caspase-8/3) instead of pyroptosis (cleaved GSDMD) after this compound stimulation. What could be the cause?

A: This can occur under specific cellular contexts, particularly when the canonical pyroptotic pathway is compromised.

  • Caspase-1/11 Deficiency: In cells lacking caspase-1 and caspase-11, the primary drivers of pyroptosis, this compound can reroute the cell death signal towards apoptosis. The NLRP3 inflammasome assembly can still occur and may recruit caspase-8, initiating a caspase-8/caspase-3 apoptotic cascade.[6][7]

  • Gasdermin D (GSDMD) Deficiency: In cells lacking GSDMD, the executioner of pyroptosis, sustained this compound-induced NLRP3 activation can trigger a salvage inflammatory pathway. This GSDMD-independent pathway relies on the activation of caspase-8 and caspase-3, which then cleave Gasdermin E (GSDME) to induce a form of lytic cell death.[8][9]

Q4: My GSDMD-knockout cells are still releasing IL-1β and dying in response to prolonged this compound treatment. How is this possible?

A: This phenomenon is explained by a GSDMD-independent "salvage" pathway. While GSDMD is the canonical pore-forming protein for IL-1β release and pyroptosis, its absence does not completely abolish cell death and inflammation upon persistent NLRP3 stimulation.[8] In GSDMD-deficient macrophages, sustained NLRP3 activation leads to the cleavage and activation of caspase-8 and caspase-3. Activated caspase-3 can then cleave Gasdermin E (GSDME), whose N-terminal fragment forms pores in the plasma membrane, facilitating IL-1β release and inducing cell death.[8][9] The kinetics of this response are often delayed compared to canonical pyroptosis in wild-type cells.[8]

Q5: In my macrophage cell line (e.g., RAW 264.7), this compound enhances bacterial killing but does not appear to activate the inflammasome. What pathway is involved?

A: RAW 264.7 cells do not express ASC and are therefore deficient in canonical NLRP3 inflammasome activation.[3] The observation that this compound still promotes bacterial killing in these cells points to an alternative, inflammasome-independent mechanism. Studies suggest this pathway may still involve caspase-1 activation and subsequent IL-18 secretion, which can contribute to the immune response.[3] The precise molecular pathway linking this compound-induced K+ efflux to this non-inflammasome-mediated bacterial clearance is an active area of investigation.[3]

Q6: In my corneal keratocytes, this compound causes massive cell vacuolation but not the typical pyroptotic morphology. What is this form of cell death?

A: In cell types that lack the core components of the pyroptotic machinery (like NLRP3, ASC, and GSDMD), such as human corneal keratocytes, this compound has been found to induce a paraptosis-like cell death.[10] This is a non-inflammatory, caspase-independent form of cell death characterized by extensive cytoplasmic vacuolation originating from the Golgi and mitochondria.[10] This highlights the importance of the cellular context and the expression of specific inflammasome components in determining the outcome of this compound treatment.

Troubleshooting Guides

Problem 1: Unexpected Cell Death in NLRP3-Deficient or ASC-Deficient Cells
Symptom Potential Cause Suggested Troubleshooting Steps
Cell death observed in human epithelial cells (e.g., keratinocytes). NLRP1 Activation: this compound induces K+ efflux, ribosome stalling, and ZAKα-mediated NLRP1 activation.[1][4]1. Western Blot: Check for phosphorylation of RSR kinases (p38, JNK) and for NLRP1 expression. 2. Inhibitors: Use a ZAKα or p38 inhibitor to see if cell death is blocked. 3. Genetic Knockdown: Use siRNA/shRNA to knock down NLRP1 or ZAKα.
Apoptosis markers (cleaved Caspase-8, Caspase-3) are present. Apoptotic Switch: In the absence of Caspase-1, this compound can trigger NLRP3-dependent Caspase-8 recruitment and apoptosis.[6]1. Cell Line Check: Confirm if your cell line is deficient in Caspase-1 or GSDMD. 2. Western Blot: Probe for cleaved forms of caspase-8, caspase-3, and PARP. 3. Inhibitors: Use a pan-caspase inhibitor (Z-VAD-FMK) or a specific caspase-8 inhibitor (Z-IETD-FMK) to assess rescue.
Extensive cytoplasmic vacuolation followed by cell death. Paraptosis-like Cell Death: Occurs in cells lacking key inflammasome components (NLRP3, ASC, GSDMD).[10]1. Expression Analysis: Confirm the absence of NLRP3, ASC, and GSDMD in your cell model via Western Blot or qPCR. 2. Microscopy: Use transmission electron microscopy (TEM) to confirm vacuolation originates from mitochondria or Golgi. 3. Inhibitor Panel: Confirm cell death is caspase-independent using Z-VAD-FMK.
Problem 2: Atypical Cytokine Release or Inflammatory Response
Symptom Potential Cause Suggested Troubleshooting Steps
Delayed IL-1β release from GSDMD-knockout cells. GSDME-Mediated Pathway: Sustained NLRP3 activation triggers a Caspase-3/GSDME salvage pathway.[8]1. Time-Course Experiment: Measure IL-1β and LDH release at multiple time points (e.g., 30 min, 1h, 2h, 4h) to confirm delayed kinetics. 2. Western Blot: Probe for cleaved Caspase-3 and the N-terminal fragment of GSDME. 3. Genetic/Pharmacologic Inhibition: Inhibit Caspase-3 to see if IL-1β release is abrogated.
Enhanced bacterial killing without IL-1β secretion in ASC-deficient macrophages. NLRP3-Independent Killing Mechanism: this compound can promote clearance via an alternative pathway that may involve Caspase-1 and IL-18.[3]1. Cytokine Panel: Measure a broader range of cytokines, especially IL-18, by ELISA. 2. Caspase-1 Inhibition: Use a Caspase-1 inhibitor (e.g., YVAD) to see if the enhanced bacterial killing is reversed.[3] 3. Phagocytosis/Killing Assay: Perform a detailed gentamicin protection assay to quantify changes in bacterial killing.

Quantitative Data Summary

Table 1: Comparison of this compound-Induced Cell Death Pathways and Kinetics

Cell Type / Genotype Primary Pathway Key Mediators Kinetics of Cell Death (LDH Release) Reference
Wild-Type (WT) BMDMs Canonical PyroptosisNLRP3, Caspase-1, GSDMDRapid; significant release within 30-60 minutes.[6][8]
Casp1/11 -/- BMDMs ApoptosisNLRP3, Caspase-8, Caspase-3Delayed; progressive release starting after 2 hours, reaching plateau by 6 hours.[6]
Gsdmd -/- BMDMs GSDME-mediated LysisNLRP3, Caspase-3, GSDMEDelayed; significant release observed after 2 hours of sustained stimulation.[8]
Human Keratinocytes (WT) NLRP1-mediated PyroptosisNLRP1, ZAKα, Caspase-1Rapid; detectable within 3 hours at 1-5 µM this compound.[4]
Human Keratocytes Paraptosis-like deathN/A (Inflammasome-independent)Dose-dependent cytotoxicity.[10]

Experimental Protocols

Protocol 1: Assay for this compound-Induced NLRP1 Activation
  • Cell Culture: Plate primary human keratinocytes or other NLRP1-expressing epithelial cells. Prime cells if required by the specific cell type (though often not necessary for this compound-induced NLRP1 activation).

  • Inhibitor Pre-treatment (Optional): Pre-incubate cells with a ZAKα inhibitor (e.g., 1 µM) or a p38 inhibitor (e.g., 10 µM) for 1 hour.

  • This compound Stimulation: Treat cells with 1-10 µM this compound for 1-4 hours. Include a vehicle control (e.g., ethanol).

  • Sample Collection:

    • Supernatant: Collect for LDH assay (cytotoxicity) and IL-1β ELISA.

    • Cell Lysate: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blot Analysis:

    • Probe lysates for total and phosphorylated p38 and JNK to confirm ribotoxic stress response activation.

    • Probe for cleaved caspase-1 to confirm inflammasome activation.

    • Probe for NLRP1 to confirm expression.

    • Use β-actin or GAPDH as a loading control.

  • Data Analysis: Compare LDH/IL-1β release and protein activation between control, this compound-treated, and inhibitor-treated groups. A reduction in cell death/cytokine release with ZAKα/p38 inhibitors indicates an NLRP1-dependent mechanism.

Protocol 2: Differentiating Between Pyroptosis, Apoptosis, and GSDME-Mediated Death
  • Cell Culture: Plate WT, GSDMD-/-, and/or Casp1-/- bone marrow-derived macrophages (BMDMs). Prime all cells with LPS (100 ng/mL) for 4 hours.

  • This compound Stimulation: Treat cells with 5-10 µM this compound. For GSDME pathway analysis, use a sustained stimulation of at least 2-4 hours.

  • Sample Collection: Collect supernatants and cell lysates at various time points (e.g., 30 min, 1h, 2h, 4h).

  • Western Blot Analysis:

    • Pyroptosis Markers: Probe for the p30 N-terminal fragment of GSDMD in WT lysates.

    • Apoptosis Markers: Probe for cleaved caspase-8, cleaved caspase-3, and cleaved PARP.

    • GSDME Pathway Markers: In GSDMD-/- lysates, probe for cleaved caspase-3 and the p30 N-terminal fragment of GSDME.

    • Probe all samples for cleaved caspase-1 and processed IL-1β.

  • Cytotoxicity Assay: Perform an LDH release assay on supernatants from all time points to compare the kinetics of cell death between genotypes.

  • Data Interpretation:

    • WT: Rapid LDH release + cleaved GSDMD = Pyroptosis.

    • Casp1-/-: Delayed LDH release + cleaved Caspase-8/3 = Apoptosis.

    • GSDMD-/-: Delayed LDH release + cleaved Caspase-3/GSDME = GSDME-mediated death.

Visualized Signaling Pathways and Workflows

G cluster_0 Canonical Pathway cluster_1 Unexpected Pathway: NLRP1 Activation (Epithelial Cells) Nigericin_C This compound K_efflux_C K+ Efflux Nigericin_C->K_efflux_C NLRP3 NLRP3 Activation K_efflux_C->NLRP3 ASC_C ASC Speck NLRP3->ASC_C Casp1_C Caspase-1 Activation ASC_C->Casp1_C GSDMD_C GSDMD Cleavage Casp1_C->GSDMD_C Pyroptosis_C Pyroptosis & IL-1β Release GSDMD_C->Pyroptosis_C Nigericin_NC This compound K_efflux_NC K+ Efflux Nigericin_NC->K_efflux_NC Ribosome_Stall Ribosome Stalling K_efflux_NC->Ribosome_Stall ZAKa ZAKα Activation (Ribotoxic Stress) Ribosome_Stall->ZAKa p38 p38/JNK Activation ZAKa->p38 NLRP1 NLRP1 Activation ZAKa->NLRP1 p38->NLRP1 ASC_NC ASC Speck NLRP1->ASC_NC Casp1_NC Caspase-1 Activation ASC_NC->Casp1_NC Pyroptosis_NC Pyroptosis Casp1_NC->Pyroptosis_NC

Caption: Canonical NLRP3 vs. Unexpected this compound-Induced NLRP1 Activation.

G cluster_0 GSDMD-Dependent Pathway (WT Cells) cluster_1 GSDMD-Independent 'Salvage' Pathway (GSDMD-/- Cells) Nigericin_WT This compound NLRP3_WT NLRP3 Activation Nigericin_WT->NLRP3_WT Casp1_WT Caspase-1 Activation NLRP3_WT->Casp1_WT GSDMD_WT GSDMD Cleavage (p30 Fragment) Casp1_WT->GSDMD_WT Pore_WT Membrane Pores GSDMD_WT->Pore_WT Death_WT Rapid Pyroptosis Pore_WT->Death_WT Nigericin_KO Sustained This compound NLRP3_KO NLRP3 Activation Nigericin_KO->NLRP3_KO Casp8_KO Caspase-8 Activation NLRP3_KO->Casp8_KO Mechanism may vary Casp3_KO Caspase-3 Activation Casp8_KO->Casp3_KO GSDME_KO GSDME Cleavage (p30 Fragment) Casp3_KO->GSDME_KO Pore_KO Membrane Pores GSDME_KO->Pore_KO Death_KO Delayed Lytic Death & IL-1β Release Pore_KO->Death_KO

Caption: GSDMD-Dependent vs. GSDMD-Independent Cell Death Pathways.

G Start Unexpected Result with this compound (e.g., activity in NLRP3-/- cells) CellType What is the cell type? Start->CellType Hematopoietic Hematopoietic (e.g., Macrophage) CellType->Hematopoietic Hematopoietic Epithelial Non-Hematopoietic (e.g., Keratinocyte) CellType->Epithelial Epithelial CheckApoptosis Hypothesis: Apoptotic Switch - Are Casp1/GSDMD absent? - Check for cleaved Casp-8/3 Hematopoietic->CheckApoptosis CheckGSDME Hypothesis: GSDME Pathway - Is GSDMD absent? - Use sustained stimulation - Check for cleaved Casp-3/GSDME Hematopoietic->CheckGSDME CheckOther Hypothesis: Other Pathway - e.g., NLRP3-independent bacterial killing - Measure IL-18, not just IL-1β Hematopoietic->CheckOther CheckNLRP1 Hypothesis: NLRP1 Activation - Check ZAKα/p38 phosphorylation - Use NLRP1 or ZAKα inhibitors Epithelial->CheckNLRP1

Caption: Troubleshooting Workflow for Unexpected this compound Results.

References

Technical Support Center: Cell Viability Assays for Nigericin-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with nigericin and assessing its effects on cell viability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect cells?

This compound is a microbial toxin that acts as a potassium ionophore.[1][2][3] It disrupts the ion balance across the cell membrane by facilitating the exchange of potassium ions (K+) for protons (H+), leading to a net efflux of K+ from the cell.[3] This disruption of ion homeostasis can trigger various forms of programmed cell death, including:

  • Pyroptosis: A highly inflammatory form of cell death initiated by the activation of inflammasomes, such as NLRP3.[1][2][4] Key features include cell swelling, membrane rupture, and the release of pro-inflammatory cytokines.[1]

  • Apoptosis: A non-inflammatory, programmed cell death characterized by cell shrinkage, membrane blebbing, and DNA fragmentation.[1]

  • Paraptosis-like cell death: A form of programmed cell death characterized by extensive vacuolization.[2]

The specific type of cell death induced by this compound can be cell-type dependent.[2][5]

Q2: Which cell viability assay should I choose for this compound-treated cells?

The choice of assay depends on the specific question you are asking. Since this compound can induce different cell death pathways, a multi-assay approach is often recommended.

  • To measure overall metabolic activity and cytotoxicity: Use tetrazolium-based assays like MTT , MTS , or XTT .[1][2][6] These are useful for determining dose-dependent effects and IC50 values.[1]

  • To specifically measure plasma membrane rupture (a hallmark of pyroptosis and necrosis): Use the Lactate Dehydrogenase (LDH) release assay .[1][4][7]

  • To distinguish between apoptotic and necrotic cell death: Use Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[1] This allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cell populations.

Q3: What are typical concentrations and incubation times for this compound treatment?

The optimal concentration and incubation time for this compound are cell-type specific and should be determined empirically. However, based on published literature, here are some common ranges:

ParameterTypical RangeReference
Concentration 5 µM - 20 µM[8][9]
IC50 Values ~2.5 µM - 5 µM in some cancer cell lines[1][5]
Incubation Time 1 hour - 24 hours[1][8][9]

It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and experimental goals.

Troubleshooting Guides

Problem 1: High background or inconsistent results with my MTT/MTS/XTT assay.

  • Possible Cause: Interference from this compound or culture components.

    • Solution: Ensure you include proper controls, such as medium-only blanks and vehicle-treated cells. Some compounds can interact with the tetrazolium salts, so it's important to test if this compound itself affects the assay readings in a cell-free system.[10][11]

  • Possible Cause: Sub-optimal cell density.

    • Solution: Cells should be in the exponential growth phase during the assay.[12] Plating too few cells can lead to low signal, while overgrowth can lead to nutrient depletion and cell death, confounding the results.[10] Perform a cell titration experiment to determine the optimal seeding density.

  • Possible Cause: Incomplete solubilization of formazan crystals (MTT assay).

    • Solution: Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer.[6][13] Pipetting up and down or using a plate shaker can aid in solubilization.[14]

Problem 2: I am not detecting significant LDH release, but I observe cell death morphologically.

  • Possible Cause: The primary mode of cell death may not involve significant membrane rupture in your model.

    • Solution: this compound can induce apoptosis, which initially maintains membrane integrity.[1] Use an apoptosis-specific assay, such as Annexin V staining or a caspase activity assay, to investigate this possibility.[15]

  • Possible Cause: Assay sensitivity or timing issues.

    • Solution: LDH release is a kinetic process. You may need to optimize the time point of supernatant collection. Also, ensure your cell number is within the linear range of the LDH assay kit.[16]

Problem 3: My Annexin V/PI staining results are difficult to interpret, with a large double-positive population.

  • Possible Cause: Rapid progression from apoptosis to secondary necrosis.

    • Solution: This is common with potent inducers of cell death. Try analyzing cells at earlier time points after this compound treatment to capture the early apoptotic (Annexin V positive, PI negative) population.

  • Possible Cause: this compound is inducing pyroptosis.

    • Solution: Pyroptosis involves membrane rupture, leading to cells becoming positive for both Annexin V and PI.[1] To confirm pyroptosis, you can look for other markers like caspase-1 activation or GSDMD cleavage.[1] Combining flow cytometry with an LDH assay can provide a more complete picture.

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.[6][13][17]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (e.g., vehicle control, positive control for cell death). Incubate for the desired period (e.g., 24 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.

  • Incubation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the culture medium and add 100-150 µL of MTT solvent (e.g., DMSO or a specialized solubilization buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[13] Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[13]

LDH Release Assay Protocol

This protocol measures the release of lactate dehydrogenase from cells with compromised membrane integrity.[7][16]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. It is crucial to include the following controls:

    • Spontaneous LDH release: Untreated cells.

    • Maximum LDH release: Cells treated with a lysis buffer (provided in most kits) 45 minutes before the end of the experiment.[7]

    • Background control: Culture medium without cells.

  • Supernatant Collection: Centrifuge the 96-well plate at 250 x g for 10 minutes to pellet the cells.[16] Carefully transfer 50 µL of the supernatant from each well to a new, optically clear 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate and cofactor) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100

Annexin V/PI Staining Protocol

This protocol allows for the differentiation of viable, apoptotic, and necrotic cells by flow cytometry.[1]

  • Cell Seeding and Treatment: Seed cells in a 6-well or 12-well plate. After treatment with this compound, collect both the adherent and floating cells.

  • Cell Washing: Wash the collected cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.

    • Viable cells: Annexin V negative, PI negative.

    • Early apoptotic cells: Annexin V positive, PI negative.

    • Late apoptotic/necrotic cells: Annexin V positive, PI positive.

    • Necrotic cells: Annexin V negative, PI positive (this population may be small).

Visualizations

Nigericin_Signaling_Pathway This compound This compound K_efflux K+ Efflux This compound->K_efflux Mitochondria Mitochondrial Dysfunction This compound->Mitochondria NLRP3 NLRP3 Inflammasome Activation K_efflux->NLRP3 Caspase1 Caspase-1 Activation NLRP3->Caspase1 GSDMD GSDMD Cleavage Caspase1->GSDMD Pyroptosis Pyroptosis (Cell Lysis, IL-1β Release) GSDMD->Pyroptosis ROS ROS Accumulation Mitochondria->ROS Caspase3 Caspase-3 Activation Mitochondria->Caspase3 ROS->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced cell death pathways.

Viability_Assay_Workflow cluster_setup Experimental Setup cluster_assays Viability Assessment Seed Seed Cells Treat Treat with this compound Seed->Treat Incubate Incubate Treat->Incubate MTT MTT/MTS Assay (Metabolic Activity) Incubate->MTT LDH LDH Assay (Membrane Integrity) Incubate->LDH AnnexinV Annexin V / PI Staining (Apoptosis/Necrosis) Incubate->AnnexinV

Caption: General workflow for assessing cell viability.

Troubleshooting_Logic node_action node_action Start Inconsistent Viability Results? Check_Assay Metabolic Assay (MTT/MTS)? Start->Check_Assay Check_LDH LDH Assay? Start->Check_LDH Check_Flow Flow Cytometry? Start->Check_Flow Action_MTT Check Controls Optimize Cell Density Ensure Solubilization Check_Assay->Action_MTT Yes Action_LDH Consider Apoptosis Optimize Timing Check Cell Number Check_LDH->Action_LDH Yes Action_Flow Check Earlier Time Points Consider Pyroptosis Check_Flow->Action_Flow Yes

Caption: Troubleshooting logic for viability assays.

References

Technical Support Center: Mitigating Nigericin's Effect on Lysosomal Function

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nigericin and encountering its effects on lysosomal function.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism by which this compound affects lysosomes?

A1: this compound is a K+/H+ ionophore. Its primary effect is the disruption of ionic gradients across biological membranes. It facilitates an electroneutral exchange of potassium ions (K+) for protons (H+). This leads to a rapid efflux of cytosolic K+ and an influx of H+, which can increase the pH of acidic organelles like lysosomes, impairing their function.[1] This disruption of lysosomal pH can inhibit the activity of pH-dependent lysosomal hydrolases and interfere with processes like autophagy.[2][3]

Q2: My cells are dying unexpectedly after this compound treatment. What is the likely mechanism of cell death?

A2: this compound-induced cell death can occur through several mechanisms, primarily pyroptosis or a paraptosis-like cell death.[4][5] The K+ efflux caused by this compound is a potent activator of the NLRP3 and NLRP1 inflammasomes.[1][6] This leads to the activation of caspase-1, cleavage of gasdermin D, and a form of inflammatory cell death known as pyroptosis.[4] In some cell types that lack the canonical pyroptosis machinery, this compound can induce a caspase-independent cell death characterized by extensive vacuolation.[5]

Q3: I observe an accumulation of autophagosomes in my this compound-treated cells. Is this compound an autophagy inducer?

A3: While you may observe an increase in autophagosome markers like LC3-II, this compound is generally considered an inhibitor of autophagic flux rather than an inducer of autophagy.[2][5] The alkalinization of lysosomes by this compound prevents the fusion of autophagosomes with lysosomes and/or inhibits the degradation of autophagic cargo within the lysosome.[2][3] This blockage in the final stages of autophagy leads to the accumulation of autophagosomes.

Troubleshooting Guides

Issue 1: Excessive or Unintended Cell Death Upon this compound Treatment

Problem: You are observing a higher-than-expected level of cell death in your experiments, potentially due to pyroptosis.

Troubleshooting Steps:

  • Confirm the Mechanism: First, confirm that the cell death is indeed pyroptosis by assessing markers like caspase-1 activation, gasdermin D cleavage, and IL-1β secretion.

  • Mitigation Strategy 1: Potassium Supplementation: The primary trigger for this compound-induced inflammasome activation is potassium efflux. Supplementing the extracellular medium with potassium chloride (KCl) can counteract this effect.[4][7]

  • Mitigation Strategy 2: Inhibition of Downstream Signaling: If potassium supplementation is not feasible or desirable for your experimental setup, you can inhibit downstream signaling pathways. In some cell types, this compound-induced pyroptosis is dependent on the activation of ZAKα and p38 MAPK.[6][8]

Quantitative Data: Mitigation of this compound-Induced Effects

ParameterThis compound ConcentrationMitigating AgentEffective Concentration of Mitigating AgentObserved EffectReference
IL-1β Secretion5 µg/mLExtracellular KClIC50 = ~7.2 mMDose-dependent inhibition of IL-1β secretion in primary keratinocytes.[4]
Intracellular K+5 µg/mLExtracellular KCl50 mMPrevents the loss of intracellular K+ in primary keratinocytes.[4]
Pyroptosis (PI uptake)5 µg/mLp38 inhibitor (Neflamapimod)1 µMBlocks this compound-induced pyroptosis in primary keratinocytes.[8]
Pyroptosis (PI uptake)5 µg/mLZAKα inhibitor (M443)1 µMBlocks this compound-induced pyroptosis in primary keratinocytes.[8]

Experimental Protocol: Potassium Supplementation to Mitigate this compound-Induced Pyroptosis

  • Cell Culture: Plate your cells of interest at the desired density and allow them to adhere overnight.

  • Pre-treatment (Optional): If your experiment involves priming (e.g., with LPS for inflammasome studies), perform this step according to your standard protocol.

  • Potassium Supplementation: Prepare a stock solution of sterile KCl. Shortly before adding this compound, add the desired concentration of KCl to your cell culture medium. A final concentration of 50 mM KCl has been shown to be effective at preventing K+ efflux.[4]

  • This compound Treatment: Add this compound to the final desired concentration.

  • Incubation: Incubate for the desired period.

  • Analysis: Assess cell viability, pyroptosis markers, or your experimental endpoint of interest.

Issue 2: Compromised Lysosomal Function and Autophagy

Problem: Your experiments indicate that this compound is disrupting lysosomal pH and inhibiting autophagic flux, and you want to restore lysosomal function.

Troubleshooting Steps:

  • Confirm Lysosomal Dysfunction: Use probes like LysoSensor™ dyes to measure lysosomal pH and confirm alkalinization. Assess autophagic flux by monitoring LC3-II levels in the presence and absence of a lysosomal inhibitor like bafilomycin A1 or chloroquine.

  • Mitigation Strategy 1: Acidic Nanoparticles: Biodegradable nanoparticles, such as those made from poly(lactic-co-glycolic acid) (PLGA), can be used to restore lysosomal acidity. These nanoparticles are taken up by cells and localize to lysosomes, where they degrade and release acidic monomers.[9][10][11][12][13]

  • Mitigation Strategy 2: Overexpression of Bak: In neuronal cells, overexpression of the pro-apoptotic protein Bak has been shown to attenuate this compound-induced cell death by maintaining autophagic flux, though it may not directly affect lysosomal enzymatic activity.[2][14]

Quantitative Data: this compound's Impact on Lysosomal Function

Cell TypeThis compound ConcentrationEffect on Lysosomal FunctionMeasurementReference
MN9D neuronal cells0.1 µMReduced cathepsin activityIn vitro cathepsin substrate assay[2]
Corneal Keratocytes10 µMDispersed lysosomal organizationImmunofluorescence of Lamp-1[5]
END-MSCs10 µMRaises pH of acidic compartmentsInferred from mechanism[3]

Experimental Protocol: Restoring Lysosomal pH with PLGA Nanoparticles

This is a general protocol and may require optimization for your specific cell type and experimental conditions.

  • Nanoparticle Preparation: Synthesize or obtain PLGA nanoparticles of ~100 nm in diameter. Nanoparticles with a higher glycolic acid to lactic acid ratio (e.g., 50:50 PLGA) degrade faster and may have a more pronounced effect on lysosomal pH.[10]

  • Cell Treatment: Add the PLGA nanoparticles to your cell culture medium at a concentration of approximately 100 µg/mL.

  • Incubation: Incubate the cells with the nanoparticles for 24 hours to allow for cellular uptake and localization to lysosomes.[10]

  • This compound Treatment: After the 24-hour pre-incubation with nanoparticles, treat the cells with this compound at the desired concentration.

  • Analysis: Measure lysosomal pH using a ratiometric dye like LysoSensor™ Yellow/Blue DND-160 and assess other markers of lysosomal function or your experimental endpoint.

Key Experimental Workflows and Signaling Pathways

Assessing Lysosomal Membrane Permeability (LMP)

A key consequence of lysosomal stress can be the loss of lysosomal membrane integrity. The galectin puncta assay is a sensitive method to detect this.[15][16][17][18][19]

G start Seed cells on coverslips treat Treat cells with this compound or other stimuli start->treat fix Fix and permeabilize cells treat->fix block Block with BSA or serum fix->block primary_ab Incubate with anti-Galectin-3 primary antibody block->primary_ab secondary_ab Incubate with fluorescently-labeled secondary antibody primary_ab->secondary_ab mount Mount coverslips with DAPI secondary_ab->mount image Image using fluorescence microscopy mount->image

Caption: Workflow for the Galectin-3 Puncta Assay to detect LMP.

Measuring Lysosomal pH

Directly measuring the pH of lysosomes is crucial for understanding the impact of this compound.

G start Plate cells in imaging-compatible format (e.g., glass-bottom dish) treat Treat cells with this compound start->treat load_dye Load cells with a ratiometric lysosomal pH indicator (e.g., LysoSensor™ Yellow/Blue) treat->load_dye wash Wash cells to remove excess dye load_dye->wash acquire Acquire fluorescence images at two emission/excitation wavelengths wash->acquire calibrate Prepare calibration curve using buffers of known pH with this compound and monensin analyze Calculate fluorescence ratio and determine pH from calibration curve calibrate->analyze acquire->analyze

Caption: Workflow for ratiometric measurement of lysosomal pH.

This compound-Induced Signaling Pathway

This diagram illustrates the primary signaling cascade initiated by this compound that leads to inflammasome activation.

G This compound This compound k_efflux K+ Efflux This compound->k_efflux zak_p38 ZAKα / p38 / JNK Activation k_efflux->zak_p38 nlrp NLRP1 / NLRP3 Inflammasome Assembly k_efflux->nlrp Direct effect on NLRP3 zak_p38->nlrp caspase1 Caspase-1 Activation nlrp->caspase1 pyroptosis Pyroptosis caspase1->pyroptosis kcl Extracellular K+ kcl->k_efflux inhibitors ZAKα / p38 Inhibitors inhibitors->zak_p38

Caption: this compound-induced K+ efflux and inflammasome activation pathway.

References

Technical Support Center: Optimizing Nigericin-Induced Inflammasome Activation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with nigericin to activate the inflammasome. The information is tailored for scientists and drug development professionals to refine their experimental protocols for optimal results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal incubation time for this compound to induce inflammasome activation?

A1: The optimal incubation time for this compound is highly dependent on the cell type and the specific inflammasome complex being studied (NLRP3 vs. NLRP1). Shorter incubation times are often sufficient for robust NLRP3 activation in immune cells, while longer durations may be necessary for other cell types or for studying NLRP1. It is crucial to perform a time-course experiment for your specific cell model.

Q2: I am not observing significant IL-1β secretion after this compound treatment. What are the possible causes?

A2: Several factors could contribute to low or absent IL-1β secretion:

  • Inadequate Priming: The priming step (Signal 1), typically with lipopolysaccharide (LPS), is essential for the transcriptional upregulation of pro-IL-1β and NLRP3. Ensure your LPS is potent and used at an appropriate concentration and duration.

  • Suboptimal this compound Concentration: The effective concentration of this compound can vary between cell types. A dose-response experiment is recommended to determine the optimal concentration.

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect their responsiveness.

  • Incorrect Reagents: Verify the activity of your this compound and other reagents. This compound should be protected from light and stored correctly.

  • Cell Type Specificity: Some cell lines may not express all the necessary components for a functional inflammasome. For example, corneal keratocytes lack key components and do not undergo pyroptosis in response to this compound[1].

Q3: My cells are dying too quickly after this compound treatment, making downstream analysis difficult. What can I do?

A3: Rapid cell death is a hallmark of pyroptosis, an expected outcome of inflammasome activation. To manage this for analytical purposes:

  • Shorten Incubation Time: Reduce the this compound incubation time. For some assays, as little as 30-45 minutes may be sufficient to detect caspase-1 activation and IL-1β release before widespread cell lysis[2][3].

  • Reduce this compound Concentration: Lowering the this compound concentration can slow down the pyroptotic process.

  • Collect Supernatants Promptly: For assays measuring secreted proteins like IL-1β or LDH, collect the supernatant at the optimal time point before significant cell degradation.

Q4: Can this compound activate inflammasomes other than NLRP3?

A4: Yes. While this compound is a classic NLRP3 activator, recent studies have shown it can also activate the NLRP1 inflammasome in human epithelial cells, such as keratinocytes[4][5]. This activation is also dependent on potassium efflux but involves the ribotoxic stress response[4][6].

Q5: Is a priming step always necessary for this compound-induced inflammasome activation?

A5: In most experimental setups, particularly with macrophages, a priming step with an agent like LPS is critical to induce the expression of key inflammasome components. However, some studies have shown that human monocytes can release mature IL-1β in response to this compound alone, without a separate priming step, through an alternative pathway[7][8].

Troubleshooting Guide

IssuePossible CauseRecommended Solution
No or low caspase-1 cleavage Insufficient this compound concentration or incubation time.Perform a dose-response and time-course experiment to optimize this compound treatment.
Ineffective LPS priming.Confirm the potency of your LPS stock and optimize the priming time (typically 3-4 hours).
Problems with cell culture reagents.A change in serum or culture medium can affect pyroptosis induction. If issues arise after changing reagents, test the original batch to confirm this is the source of the problem[9].
High background cell death Cells are unhealthy or stressed before the experiment.Ensure optimal cell culture conditions, including cell density and media quality.
Contamination of cell cultures.Regularly check for microbial contamination.
Inconsistent results between experiments Variability in cell passage number.Use cells within a consistent and low passage number range.
Reagent degradation.Aliquot and store this compound and LPS properly to avoid repeated freeze-thaw cycles.

Experimental Protocols & Data

Optimizing this compound Incubation Time

The ideal this compound incubation time varies significantly across different cell models. Below is a summary of incubation times reported in the literature.

Cell TypePriming (LPS)This compound ConcentrationIncubation TimeOutcome MeasuredReference
Mouse Bone Marrow-Derived Macrophages (BMDMs)500 ng/ml, 3h20 µM45 minIL-1β/IL-18 maturation, pyroptosis[2]
THP-1 (human monocytic cell line)0.25 µg/mL, 3h5 µM45 minCaspase-1 and IL-1β activation[3]
Human Peripheral Blood Mononuclear Cells (PBMCs)0.2 ng/mL, 4h2 µM2 hoursIL-1β release[10]
Human Cerebral Organoids100 ng/mL, 3h10 µM1, 4, and 16 hoursASC specks, IL-1β, caspase-1[11]
Mouse Bone Marrow-Derived Dendritic Cells (BMDCs)100 ng/ml, 4h10 µM30 min - 6 hoursIL-1β processing, cell viability[12]
General Protocol for NLRP3 Inflammasome Activation in Macrophages

This protocol is a starting point and should be optimized for your specific experimental conditions.

  • Cell Seeding: Plate macrophages (e.g., BMDMs or PMA-differentiated THP-1 cells) in a suitable culture plate and allow them to adhere overnight.

  • Priming (Signal 1): Replace the medium with fresh culture medium containing LPS (e.g., 200-500 ng/mL). Incubate for 3-4 hours.

  • Activation (Signal 2): Remove the LPS-containing medium and replace it with fresh, serum-free medium. Add this compound to the desired final concentration (e.g., 5-20 µM).

  • Incubation: Incubate for the optimized duration (e.g., 45 minutes to 2 hours).

  • Sample Collection:

    • Supernatant: Carefully collect the supernatant for analysis of secreted proteins like IL-1β, IL-18, and LDH.

    • Cell Lysate: Lyse the remaining cells to analyze intracellular proteins, such as pro-caspase-1, cleaved caspase-1, and pro-IL-1β, by Western blot.

Signaling Pathways and Workflows

Canonical NLRP3 Inflammasome Activation Pathway

NLRP3_Activation cluster_signal1 Signal 1: Priming cluster_signal2 Signal 2: Activation cluster_assembly Inflammasome Assembly cluster_downstream Downstream Effects LPS LPS TLR4 TLR4 LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB Transcription Transcription of pro-IL-1β & NLRP3 NFkB->Transcription Pro_IL1b Pro-IL-1β Transcription->Pro_IL1b This compound This compound K_efflux K+ Efflux This compound->K_efflux NLRP3_sensor NLRP3 K_efflux->NLRP3_sensor sensed by ASC ASC NLRP3_sensor->ASC Inflammasome NLRP3 Inflammasome (NLRP3 + ASC + Pro-Caspase-1) Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 Casp1 Active Caspase-1 Inflammasome->Casp1 autocatalysis Casp1->Pro_IL1b cleaves GSDMD Gasdermin D (GSDMD) Casp1->GSDMD cleaves Mature_IL1b Mature IL-1β (Secretion) Pro_IL1b->Mature_IL1b Pyroptosis Pyroptosis (Cell Lysis) GSDMD->Pyroptosis

Caption: Canonical NLRP3 inflammasome activation pathway.

Experimental Workflow for Optimizing this compound Treatment

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization Cell_Culture 1. Culture Cells (e.g., Macrophages) Priming 2. Prime with LPS (3-4 hours) Cell_Culture->Priming Activation 3. Activate with this compound (Time-Course & Dose-Response) Priming->Activation Collect_Samples 4. Collect Supernatant & Cell Lysate Activation->Collect_Samples ELISA ELISA (IL-1β, IL-18) Collect_Samples->ELISA LDH_Assay LDH Assay (Pyroptosis) Collect_Samples->LDH_Assay Western_Blot Western Blot (Caspase-1, GSDMD) Collect_Samples->Western_Blot Analyze_Data 5. Analyze Data Optimal_Conditions Determine Optimal Incubation Time & Concentration Analyze_Data->Optimal_Conditions

Caption: Workflow for optimizing this compound incubation time.

References

Validation & Comparative

A Comparative Guide to NLRP3 Inflammasome Activation: Nigericin vs. ATP

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a critical component of the innate immune system, responsible for orchestrating inflammatory responses to a wide array of stimuli. Its activation is a key event in numerous inflammatory diseases, making it a major target for therapeutic intervention. Activation of the NLRP3 inflammasome is a tightly regulated, multi-step process, conventionally described by a two-signal model. The first signal, or "priming," typically initiated by microbial components like lipopolysaccharide (LPS), leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression.[1][2][3] The second signal is provided by a variety of structurally diverse stimuli, including the bacterial toxin nigericin and extracellular adenosine triphosphate (ATP), which trigger the assembly of the inflammasome complex.[2][3]

This guide provides an objective comparison of the effects and mechanisms of this compound and ATP, two of the most widely used agonists for NLRP3 activation in experimental settings. We will delve into their distinct signaling pathways, present quantitative data for their application, and provide detailed experimental protocols for measuring their effects.

Mechanism of Action: A Tale of Two Triggers

While both this compound and ATP robustly activate the NLRP3 inflammasome, they initiate this process through distinct upstream mechanisms that ultimately converge on a common trigger: intracellular potassium (K+) efflux.[1][4][5] A significant drop in cytosolic K+ concentration is considered a necessary and sufficient signal for NLRP3 inflammasome assembly.[1][3][4][5]

This compound: The Direct K+ Ionophore

This compound is a microbial toxin produced by Streptomyces hygroscopicus.[6][7] It functions as a potassium ionophore, directly inserting into the cell membrane and facilitating an exchange of intracellular K+ for extracellular protons (H+).[6][7][8] This action creates a direct and rapid depletion of cytosolic K+, providing the potent second signal for NLRP3 activation.[8]

ATP: Receptor-Mediated Ion Flux

Extracellular ATP, often released from dying or stressed cells, acts as a danger-associated molecular pattern (DAMP).[9][10] It activates the NLRP3 inflammasome by binding to the purinergic P2X7 receptor (P2X7R), an ATP-gated ion channel present on the surface of immune cells like macrophages.[10][11][12][13] This binding opens the channel, leading to a massive efflux of K+ from the cell.[5][12] In some contexts, the P2X7R is also thought to recruit and activate pannexin-1 hemichannels, further contributing to ATP release and ion flux.[4][5] The interaction between P2X7R and NLRP3 can be facilitated by adaptor proteins like paxillin.[9]

Quantitative Comparison of NLRP3 Activators

The following table summarizes typical experimental conditions for using this compound and ATP to activate the NLRP3 inflammasome in primed macrophages. It is important to note that optimal concentrations and incubation times can vary depending on the cell type and specific experimental setup.[14]

ParameterThis compoundATP (Adenosine Triphosphate)
Mechanism K+/H+ exchanging ionophore[7][8]P2X7 receptor agonist[10][11][13]
Typical Concentration 5 - 20 µM[6][14][15]1 - 5 mM[6][16][17]
Stimulation Time 30 minutes - 6 hours[18][19][20]30 - 60 minutes[6][17]
Key Upstream Mediator Direct membrane integrationP2X7 Receptor[10][11]
Common Downstream Event Intracellular K+ efflux[1][5][8]Intracellular K+ efflux[1][4][5]

Signaling Pathway Visualizations

The following diagrams illustrate the distinct upstream signaling pathways initiated by this compound and ATP, both converging on NLRP3 inflammasome activation.

Nigericin_Pathway cluster_cell Macrophage Cytosol This compound This compound Membrane Plasma Membrane K_efflux K+ Efflux Membrane->K_efflux K+/H+ Exchange NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation ASC_Oligomerization ASC Oligomerization (Speck Formation) NLRP3_Activation->ASC_Oligomerization Casp1_Activation Pro-Caspase-1 → Caspase-1 ASC_Oligomerization->Casp1_Activation IL1b_Cleavage Pro-IL-1β → IL-1β Casp1_Activation->IL1b_Cleavage IL1b_Secretion IL-1β Secretion IL1b_Cleavage->IL1b_Secretion

Caption: this compound-induced NLRP3 inflammasome activation pathway.

ATP_Pathway cluster_cell Macrophage ATP Extracellular ATP P2X7R P2X7 Receptor ATP->P2X7R Binds to K_efflux K+ Efflux P2X7R->K_efflux Opens Channel NLRP3_Activation NLRP3 Activation K_efflux->NLRP3_Activation ASC_Oligomerization ASC Oligomerization (Speck Formation) NLRP3_Activation->ASC_Oligomerization Casp1_Activation Pro-Caspase-1 → Caspase-1 ASC_Oligomerization->Casp1_Activation IL1b_Cleavage Pro-IL-1β → IL-1β Casp1_Activation->IL1b_Cleavage IL1b_Secretion IL-1β Secretion IL1b_Cleavage->IL1b_Secretion

Caption: ATP-induced NLRP3 inflammasome activation pathway via the P2X7 receptor.

Experimental Protocols for Assessing NLRP3 Activation

Measuring the downstream consequences of NLRP3 inflammasome activation is crucial for research. The following are detailed methodologies for key experiments.

Protocol 1: Measurement of IL-1β Secretion by ELISA

This protocol quantifies the amount of mature IL-1β released into the cell culture supernatant, a direct product of inflammasome activity.[21]

Methodology:

  • Cell Seeding and Priming:

    • Seed macrophages (e.g., bone marrow-derived macrophages (BMDMs) or THP-1 cells) in a 96-well plate at a density of 2 x 10^5 cells/well.[14]

    • Allow cells to adhere overnight.

    • Prime the cells with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours in serum-free media.[17]

  • NLRP3 Activation:

    • After priming, replace the medium with fresh serum-free media.

    • Add the NLRP3 activator:

      • This compound: Add to a final concentration of 10 µM.

      • ATP: Add to a final concentration of 5 mM.

    • Incubate for the desired time (e.g., 45 minutes for ATP, 1-2 hours for this compound).[14][17]

  • Sample Collection:

    • Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells.

    • Carefully collect the supernatant without disturbing the cell monolayer.

  • ELISA Procedure:

    • Perform an Enzyme-Linked Immunosorbent Assay (ELISA) on the collected supernatants using a commercially available IL-1β ELISA kit, following the manufacturer's instructions.

    • Read the absorbance on a microplate reader and calculate the concentration of IL-1β based on a standard curve.

Protocol 2: Visualization of ASC Speck Formation

Upon activation, the inflammasome adaptor protein ASC polymerizes into a large, single structure known as the "ASC speck."[22][23] Visualizing these specks is a definitive upstream indicator of inflammasome assembly.[22][23][24]

Methodology (Immunofluorescence):

  • Cell Seeding and Treatment:

    • Seed cells on glass coverslips in a 24-well plate.

    • Prime and stimulate the cells with this compound or ATP as described in Protocol 1.

  • Fixation and Permeabilization:

    • Wash the cells gently with Phosphate-Buffered Saline (PBS).

    • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

    • Wash three times with PBS.

    • Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.

  • Immunostaining:

    • Wash three times with PBS.

    • Block non-specific binding with a blocking buffer (e.g., 5% BSA in PBS) for 1 hour.

    • Incubate with a primary antibody against ASC (e.g., Anti-ASC antibody [AL177]) overnight at 4°C.[25]

    • Wash three times with PBS.

    • Incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

    • (Optional) Counterstain nuclei with DAPI.

  • Imaging:

    • Mount the coverslips onto microscope slides.

    • Visualize the ASC specks using a confocal or fluorescence microscope.[22] Speck-positive cells will exhibit a single, bright fluorescent focus in the cytoplasm.[25]

Protocol 3: Caspase-1 Activity Assay

Active caspase-1 is the effector enzyme of the inflammasome. Its activity can be measured using fluorometric or colorimetric assays based on the cleavage of a specific substrate.[26]

Methodology (Fluorometric Assay):

  • Cell Seeding and Treatment:

    • Prime and stimulate cells in a 96-well plate (preferably a white-walled plate for luminescence assays) as described in Protocol 1.[27]

  • Sample Preparation:

    • After stimulation, samples can be processed in two ways:

      • Cell Lysate: Lyse the cells using the lysis buffer provided in the assay kit.

      • Supernatant: Collect the cell culture supernatant to measure released caspase-1 activity.[27][28]

  • Assay Procedure:

    • Use a commercial Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 Inflammasome Assay or a kit based on YVAD-AFC substrate).[29]

    • Add the caspase-1 substrate (e.g., Ac-YVAD-pNA or Z-WEHD-aminoluciferin) and reaction buffer to the samples according to the manufacturer's protocol.[26][29]

    • To ensure specificity, run parallel samples with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO).[27][29]

    • Incubate at room temperature for 1-2 hours, protected from light.

  • Detection:

    • Measure the fluorescence (e.g., Ex/Em = 400/505 nm for AFC) or luminescence using a plate reader.

    • The increase in signal compared to untreated controls indicates the level of caspase-1 activity.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for comparing NLRP3 activators.

Experimental_Workflow cluster_assays Downstream Assays start Seed Macrophages prime Prime with LPS (3-4h) start->prime split prime->split stim_nig Stimulate with This compound split->stim_nig Group 1 stim_atp Stimulate with ATP split->stim_atp Group 2 assay_il1b Collect Supernatant for IL-1β ELISA stim_nig->assay_il1b assay_asc Fix & Stain for ASC Speck Imaging stim_nig->assay_asc assay_casp1 Lyse Cells for Caspase-1 Assay stim_nig->assay_casp1 stim_atp->assay_il1b stim_atp->assay_asc stim_atp->assay_casp1

Caption: General experimental workflow for comparing NLRP3 inflammasome activators.

Summary

Both this compound and ATP are invaluable tools for studying NLRP3 inflammasome activation. Their primary distinction lies in their initial mechanism of action: this compound acts as a direct K+ ionophore, while ATP signals through the P2X7 receptor.[8][10] This difference can be exploited experimentally to investigate specific aspects of the activation pathway. For instance, using ATP allows for the study of receptor-mediated events, whereas this compound can bypass this step to directly induce K+ efflux. Understanding these differences is crucial for the accurate interpretation of experimental data and for the development of targeted therapeutics aimed at modulating NLRP3-driven inflammation.

References

A Comparative Guide to the Mechanistic Differences Between Nigericin and Monensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Nigericin and monensin are both polyether carboxylic ionophores, naturally produced by Streptomyces species, that exhibit a range of biological activities, including antibiotic and anticoccidial properties.[1][2] While they share a fundamental mechanism of action—transporting cations across biological membranes—their distinct ion selectivities lead to significantly different downstream cellular and physiological effects. This guide provides an objective comparison of their mechanisms, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific experimental needs.

Core Mechanism: Electroneutral Cation/Proton Exchange

Both this compound and monensin function as mobile carriers that bind a cation and transport it across lipid membranes in exchange for a proton (H+), a process known as electroneutral antiport.[1][3][4] This exchange disrupts crucial transmembrane ion gradients, particularly those for protons, sodium (Na+), and potassium (K+), which are vital for cellular homeostasis, energy production, and signaling. The disruption of these gradients is the primary driver of their biological activities.[1][3]

Caption: General mechanism of electroneutral M⁺/H⁺ antiport by carboxylic ionophores.

Quantitative Comparison of Physicochemical and Ionophoric Properties

The most critical mechanistic difference between this compound and monensin lies in their preference for specific monovalent cations. This compound shows a strong preference for K+, whereas monensin preferentially binds and transports Na+. This distinction is quantified by their cation selectivity ratios.

PropertyThis compoundMonensinReference(s)
Molecular Formula C₄₀H₆₈O₁₁C₃₆H₆₂O₁₁[1]
Molecular Weight 724.9 g/mol 670.9 g/mol [1]
Primary Cation Selectivity K⁺ > Rb⁺ > Na⁺ > Li⁺Na⁺ > K⁺ > Li⁺ > Rb⁺[1][5][6]
Selectivity Ratio (K⁺/Na⁺) 25 ± 4 -[5]
Selectivity Ratio (Na⁺/K⁺) -16 ± 4 [5]

Comparative Analysis of Biological Activities

The difference in ion selectivity directly translates to distinct and potent biological effects. This compound's efficacy in depleting intracellular K+ makes it a powerful and widely used tool for activating the NLRP3 inflammasome.[7][8][9]

Biological ActivityThis compoundMonensinReference(s)
NLRP3/NLRP1 Inflammasome Activation Potent Activator. Arguably the most widely used agonist to probe NLRP3 function due to its ability to rapidly trigger K+ efflux. Also activates NLRP1.Weak Activator. Can induce activation but is significantly less potent than this compound.[7][8]
Primary Cellular Effect Rapid depletion of intracellular K+ in exchange for H+.Dissipation of Na+ gradients, disruption of Golgi apparatus function by interfering with Na+/H+ balance.[7][9][10]
Antimicrobial Spectrum Potent bactericidal activity against various Gram-positive bacteria, including multidrug-resistant (MDR) strains, persisters, and biofilms.Broadly used as an anticoccidial agent in the poultry and cattle industries. Possesses antibacterial properties against Gram-positive bacteria.[3][4][11]
Golgi Apparatus Disruption Can affect Golgi, but this is a secondary effect compared to its potent K+ ionophoric activity.Classic and widely used experimental tool to block intracellular protein transport at the level of the Golgi apparatus.[1][10][12]
Lead (Pb²⁺) Transport Highly effective and selective ionophore for Pb²⁺, exceeding the selectivity of monensin.Capable of transporting Pb²⁺, but with lower selectivity and efficiency compared to this compound.[6][13][14]

Signaling Pathway: NLRP3 Inflammasome Activation

A key application where the mechanistic difference between this compound and monensin is critical is in the study of innate immunity. This compound is the canonical activator of the NLRP3 inflammasome. The mechanism is predicated on its ability to cause a rapid and substantial efflux of intracellular potassium, a critical trigger for NLRP3 assembly and activation.[7][8][9] This leads to the cleavage of Caspase-1, which in turn processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms.[8][15]

G This compound This compound Membrane Cell Membrane This compound->Membrane Inserts into K_efflux K⁺ Efflux Membrane->K_efflux Mediates NLRP3 NLRP3 Activation & Assembly K_efflux->NLRP3 Triggers Casp1 Pro-Caspase-1 → Caspase-1 NLRP3->Casp1 Activates IL1b Pro-IL-1β → IL-1β Casp1->IL1b Cleaves Secretion IL-1β Secretion & Inflammation IL1b->Secretion Leads to G A Seed Macrophages (e.g., THP-1) B Prime with LPS (3-4 hours) A->B C Treat with Ionophore (this compound or Monensin) B->C D Incubate (1-3 hours) C->D E Collect Supernatant D->E F Perform IL-1β ELISA E->F G Analyze Data (Dose-Response Curve) F->G

References

Validating Nigericin-Induced Pyroptosis: A Comparative Guide to GSDMD Cleavage and Other Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies used to validate pyroptosis induced by the microbial toxin nigericin. We focus on the definitive role of Gasdermin D (GSDMD) cleavage as the hallmark of pyroptotic cell death and compare its detection with other widely used indirect assays. This guide offers objective, data-supported comparisons and detailed protocols to assist researchers in designing robust experiments for screening potential therapeutic agents that modulate this critical inflammatory pathway.

Introduction to this compound-Induced Pyroptosis

Pyroptosis is a highly inflammatory form of programmed cell death crucial for host defense against pathogens. However, its dysregulation is implicated in numerous inflammatory diseases. A common method to induce pyroptosis in vitro is through treatment with this compound, a potassium ionophore derived from Streptomyces hygroscopicus.

This compound triggers the activation of the NLRP3 inflammasome, a multi-protein complex. This activation requires two signals: a priming signal, often provided by lipopolysaccharide (LPS) to upregulate NLRP3 and pro-IL-1β, and an activation signal. This compound provides this second signal by causing an efflux of intracellular potassium ions (K+).[1] This efflux leads to the assembly of the NLRP3 inflammasome, which then activates Caspase-1. Activated Caspase-1 has two primary functions: it proteolytically matures pro-inflammatory cytokines IL-1β and IL-18, and it cleaves the effector protein Gasdermin D (GSDMD).[2][3]

The cleavage of GSDMD is the pivotal event in executing pyroptosis. It liberates the N-terminal fragment (GSDMD-N), which oligomerizes and inserts into the plasma membrane to form large pores.[4] These pores disrupt the cell's osmotic balance, leading to cell swelling, lysis, and the release of mature cytokines and other damage-associated molecular patterns (DAMPs), thereby propagating the inflammatory response.

Core Validation Methods: A Head-to-Head Comparison

Validating pyroptosis requires a multi-faceted approach. While several assays are available, they differ in their specificity and what they measure. GSDMD cleavage is the most direct evidence of pyroptosis, whereas other methods measure upstream events (Caspase-1 activation) or downstream consequences (cytokine release, cell lysis).

AssayPrincipleWhat It MeasuresSpecificity for PyroptosisAdvantagesDisadvantages
GSDMD Cleavage (Western Blot) Immunodetection of the full-length (~53 kDa) and cleaved N-terminal fragment (~30 kDa) of GSDMD.The direct execution of pyroptosis.High. Cleavage is the definitive step.Provides direct, unambiguous evidence.Semi-quantitative; requires cell lysis and specific antibodies.
Lactate Dehydrogenase (LDH) Release Colorimetric assay measuring the activity of the cytosolic enzyme LDH released into the supernatant upon cell lysis.Loss of plasma membrane integrity (cell lysis).Low. LDH is released during any form of necrotic cell death, not just pyroptosis.Simple, rapid, and quantitative high-throughput screening.Not specific to pyroptosis; cannot distinguish from other lytic cell death pathways.
Caspase-1 Activity Assay Fluorometric or colorimetric detection of active Caspase-1 using a specific substrate (e.g., YVAD).Inflammasome activation, an upstream event.Moderate. Caspase-1 activation is central to pyroptosis but can have other substrates.Quantitative; can be performed on cell lysates or supernatants.Measures an upstream event, not the final execution of cell death.
IL-1β Secretion (ELISA) Quantitative measurement of mature IL-1β released into the cell culture supernatant.Inflammasome-mediated cytokine processing and release.Moderate. IL-1β release is a key outcome but can occur without complete cell lysis under certain conditions.Highly sensitive and quantitative.Measures a consequence of pyroptosis, not the cell death process itself.
Quantitative Data Comparison

The following table presents representative data illustrating the correlation between GSDMD cleavage and the outcomes measured by other assays in bone marrow-derived macrophages (BMDMs) primed with LPS and subsequently treated with this compound. The data demonstrates that in wild-type (WT) cells, this compound induces robust GSDMD cleavage, IL-1β secretion, and LDH release. In contrast, GSDMD-deficient (Gsdmd-/-) cells show a complete lack of these downstream events, highlighting GSDMD's critical role.

Cell TypeTreatmentGSDMD Cleavage (p30 Fragment)IL-1β Secretion (pg/mL)LDH Release (% of Maximum)
Wild-Type (WT) LPS + this compoundDetected~2500~60%
Gsdmd-/- LPS + this compoundNot Detected~0~5%

Data synthesized from figures presented in a study by Rathkey et al., which show Western blots for GSDMD cleavage and quantified ELISA and LDH assay results.[4] The values represent typical outcomes from such experiments.

Visualizing the Pathways and Workflow

Understanding the molecular cascade and the experimental process is crucial for accurate interpretation of results.

Caption: this compound-induced pyroptosis signaling cascade.

experimental_workflow Experimental Workflow for Validating Pyroptosis cluster_assays Downstream Assays start Seed Macrophages (e.g., BMDMs, THP-1s) prime Prime with LPS (e.g., 1 µg/mL, 4 hours) start->prime treat Treat with this compound (e.g., 5-10 µM, 1-2 hours) prime->treat collect Collect Supernatant & Lyse Cells treat->collect elisa Supernatant: IL-1β ELISA collect->elisa ldh Supernatant: LDH Assay collect->ldh caspase Supernatant/Lysate: Caspase-1 Activity Assay collect->caspase wb Cell Lysate: Western Blot for GSDMD collect->wb

Caption: General experimental workflow for pyroptosis validation.

Detailed Experimental Protocols

The following are generalized protocols. Researchers should optimize concentrations, incubation times, and antibody dilutions for their specific cell type and experimental conditions.

GSDMD Cleavage Detection by Western Blot

This protocol identifies the hallmark of pyroptosis by detecting the cleaved, active N-terminal fragment of GSDMD.

Materials:

  • LPS-primed and this compound-treated cell pellets

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer (4x)

  • SDS-PAGE gels (e.g., 4-15% gradient)

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Anti-GSDMD (recognizes both full-length and N-terminal fragment), Anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Lysis: After treatment, collect cell pellets and lyse them in ice-cold RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an SDS-PAGE gel and run until adequate separation is achieved.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary anti-GSDMD antibody overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane 3 times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system. The full-length GSDMD will appear at ~53 kDa and the cleaved N-terminal fragment at ~30 kDa. Use β-actin (~42 kDa) as a loading control.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This colorimetric assay quantifies cell lysis by measuring LDH activity in the culture supernatant.

Materials:

  • Culture supernatants from treated cells

  • LDH cytotoxicity detection kit (e.g., from Promega, Thermo Fisher, or Roche)

  • 96-well flat-bottom plate

  • Microplate reader

Procedure:

  • Prepare Controls: Include three sets of controls:

    • Vehicle Control: Untreated cells to measure spontaneous LDH release.

    • Maximum Release Control: Untreated cells lysed with the kit's lysis buffer (e.g., Triton X-100) to determine 100% LDH release.

    • Culture Medium Background: Medium without cells to measure background absorbance.

  • Sample Collection: After this compound treatment (e.g., 1 hour), centrifuge the plate at 500 x g for 5 minutes to pellet cells and debris.

  • Transfer Supernatant: Carefully transfer 50 µL of supernatant from each well to a new 96-well plate.[1]

  • Add Substrate Mix: Add 50 µL of the reconstituted substrate mix from the kit to each well.[1]

  • Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.[1]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.[1]

  • Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = 100 * [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)]

Caspase-1 Activity Assay

This assay quantifies the activity of Caspase-1, the key enzyme activated by the inflammasome.

Materials:

  • Culture supernatants or cell lysates

  • Caspase-1 activity assay kit (e.g., Caspase-Glo® 1 from Promega)

  • White-walled 96-well plate (for luminescence)

  • Luminometer

Procedure:

  • Sample Collection: Collect 50-100 µL of cell culture medium or prepare cell lysates according to the kit manufacturer's instructions.

  • Reagent Preparation: Prepare the Caspase-Glo® 1 Reagent as directed.

  • Assay: Add an equal volume of the Caspase-Glo® 1 Reagent to the sample in the white-walled plate (e.g., 100 µL sample + 100 µL reagent).

  • Incubation: Mix briefly and incubate for 1-2 hours at room temperature.

  • Measure Luminescence: Read the luminescence using a plate luminometer. The light signal is proportional to the amount of Caspase-1 activity.

  • Controls: Include a no-cell control for background and consider using a specific Caspase-1 inhibitor (e.g., Ac-YVAD-CHO) to confirm the specificity of the signal.

IL-1β Secretion Assay (ELISA)

This immunoassay quantifies the amount of mature IL-1β released into the supernatant, a primary outcome of NLRP3 inflammasome activation.

Materials:

  • Culture supernatants from treated cells

  • Mouse or Human IL-1β ELISA kit (e.g., from R&D Systems, eBioscience)

  • 96-well ELISA plate

  • Wash buffer, substrate solution, and stop solution (usually included in the kit)

  • Microplate reader

Procedure:

  • Sample Collection: Collect culture supernatants as described for the LDH assay. Centrifuge to remove any cellular debris.

  • ELISA Protocol: Follow the kit manufacturer’s instructions precisely. A typical sandwich ELISA procedure involves:

    • Coating the plate with a capture antibody.

    • Blocking the plate.

    • Adding standards and samples to the wells and incubating.

    • Washing the plate.

    • Adding a detection antibody and incubating.

    • Washing the plate.

    • Adding an enzyme conjugate (e.g., streptavidin-HRP) and incubating.

    • Washing the plate.

    • Adding the substrate solution and incubating until color develops.

    • Adding the stop solution.

  • Measure Absorbance: Read the absorbance at the specified wavelength (e.g., 450 nm).

  • Calculation: Generate a standard curve using the provided IL-1β standards. Calculate the concentration of IL-1β in the samples by interpolating their absorbance values from the standard curve.

Conclusion

Validating this compound-induced pyroptosis requires careful selection of assays. While LDH release, Caspase-1 activity, and IL-1β secretion are valuable and quantifiable indicators of events surrounding pyroptosis, the detection of GSDMD cleavage by Western blot remains the gold standard for confirming the execution of this specific cell death pathway. A combined approach, using GSDMD cleavage as the definitive confirmation and supplementing it with quantitative assays like LDH release or IL-1β ELISA, provides the most robust and comprehensive validation for studies in inflammation and drug development.

References

Unveiling Alternatives: A Comparative Guide to NLRP3 Inflammasome Activators Beyond Nigericin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of NLRP3 inflammasome research, the choice of activator is a critical experimental parameter. While the potassium ionophore nigericin has long been a staple for inducing robust NLRP3-dependent inflammation, a growing body of evidence highlights the utility and unique mechanistic insights offered by alternative compounds. This guide provides an objective comparison of key alternatives to this compound, supported by experimental data and detailed protocols to empower informed experimental design.

The NLRP3 inflammasome, a key player in the innate immune system, responds to a wide array of danger signals, triggering the maturation and release of pro-inflammatory cytokines IL-1β and IL-18. Understanding the nuances of its activation is paramount for developing therapeutics against a host of inflammatory diseases. Here, we compare the performance of several commonly used NLRP3 activators—Adenosine Triphosphate (ATP), Monosodium Urate (MSU) crystals, Aluminum salts (Alum), and Imiquimod—against the benchmark, this compound.

Comparative Analysis of NLRP3 Inflammasome Activators

The selection of an appropriate NLRP3 activator depends on the specific research question, cell type, and desired mechanism of action. The following table summarizes key quantitative parameters for this compound and its alternatives.

ActivatorTypical Working ConcentrationMechanism of ActionKey Experimental ReadoutsNotes
This compound 1 - 10 µM[1]Potassium (K+) ionophore, induces K+ efflux[1]IL-1β/IL-18 release, Caspase-1 cleavage, ASC speck formation, Pyroptosis (LDH release)Potent and widely used canonical activator. Can have off-target effects at higher concentrations.[2]
ATP 2.5 - 5 mM[2][3][4]Binds to P2X7 receptor, leading to K+ efflux[2][5]IL-1β/IL-18 release, Caspase-1 cleavage, ASC speck formation, PyroptosisA physiologically relevant danger signal. Requires expression of the P2X7 receptor.
MSU Crystals 12.5 - 250 µg/mL[6][7]Phagosomal destabilization, K+ efflux, and ROS production[8]IL-1β/IL-18 release, Caspase-1 cleavage, ASC speck formationRelevant to gout and other crystal-induced inflammatory diseases. Particulate nature can complicate some assays.
Alum 100 - 300 µg/mLPhagosomal destabilization and lysosomal rupture[9]IL-1β/IL-18 release, Caspase-1 cleavage, ASC speck formationWidely used as a vaccine adjuvant. Its particulate nature is a key feature of its activation mechanism.
Imiquimod 50 - 300 µM[10]Inhibition of mitochondrial Complex I, leading to ROS production (K+ efflux-independent)[11][12][13]IL-1β/IL-18 release, Caspase-1 cleavage, ASC speck formationUseful for studying K+ efflux-independent NLRP3 activation pathways. Also a TLR7 agonist.[12]

Signaling Pathways of NLRP3 Inflammasome Activation

The activation of the NLRP3 inflammasome can be broadly categorized into canonical and non-canonical pathways. This compound, ATP, MSU, and Alum primarily signal through the canonical pathway, which is dependent on potassium efflux. In contrast, compounds like imiquimod can activate NLRP3 through a potassium efflux-independent mechanism, highlighting the diversity of upstream signals that converge on NLRP3.

Canonical_NLRP3_Activation cluster_stimuli Stimuli (Signal 2) cluster_cellular_events Cellular Events cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects This compound This compound K_efflux K+ Efflux This compound->K_efflux ATP ATP P2X7R P2X7R Activation ATP->P2X7R MSU MSU Crystals Lysosomal_Damage Lysosomal Damage MSU->Lysosomal_Damage Alum Alum Alum->Lysosomal_Damage NLRP3 NLRP3 K_efflux->NLRP3 P2X7R->K_efflux Lysosomal_Damage->K_efflux Lysosomal_Damage->NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Canonical NLRP3 Inflammasome Activation Pathway.

NonCanonical_NLRP3_Activation cluster_stimuli Stimuli cluster_cellular_events Cellular Events cluster_inflammasome Inflammasome Assembly cluster_downstream Downstream Effects Imiquimod Imiquimod Mito_ComplexI_Inhibition Mitochondrial Complex I Inhibition Imiquimod->Mito_ComplexI_Inhibition ROS ROS Production Mito_ComplexI_Inhibition->ROS NLRP3 NLRP3 ROS->NLRP3 ASC ASC NLRP3->ASC recruits Pro_Casp1 Pro-Caspase-1 ASC->Pro_Casp1 recruits Casp1 Active Caspase-1 Pro_Casp1->Casp1 cleavage Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b cleaves GSDMD Gasdermin D Casp1->GSDMD cleaves IL1b Mature IL-1β Pro_IL1b->IL1b Pyroptosis Pyroptosis GSDMD->Pyroptosis

Potassium Efflux-Independent NLRP3 Activation.

Experimental Protocols

Accurate and reproducible assessment of NLRP3 inflammasome activation is crucial. Below are detailed methodologies for key experiments.

General Experimental Workflow for NLRP3 Inflammasome Activation

Experimental_Workflow start Start: Seed Macrophages (e.g., BMDMs, THP-1s) priming Priming (Signal 1): LPS (e.g., 1 µg/mL, 3-4h) start->priming activation Activation (Signal 2): Add NLRP3 Activator (e.g., this compound, ATP, etc.) priming->activation incubation Incubate (e.g., 30 min - 6h, activator dependent) activation->incubation harvest Harvest Supernatant & Cell Lysate incubation->harvest elisa IL-1β/IL-18 ELISA (from supernatant) harvest->elisa western Western Blot (Caspase-1, IL-1β from lysate/supernatant) harvest->western asc_speck ASC Speck Staining (from fixed cells) harvest->asc_speck ldh LDH Assay (from supernatant for pyroptosis) harvest->ldh

General workflow for in vitro NLRP3 activation assays.
Protocol 1: IL-1β ELISA

This protocol measures the concentration of secreted IL-1β in the cell culture supernatant, a key downstream indicator of inflammasome activation.

Materials:

  • Cell culture supernatant

  • Commercially available IL-1β ELISA kit (e.g., from Thermo Fisher Scientific, R&D Systems)[14]

  • Plate reader

Procedure:

  • Sample Collection: After stimulating cells with the chosen NLRP3 activator, centrifuge the cell culture plate to pellet any cells or debris. Carefully collect the supernatant.

  • ELISA Assay: Perform the ELISA according to the manufacturer's instructions.[14][15][16] This typically involves:

    • Adding standards and samples to a 96-well plate pre-coated with an IL-1β capture antibody.

    • Incubating to allow binding of IL-1β.

    • Washing the plate to remove unbound substances.

    • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

    • Incubating to allow the detection antibody to bind to the captured IL-1β.

    • Washing the plate again.

    • Adding a substrate solution that reacts with the enzyme to produce a colorimetric signal.

    • Stopping the reaction and measuring the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the concentration of IL-1β in the samples by comparing their absorbance to the standard curve.

Protocol 2: ASC Speck Visualization by Immunofluorescence

This method allows for the direct visualization of inflammasome assembly by staining for the adaptor protein ASC, which forms a large, perinuclear aggregate ("speck") upon activation.

Materials:

  • Cells cultured on glass coverslips or in chamber slides

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% normal goat serum in PBS)

  • Primary antibody against ASC (e.g., from AdipoGen)[17]

  • Fluorescently labeled secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Stimulation: Seed cells on coverslips and perform the priming and activation steps as described in the general workflow.

  • Fixation: Gently wash the cells with PBS and then fix with 4% PFA for 15-20 minutes at room temperature.[17]

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10 minutes.[17]

  • Blocking: Wash with PBS and then block with blocking buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-ASC antibody diluted in blocking buffer overnight at 4°C.[17]

  • Secondary Antibody Incubation: Wash with PBS and then incubate with the fluorescently labeled secondary antibody diluted in blocking buffer for 1-2 hours at room temperature in the dark.

  • Counterstaining and Mounting: Wash with PBS and counterstain the nuclei with DAPI for 5-10 minutes. Wash again and mount the coverslips onto glass slides using mounting medium.

  • Imaging: Visualize the ASC specks using a fluorescence microscope. Activated cells will display a single, bright fluorescent speck per cell.[18][19][20][21]

Protocol 3: Caspase-1 Activation by Western Blot

This protocol detects the cleavage of pro-caspase-1 into its active p20/p10 subunits, a direct measure of inflammasome activation.

Materials:

  • Cell culture supernatant and cell lysates

  • Protein lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the p20 subunit of caspase-1

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Sample Preparation:

    • Supernatant: Collect the supernatant and concentrate the proteins, for example, by methanol-chloroform precipitation.[22]

    • Cell Lysate: Wash the cells with cold PBS and then lyse them with protein lysis buffer.[23]

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard assay (e.g., BCA).

  • SDS-PAGE and Transfer:

    • Load equal amounts of protein from the cell lysates and the concentrated supernatant onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the separated proteins to a PVDF membrane.[24][25]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary anti-caspase-1 p20 antibody overnight at 4°C.[26]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

  • Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system. The appearance of the p20 band in the supernatant is a strong indicator of caspase-1 activation and secretion.[22][26]

By understanding the distinct characteristics of these alternative activators and employing robust experimental protocols, researchers can gain deeper insights into the multifaceted regulation of the NLRP3 inflammasome and its role in health and disease.

References

A Comparative Analysis of Nigericin's Ion Selectivity: K+, H+, and Pb2+

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the ionophore nigericin's selectivity for potassium (K+), hydrogen (H+), and lead (Pb2+) ions. The information presented is supported by experimental data to aid in research and development applications.

Quantitative Data on Ion Selectivity

The following table summarizes the available quantitative data regarding this compound's interaction with K+, H+, and Pb2+.

ParameterK+H+Pb2+Reference(s)
Apparent Dissociation Constant (in vesicles) ~1.5 x 10⁻³ M~10⁻⁸.⁴⁵ MNot explicitly found, but high stability of the complex is reported.[1]
Intrinsic Translocation Rate Constant (k) ~6 x 10³ s⁻¹~6 x 10³ s⁻¹Not explicitly found, but transport is highly effective.[1]
Selectivity over other ions 25-45 times higher than Na+-Exceeds that of ionomycin and monensin for divalent cations.[1]
Transport Stoichiometry 1:1 (this compound:K+)1:1 (this compound:H+)Believed to be transported as a NigPbOH complex.[2]
Transport Mechanism Electroneutral K+/H+ antiportElectroneutral K+/H+ antiportPredominantly electroneutral[3][4][5]

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are descriptions of key methodologies used to assess this compound's ion selectivity.

Potentiometric Measurements with Ion-Selective Electrodes (ISEs)

This method is a cornerstone for determining the selectivity of ionophores.[6][7][8]

Principle: An ion-selective electrode (ISE) is a sensor that converts the activity of a specific ion in a solution into an electrical potential.[6] This potential is measured against a stable reference electrode. The selectivity of an ionophore-doped membrane in an ISE for a primary ion over an interfering ion is quantified by the selectivity coefficient. A lower selectivity coefficient indicates a higher preference for the primary ion.

General Procedure:

  • Membrane Preparation: A polymeric membrane is prepared, typically containing a polymer matrix (e.g., PVC), a plasticizer, the ionophore (this compound), and an ionic additive.

  • Electrode Assembly: The membrane is incorporated into an electrode body containing an internal reference solution with a fixed concentration of the primary ion and an internal reference electrode.

  • Calibration: The electrode is calibrated by measuring its potential in a series of solutions with known concentrations of the primary ion.

  • Selectivity Measurement (Fixed Interference Method): The potential of the electrode is measured in solutions containing a fixed concentration of the interfering ion while varying the concentration of the primary ion. The selectivity coefficient is then calculated from the resulting potential readings.

Temperature-Jump (T-Jump) Kinetic Studies

This technique is employed to measure the fast kinetics of ion transport across vesicular membranes.[1]

Principle: A rapid increase in temperature (T-jump) is applied to a suspension of vesicles, which can create a pH gradient across the membrane. The subsequent decay of this pH gradient, mediated by the ionophore, is monitored over time. The rate of decay provides information about the intrinsic rate constants of ion translocation.[1]

General Procedure:

  • Vesicle Preparation: Unilamellar vesicles are prepared from phospholipids, encapsulating a pH-sensitive dye and the ions of interest.

  • T-Jump Induction: A high-voltage discharge is applied to the vesicle suspension, causing a rapid temperature increase of a few degrees Celsius.

  • Spectroscopic Monitoring: The change in absorbance or fluorescence of the pH-sensitive dye inside the vesicles is monitored with high temporal resolution (microseconds to milliseconds) following the T-jump.

  • Data Analysis: The decay of the pH gradient is fitted to theoretical models to extract the intrinsic rate constants for the translocation of the protonated ionophore (nig-H) and the cation-bound ionophore (nig-M).[1]

Signaling Pathways and Mechanisms

This compound-Mediated K+/H+ Exchange and Inflammasome Activation

This compound's primary mechanism of action is the electroneutral exchange of intracellular K+ for extracellular H+. This disruption of the cellular ionic balance, particularly the efflux of K+, is a potent trigger for the activation of the NLRP3 and NLRP1 inflammasomes.[4][5][9][10][11][12] This activation leads to a form of programmed cell death known as pyroptosis.[9][13]

Nigericin_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound K_in K+ (High Intracellular) K_out K+ NLRP3 NLRP3/NLRP1 Inflammasome K_out->NLRP3 Triggers H_in H+ K_in->K_out K+ Efflux H_out H+ (Extracellular) Caspase1 Caspase-1 Activation NLRP3->Caspase1 Activates GSDMD Gasdermin D Cleavage Caspase1->GSDMD Cleaves IL1b IL-1β / IL-18 Release Caspase1->IL1b Processes Pyroptosis Pyroptosis (Cell Death) GSDMD->Pyroptosis Induces Pore Formation Pyroptosis->IL1b Facilitates

Caption: this compound-induced K+ efflux triggers inflammasome activation and pyroptosis.

Experimental Workflow for Determining Ion Selectivity

The following diagram illustrates a typical workflow for assessing the ion selectivity of an ionophore like this compound using potentiometric methods.

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Ion-Selective Membrane with this compound B Assemble Ion-Selective Electrode (ISE) A->B D Calibrate ISE with Primary Ion Solutions B->D C Prepare Standard Ion Solutions (K+, H+, Pb2+) C->D E Measure Potential in Solutions with Interfering Ions D->E F Calculate Selectivity Coefficients E->F G Compare Selectivity for K+, H+, and Pb2+ F->G

References

Validating the Critical Role of Potassium Efflux in Nigericin's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of nigericin's performance with other ionophores, supported by experimental data, to validate the central role of potassium (K+) efflux in its mechanism of action. We will delve into the signaling pathways initiated by this compound, present quantitative data comparing its effects to alternatives, and provide detailed experimental protocols for key validation assays.

This compound's Primary Mechanism: A Potassium-Dependent Cascade

This compound, a potent microbial toxin from Streptomyces hygroscopicus, is a well-established K+/H+ antiporter. Its primary mechanism of action involves the electroneutral exchange of intracellular K+ for extracellular H+, leading to a rapid and significant decrease in cytosolic K+ concentration. This disruption of ionic homeostasis is a critical trigger for a cascade of downstream cellular events, most notably the activation of the NLRP3 and NLRP1 inflammasomes.

The efflux of K+ is considered a common trigger for NLRP3 inflammasome activation by a variety of stimuli.[1][2] This activation leads to the cleavage of pro-caspase-1 into its active form, which in turn processes pro-inflammatory cytokines such as IL-1β and IL-18 into their mature, secreted forms. Furthermore, activated caspase-1 can cleave gasdermin D, leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.

Recent studies have also elucidated that this compound-induced K+ efflux can activate the NLRP1 inflammasome in human keratinocytes. This process is linked to ribosome stalling and the activation of the ribotoxic stress response (RSR).[3][4][5][6][7]

Nigericin_Mechanism cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound K_efflux K+ Efflux H_influx H+ Influx Low_K Decreased Intracellular [K+] NLRP3 NLRP3 Inflammasome Activation NLRP1 NLRP1 Inflammasome Activation (in Keratinocytes) RSR Ribotoxic Stress Response Caspase1 Caspase-1 Activation IL1b IL-1β Maturation & Secretion Pyroptosis Pyroptosis

References

A Cross-Validation of Nigericin's Effects in Diverse Cell Lines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cytotoxic and signaling effects of nigericin across various cancer cell lines. The data presented is collated from multiple studies to offer an objective overview of its performance, supported by experimental data and detailed methodologies.

Quantitative Analysis of this compound's Cytotoxicity

This compound has demonstrated potent cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a key measure of potency, vary depending on the cell line and the duration of exposure. A summary of these values is presented below.

Cell LineCancer TypeExposure Time (hours)IC50 (µM)Reference
MDA-MB-231 Triple-Negative Breast Cancer242.881[1]
4T1 Triple-Negative Breast Cancer242.505[1]
SW620 Colorectal Cancer815.90 ± 2.08
244.72 ± 0.46
481.39 ± 0.21
KM12 Colorectal Cancer822.31 ± 3.25
248.48 ± 0.58
485.69 ± 1.30
H460 Lung Cancer72Not explicitly stated, but dose-dependent decrease in viability up to 50 µM
MOLM13 Acute Myeloid LeukemiaNot Stated0.05702
MOLM13-resistant Acute Myeloid LeukemiaNot Stated0.03529
HL60 Acute Myeloid LeukemiaNot Stated0.02049
HL60-cytarabine-resistant Acute Myeloid LeukemiaNot Stated0.001197

Key Signaling Pathways Modulated by this compound

This compound's anti-cancer activity is attributed to its ability to modulate several critical signaling pathways, primarily inducing apoptosis and pyroptosis. The two most prominently affected pathways are the Wnt/β-catenin signaling cascade and the NLRP3 inflammasome pathway.

Wnt/β-catenin Signaling Pathway

This compound has been shown to inhibit the Wnt/β-catenin signaling pathway, which is often dysregulated in cancers, leading to uncontrolled cell proliferation. By disrupting this pathway, this compound can suppress tumor growth.

Wnt_Signaling_Pathway cluster_nucleus Nucleus This compound This compound Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) This compound->Destruction_Complex Promotes activity Wnt_Signal Wnt Signal Frizzled_LRP Frizzled/LRP5/6 Receptor Complex Wnt_Signal->Frizzled_LRP Binds Frizzled_LRP->Destruction_Complex Inhibits beta_Catenin β-catenin Destruction_Complex->beta_Catenin Phosphorylates for degradation Proteasomal_Degradation Proteasomal Degradation beta_Catenin->Proteasomal_Degradation TCF_LEF TCF/LEF beta_Catenin->TCF_LEF Binds to Nucleus Nucleus beta_Catenin->Nucleus Accumulates and translocates Target_Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Target_Gene_Expression Activates transcription

Caption: Inhibition of Wnt/β-catenin pathway by this compound.

NLRP3 Inflammasome, Apoptosis, and Pyroptosis Induction

This compound, as a potassium ionophore, disrupts cellular potassium homeostasis, a key trigger for the activation of the NLRP3 inflammasome. This activation leads to caspase-1-mediated pyroptosis, a form of programmed cell death. Concurrently, this compound can induce mitochondrial dysfunction, leading to the activation of caspase-3 and the apoptotic pathway.

Nigericin_Cell_Death_Pathway This compound This compound K_Efflux K+ Efflux This compound->K_Efflux Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction NLRP3_Inflammasome NLRP3 Inflammasome Activation K_Efflux->NLRP3_Inflammasome ROS_Production ROS Production Mitochondrial_Dysfunction->ROS_Production ROS_Production->NLRP3_Inflammasome Caspase3 Pro-Caspase-3 -> Caspase-3 ROS_Production->Caspase3 Caspase1 Pro-Caspase-1 -> Caspase-1 NLRP3_Inflammasome->Caspase1 GSDMD GSDMD -> GSDMD-N Caspase1->GSDMD Pyroptosis Pyroptosis GSDMD->Pyroptosis Apoptosis Apoptosis Caspase3->Apoptosis

Caption: this compound-induced apoptosis and pyroptosis pathways.

Experimental Protocols

The following are generalized protocols for the key assays used to evaluate the effects of this compound. Specific parameters may vary between studies.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO) and incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the cells by flow cytometry within one hour.

Colony Formation Assay

This assay assesses the long-term proliferative capacity of single cells.

  • Cell Seeding: Seed a low density of cells (e.g., 500-1000 cells/well) in a 6-well plate.

  • Treatment: Treat the cells with this compound for a specified period (e.g., 24 hours).

  • Incubation: Remove the drug-containing medium, replace it with fresh medium, and incubate for 10-14 days, allowing colonies to form.

  • Fixation and Staining: Fix the colonies with 4% paraformaldehyde and stain with 0.1% crystal violet.

  • Quantification: Count the number of colonies (typically >50 cells) in each well.

Western Blot Analysis

This technique is used to detect specific proteins in a sample and assess the effect of this compound on signaling pathways.

  • Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., β-catenin, cleaved caspase-3, NLRP3) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Experimental Workflow

The general workflow for investigating the effects of this compound on a specific cell line is outlined below.

Experimental_Workflow Cell_Culture Cell Line Selection and Culture Nigericin_Treatment This compound Treatment (Dose-Response and Time-Course) Cell_Culture->Nigericin_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Nigericin_Treatment->Viability_Assay Proliferation_Assay Proliferation Assay (e.g., Colony Formation) Nigericin_Treatment->Proliferation_Assay Cell_Death_Assay Cell Death Analysis (e.g., Annexin V/PI Staining) Nigericin_Treatment->Cell_Death_Assay Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot) Nigericin_Treatment->Pathway_Analysis Data_Analysis Data Analysis and Interpretation Viability_Assay->Data_Analysis Proliferation_Assay->Data_Analysis Cell_Death_Assay->Data_Analysis Pathway_Analysis->Data_Analysis

Caption: General experimental workflow for this compound studies.

References

Nigericin's Double-Edged Sword: A Comparative Analysis of its Efficacy in Cancer vs. Non-Cancerous Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive review of existing literature reveals that nigericin, a potassium ionophore antibiotic derived from Streomyces hygroscopicus, exhibits a marked differential efficacy between cancerous and non-cancerous cells. This guide synthesizes experimental data to provide researchers, scientists, and drug development professionals with a clear comparison of this compound's cytotoxic and apoptotic effects, alongside detailed experimental methodologies and an exploration of the distinct signaling pathways it modulates in these two cell populations.

Data Summary: Cytotoxicity Profile of this compound

The following tables summarize the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines. Notably, a comprehensive and direct comparative dataset for a wide range of non-cancerous cell lines remains less documented in the readily available literature.

Cancer TypeCell LineIC50 (µM)Duration of TreatmentReference
Triple-Negative Breast CancerMDA-MB-2312.881Not Specified[1]
Triple-Negative Breast Cancer4T12.505Not Specified[1]
Colorectal CancerHT2912.92 ± 0.25Not Specified[2]
Colorectal CancerSW6201.39 ± 0.2148 hours[2]
Colorectal CancerKM125.69 ± 1.3048 hours[2]
Lung CancerH460Not explicitly stated, but potent inhibition observed72 hours[3]

While specific IC50 values for a broad spectrum of normal cell lines are not consistently reported alongside their cancerous counterparts, studies on non-cancerous human epithelial cells like primary keratinocytes, nasal epithelial cells, and corneal epithelial cells indicate that this compound can induce cellular responses, such as pyroptosis, through inflammasome activation.[4][5][6] One study noted that this compound is cytotoxic to many human cancer cell lines with an IC50 of approximately 5 µM, including those that do not express inflammasome components.[4]

Comparative Efficacy: A Deeper Dive

Experimental evidence consistently demonstrates this compound's potent anti-cancer activity through multiple mechanisms. In contrast, its effects on non-cancerous cells are more closely linked to specific innate immune responses.

In Cancer Cells: A Multi-pronged Attack

This compound's efficacy in cancer cells stems from its ability to induce various forms of cell death and disrupt key signaling pathways crucial for tumor progression.

  • Apoptosis and Pyroptosis: this compound is a potent inducer of both apoptosis (programmed cell death) and pyroptosis (a highly inflammatory form of programmed cell death) in cancer cells.[1] In triple-negative breast cancer cell lines (MDA-MB-231 and 4T1), this compound treatment leads to a significant increase in both early and late apoptotic cells.[1] This is often accompanied by mitochondrial dysfunction and the production of reactive oxygen species (ROS).[1]

  • Inhibition of Wnt/β-catenin Signaling: In colorectal cancer cells, this compound has been shown to suppress the Wnt/β-catenin signaling pathway, which is frequently hyperactivated in these cancers and plays a critical role in cell proliferation, migration, and invasion.[2]

  • Targeting Cancer Stem Cells: Several studies suggest that this compound can selectively target cancer stem cells, a subpopulation of cells within a tumor that are responsible for tumor initiation, metastasis, and resistance to conventional therapies.[1][7]

In Non-Cancerous Cells: Inflammasome Activation

In non-cancerous cells, particularly those of the epithelial and immune lineage, this compound's primary described role is the activation of inflammasomes, key components of the innate immune system.

  • NLRP1 and NLRP3 Inflammasome Activation: In human epithelial cells, this compound activates the NLRP1 inflammasome by causing a depletion of cytosolic potassium ions, which in turn inhibits protein synthesis and induces a ribotoxic stress response.[4][5][6] In immune cells like macrophages, this compound is a well-known activator of the NLRP3 inflammasome, also through potassium efflux.[8] This activation leads to the release of pro-inflammatory cytokines and can induce pyroptosis.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature to assess the effects of this compound.

Cell Viability Assay (MTT Assay)

This assay is commonly used to determine the cytotoxic effects of this compound.

  • Cell Seeding: Cancer or non-cancerous cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • This compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of this compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The cells are incubated with this compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well and incubated for 3-4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically between 540 and 570 nm) using a microplate reader. The results are expressed as a percentage of viable cells compared to the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells.

  • Cell Treatment: Cells are treated with this compound at the desired concentrations for a specific time.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS).

  • Staining: The cells are resuspended in Annexin V binding buffer and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Western Blot Analysis for Signaling Pathway Proteins

This technique is used to detect changes in the expression of proteins involved in signaling pathways.

  • Protein Extraction: Following treatment with this compound, cells are lysed to extract total protein.

  • Protein Quantification: The protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific to the proteins of interest (e.g., β-catenin, cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody Incubation and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathways and Mechanisms of Action

The differential effects of this compound in cancer and non-cancerous cells can be attributed to the distinct signaling pathways it modulates.

This compound's Impact on Cancer Cell Signaling

In cancer cells, this compound's primary mechanism involves the disruption of intracellular ion homeostasis, leading to mitochondrial dysfunction, ROS production, and the activation of cell death pathways. It also specifically inhibits pro-survival signaling cascades that are often dysregulated in cancer.

nigericin_cancer_cell_pathway This compound This compound k_efflux K+ Efflux This compound->k_efflux Induces wnt Wnt/β-catenin Signaling This compound->wnt Inhibits mito_dys Mitochondrial Dysfunction k_efflux->mito_dys ros ROS Production mito_dys->ros pyroptosis Pyroptosis mito_dys->pyroptosis Triggers apoptosis Apoptosis ros->apoptosis Triggers inhibition Inhibition activation Activation

Caption: this compound's mechanism in cancer cells.

This compound's Role in Non-Cancerous Cell Signaling

In non-cancerous epithelial and immune cells, this compound's effect is predominantly centered on the activation of inflammasomes, which are crucial for innate immune responses. This activation is also triggered by potassium efflux but leads to a pro-inflammatory response rather than direct, broad-spectrum cytotoxicity.

nigericin_normal_cell_pathway This compound This compound k_efflux K+ Efflux This compound->k_efflux Induces nlrp1 NLRP1 Inflammasome (Epithelial Cells) k_efflux->nlrp1 Activates nlrp3 NLRP3 Inflammasome (Immune Cells) k_efflux->nlrp3 Activates pyroptosis Pyroptosis nlrp1->pyroptosis nlrp3->pyroptosis inflammation Inflammation pyroptosis->inflammation activation Activation

Caption: this compound's mechanism in non-cancerous cells.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent due to its ability to induce multiple forms of cell death and inhibit critical cancer-promoting signaling pathways. Its efficacy appears to be more pronounced in cancer cells compared to non-cancerous cells, where its primary role is the activation of specific immune-related pathways. This differential activity suggests a favorable therapeutic window for this compound in oncology. However, further research is warranted to establish a more comprehensive comparative cytotoxicity profile across a wider range of cancer and normal cell lines to fully elucidate its selectivity and therapeutic potential. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this promising compound.

References

Safety Operating Guide

Proper Disposal of Nigericin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ensuring laboratory safety and environmental responsibility is paramount when handling and disposing of chemical compounds like Nigericin. This guide provides essential information and step-by-step procedures for the proper disposal of this compound, targeting researchers, scientists, and drug development professionals. Adherence to these guidelines is critical to minimize risks and comply with regulatory standards.

Understanding the Hazards

This compound is a toxic ionophore and requires careful handling.[1] According to its Safety Data Sheet (SDS), this compound sodium salt is classified as toxic if swallowed, causes skin irritation, and can lead to serious eye irritation.[1][2] Therefore, standard laboratory chemical waste procedures for toxic substances must be strictly followed.

General Principles of Chemical Waste Management

Before detailing the specific procedures for this compound, it is crucial to adhere to fundamental principles of laboratory waste management:

  • Waste Minimization: The most effective way to manage waste is to minimize its generation. This can be achieved by ordering only the necessary quantities of chemicals and reducing the scale of experiments whenever feasible.[3]

  • Segregation: Never mix incompatible wastes.[4] Halogenated and non-halogenated solvent wastes should be collected separately.[4] Acids and bases should also be stored and disposed of in separate containers.[5]

  • Proper Labeling: All waste containers must be clearly and accurately labeled with their contents.[3]

  • Container Management: Use appropriate, compatible, and leak-proof containers for waste storage.[3][5] Containers should be kept closed except when adding waste.[3][4][5]

  • Designated Storage: Hazardous waste must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[3][5]

Step-by-Step Disposal Procedure for this compound

Direct disposal of this compound down the drain or in regular trash is strictly prohibited due to its toxicity.[2][6] The recommended method of disposal is through an approved hazardous waste disposal program.

Step 1: Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing appropriate PPE, including:

  • Safety goggles or a face shield[7][8]

  • Chemical-resistant gloves[7][8]

  • A lab coat[2]

  • In cases of potential dust or aerosol formation, a NIOSH-approved respirator is necessary.[1][8]

Step 2: Waste Collection

  • Solid Waste: Collect solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, properly labeled, and sealed container.[9] To prevent dust generation, you can dampen the solid waste with a small amount of water before sweeping it into the container.[9]

  • Liquid Waste: Solutions containing this compound should be collected in a sealed, leak-proof container that is compatible with the solvent used.[4]

  • Empty Containers: Containers that held this compound are considered hazardous waste.[4] They should be triple-rinsed with a suitable solvent, and the rinsate must be collected as hazardous waste.[4] After rinsing, the container should be managed as hazardous waste unless local regulations permit otherwise.[4]

Step 3: Labeling and Storage

  • Clearly label the waste container with "Hazardous Waste" and list the contents, including "this compound" and any solvents.

  • Store the sealed waste container in a designated and secure Satellite Accumulation Area, away from incompatible materials.[3][5]

Step 4: Final Disposal

  • Contact your institution's Environmental Health and Safety (EHS) office or a licensed professional waste disposal company to arrange for the pickup and disposal of the this compound waste.[3][7]

  • The recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[7][8] This should only be performed by a licensed disposal facility.

Spill Management

In the event of a this compound spill:

  • Evacuate the immediate area and ensure it is well-ventilated.[7][8]

  • Wearing appropriate PPE, contain the spill.

  • For liquid spills, use an absorbent material.[1]

  • For solid spills, carefully sweep up the material, avoiding dust formation.[2][9]

  • Place all contaminated materials into a sealed container for hazardous waste disposal.[7][9]

  • Decontaminate the spill area.

  • Notify your EHS office of the spill.

Experimental Workflow for this compound Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.

cluster_preparation Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Storage cluster_disposal Final Disposal PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Collect_Solid Collect Solid Waste (e.g., contaminated consumables) PPE->Collect_Solid Collect_Liquid Collect Liquid Waste (e.g., solutions with this compound) PPE->Collect_Liquid Collect_Containers Manage Empty Containers (Triple-rinse, collect rinsate) PPE->Collect_Containers Label_Waste Label Waste Container ('Hazardous Waste - this compound') Collect_Solid->Label_Waste Collect_Liquid->Label_Waste Collect_Containers->Label_Waste Store_Waste Store in Designated Satellite Accumulation Area Label_Waste->Store_Waste Contact_EHS Contact EHS or Licensed Disposal Company Store_Waste->Contact_EHS Incineration Professional Incineration Contact_EHS->Incineration

References

Navigating the Handling of Nigericin: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Nigericin, a potent potassium ionophore antibiotic from Streptomyces hygroscopicus, stringent safety protocols are paramount. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to ensure the safe handling of this compound in a laboratory setting.

Immediate Safety and Handling Precautions

This compound is classified as toxic if swallowed, causes skin irritation, and serious eye irritation, and may cause respiratory irritation.[1][2][3] Adherence to the following personal protective equipment (PPE) and handling procedures is mandatory to minimize exposure risk.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against this compound exposure.

PPE CategorySpecificationsRationale
Eye and Face Protection Safety goggles with side-shields or a face shield.[4]Protects against splashes and airborne particles of this compound.
Hand Protection Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[5]Prevents skin contact and absorption.
Body Protection A lab coat is required for all wet lab work. For handling this compound, impervious clothing or a chemical-resistant suit may be necessary, especially for larger quantities or when there is a risk of splashing.[4][5]Minimizes the risk of skin contamination.
Respiratory Protection A NIOSH/MSHA-approved respirator with an appropriate cartridge (e.g., P2) should be used, especially when handling the powdered form or when adequate ventilation is not available.[6]Prevents inhalation of airborne particles.
Operational Plan: Step-by-Step Handling Guide

1. Preparation and Work Area Setup:

  • Work in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Ensure that an eyewash station and safety shower are readily accessible.[7]

  • Cover the work surface with absorbent, disposable material.

2. Handling the Compound:

  • Avoid all personal contact, including inhalation of dust or aerosols.[6]

  • Do not eat, drink, or smoke in the handling area.[7]

  • When weighing the solid form, do so carefully to avoid generating dust.

  • For creating solutions, dissolve this compound in a suitable solvent (e.g., ethanol, dimethyl formamide) within the fume hood.[8]

3. Spill Management:

  • Minor Spills:

    • Alert personnel in the immediate area.

    • Wear appropriate PPE.

    • Gently cover the spill with an absorbent material to avoid raising dust.

    • Dampen the absorbent material with water to prevent dusting before sweeping.[6]

    • Collect the material into a suitable, labeled container for hazardous waste disposal.[6]

  • Major Spills:

    • Evacuate the area immediately.

    • Alert emergency responders and inform them of the nature and location of the spill.[6]

Disposal Plan

All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.[6]

  • Collect all contaminated materials (e.g., gloves, absorbent pads, pipette tips) in a designated, sealed, and clearly labeled hazardous waste container.

  • Do not dispose of this compound down the drain.[7]

  • Puncture empty containers to prevent reuse before disposal in an authorized landfill.[6]

Emergency Procedures and First Aid

In the event of exposure, immediate action is critical.

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][7]
Skin Contact Immediately remove all contaminated clothing. Wash skin with plenty of soap and water for at least 15 minutes. Seek immediate medical attention if irritation occurs.[1][7]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3][7]

Quantitative Toxicity Data

Toxicity DataValueSpecies
Acute Oral Toxicity Category 3 (Toxic if swallowed)[2]N/A
Intraperitoneal Administration (Teratogenic Effects Study) Doses of 2.5, 5.0, and 7.0 mg/kg were administered to pregnant mice, with higher doses causing maternal toxicity and adverse effects on the conceptus.[7]Mouse

Experimental Protocols

Below are detailed methodologies for key experiments frequently performed with this compound.

Cell Viability Assay (MTS Assay)

This protocol is for assessing the effect of this compound on cell viability.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the desired concentrations to the appropriate wells. Include untreated and vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, 72 hours).

  • MTS Reagent Addition: Add 20 µL of MTS reagent to each well.[9]

  • Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.[9]

  • Absorbance Measurement: Record the absorbance at 490 nm using a microplate reader.[10]

Western Blot for Autophagy Markers (LC3 and Beclin-1)

This protocol outlines the steps to detect changes in autophagy-related proteins after this compound treatment.

  • Cell Lysis: After treating cells with this compound for the desired time, wash them with ice-cold PBS and lyse them in RIPA buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Mix the cell lysates with Laemmli sample buffer and heat at 95°C for 5 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto a polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat dry milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against LC3 and Beclin-1 overnight at 4°C.[4]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

IL-1β ELISA

This protocol is for quantifying the secretion of IL-1β from cells stimulated with this compound.

  • Cell Priming and Stimulation: Prime cells (e.g., macrophages) with LPS (e.g., 1 µg/mL for 4 hours) to upregulate pro-IL-1β expression. Then, stimulate the cells with this compound (e.g., 10 µM for 45 minutes) to activate the NLRP3 inflammasome.[7]

  • Supernatant Collection: Collect the cell culture supernatants.

  • ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for the specific IL-1β kit being used. This typically involves:

    • Coating a 96-well plate with a capture antibody.

    • Adding the collected supernatants and standards to the wells.

    • Adding a detection antibody.

    • Adding a substrate solution to produce a colorimetric signal.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the concentration of IL-1β in the samples based on the standard curve.

Signaling Pathway Visualizations

This compound is a well-known activator of the NLRP3 inflammasome, a key component of the innate immune system. Its mechanism of action involves the efflux of intracellular potassium ions.

Nigericin_NLRP3_Activation cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 This compound This compound CellMembrane Cell Membrane This compound->CellMembrane Inserts into K_efflux K+ Efflux CellMembrane->K_efflux Mediates NLRP3_inactive Inactive NLRP3 K_efflux->NLRP3_inactive Triggers conformational change in NLRP3_active Active NLRP3 NLRP3_inactive->NLRP3_active Inflammasome NLRP3 Inflammasome Assembly NLRP3_active->Inflammasome ASC ASC ASC->Inflammasome Pro_Casp1 Pro-Caspase-1 Pro_Casp1->Inflammasome Casp1 Active Caspase-1 Inflammasome->Casp1 Cleaves Pro_IL1b Pro-IL-1β Casp1->Pro_IL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis Induces IL1b Mature IL-1β (Secretion) Pro_IL1b->IL1b Nigericin_NLRP3_Independent_Pathway This compound This compound Macrophage Macrophage (ASC-deficient) This compound->Macrophage Acts on K_efflux K+ Efflux Macrophage->K_efflux Induces p38_MAPK p38 MAPK Activation K_efflux->p38_MAPK Leads to IFNy IFNγ Signaling K_efflux->IFNy Leads to Bacterial_Killing Enhanced Bacterial Killing p38_MAPK->Bacterial_Killing IFNy->Bacterial_Killing

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.